molecular formula C17H32O2 B162523 Heptadecenoic Acid CAS No. 29743-97-3

Heptadecenoic Acid

Cat. No.: B162523
CAS No.: 29743-97-3
M. Wt: 268.4 g/mol
InChI Key: GDTXICBNEOEPAZ-FPLPWBNLSA-N
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Description

(10Z)-heptadecenoic acid is the cis-isomer of 10-heptadecenoic acid. It has a role as a plant metabolite. It is a conjugate acid of a (10Z)-heptadecenoate.
Heptadecenoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-heptadec-10-enoic acid
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InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTXICBNEOEPAZ-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801020803
Record name (10Z)-10-Heptadecenoic acid
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Molecular Weight

268.4 g/mol
Source PubChem
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CAS No.

29743-97-3
Record name cis-10-Heptadecenoic acid
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Record name Heptadecenoic acid
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Record name (10Z)-10-Heptadecenoic acid
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Record name (10Z)-heptadec-10-enoic acid
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Record name HEPTADECENOIC ACID
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Record name 10Z-Heptadecenoic acid
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Foundational & Exploratory

Endogenous Production of Heptadecenoic Acid in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has transitioned from being considered solely a biomarker of dairy fat intake to a molecule of significant interest due to its endogenous production in humans and its association with various physiological and pathological processes. Emerging evidence suggests that endogenously synthesized C17:0 may play a role in metabolic health, signaling pathways, and disease modulation. This technical guide provides a comprehensive overview of the endogenous production of heptadecenoic acid in humans, detailing the biosynthetic pathways, key enzymes, and regulatory mechanisms. It includes a summary of quantitative data on C17:0 levels in human tissues, detailed experimental protocols for its measurement, and a discussion of its downstream signaling effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and biological significance of this unique fatty acid.

Introduction to this compound (C17:0)

Heptadecanoic acid, also known as margaric acid, is a 17-carbon saturated fatty acid. For many years, its presence in human tissues was primarily attributed to the consumption of ruminant fats, such as those found in dairy products and meat.[1] However, a growing body of research has provided compelling evidence for the endogenous biosynthesis of C17:0 in humans.[2][3] This endogenous production is significant as it suggests that the physiological roles of C17:0 may extend beyond being a simple dietary biomarker.

The interest in heptadecanoic acid has been further fueled by studies reporting an inverse association between circulating levels of odd-chain fatty acids and the risk of developing chronic conditions such as type 2 diabetes and cardiovascular disease.[3][4] Understanding the mechanisms of endogenous C17:0 production is therefore crucial for elucidating its role in human health and disease and for exploring its potential as a therapeutic target.

Biosynthetic Pathways of this compound

The endogenous synthesis of this compound in humans is understood to occur primarily through two distinct pathways: the alpha-oxidation of stearic acid and the elongation of propionyl-CoA.

Alpha-Oxidation of Stearic Acid

Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid.[5] This process is particularly relevant for the synthesis of odd-chain fatty acids from even-chain precursors. In the context of heptadecanoic acid, the primary substrate for alpha-oxidation is believed to be stearic acid (C18:0), a common saturated fatty acid in the human body.[2] This pathway is predominantly active in the peroxisomes of liver cells.[5][6]

The key enzymatic steps in the alpha-oxidation of stearic acid to produce heptadecanoic acid are as follows:

  • Activation: Stearic acid is first activated to its coenzyme A (CoA) ester, stearoyl-CoA, by an acyl-CoA synthetase.[7] This reaction requires ATP.

  • Hydroxylation: Stearoyl-CoA is then hydroxylated at the alpha-carbon position to form 2-hydroxystearoyl-CoA.

  • Cleavage: The crucial step is the cleavage of the bond between the alpha and beta carbons of 2-hydroxystearoyl-CoA. This reaction is catalyzed by the enzyme 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme.[5] The products of this cleavage are formyl-CoA (which is further metabolized to CO2) and a 17-carbon aldehyde, heptadecanal.

  • Oxidation: Finally, heptadecanal is oxidized to heptadecanoic acid by an aldehyde dehydrogenase.

Studies have shown that knockout of the HACL1 gene in mice leads to a significant reduction in plasma and liver levels of C17:0, providing strong evidence for the role of this enzyme in the endogenous synthesis of heptadecanoic acid via alpha-oxidation.[5] While HACL1 is considered a key enzyme, another lyase, HACL2, located in the endoplasmic reticulum, may also contribute to this process.[5]

alpha_oxidation_pathway Stearic_Acid Stearic Acid (C18:0) Stearoyl_CoA Stearoyl-CoA Stearic_Acid->Stearoyl_CoA Acyl-CoA Synthetase (ATP, CoA) Hydroxy_Stearoyl_CoA 2-Hydroxystearoyl-CoA Stearoyl_CoA->Hydroxy_Stearoyl_CoA Hydroxylase Heptadecanal Heptadecanal (C17) Hydroxy_Stearoyl_CoA->Heptadecanal HACL1 (TPP) Formyl_CoA Formyl-CoA Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanal->Heptadecanoic_Acid Aldehyde Dehydrogenase CO2 CO2 Formyl_CoA->CO2

Diagram 1: Alpha-oxidation pathway of stearic acid to heptadecanoic acid.
Synthesis from Propionyl-CoA

The second major pathway for the synthesis of odd-chain fatty acids, including heptadecanoic acid, involves the use of propionyl-CoA as a primer for fatty acid synthesis.[1] Propionyl-CoA is a three-carbon molecule that can be derived from several sources, including the catabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as from the beta-oxidation of odd-chain fatty acids themselves.[8]

In the canonical de novo fatty acid synthesis pathway, acetyl-CoA serves as the primer for the fatty acid synthase (FAS) complex. However, when propionyl-CoA is used as the initial building block instead of acetyl-CoA, the resulting fatty acid chain will have an odd number of carbon atoms.[1][9] The subsequent elongation steps proceed by the addition of two-carbon units from malonyl-CoA, in the same manner as even-chain fatty acid synthesis.

The enzymatic steps for the synthesis of heptadecanoic acid from propionyl-CoA are:

  • Priming: Propionyl-CoA is loaded onto the fatty acid synthase complex.

  • Elongation: Seven cycles of elongation occur, with each cycle adding a two-carbon unit from malonyl-CoA. The enzymes involved are the same as in the synthesis of even-chain fatty acids, including malonyl-CoA-ACP transacylase, β-ketoacyl-ACP synthase, β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase.

  • Termination: The final product, heptadecanoyl-ACP, is cleaved by a thioesterase to release free heptadecanoic acid.

propionyl_coa_pathway Propionyl_CoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Complex Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA (x7) Malonyl_CoA->FAS Heptadecanoyl_ACP Heptadecanoyl-ACP (C17) FAS->Heptadecanoyl_ACP 7 cycles of elongation Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Heptadecanoyl_ACP->Heptadecanoic_Acid Thioesterase

Diagram 2: Synthesis of heptadecanoic acid from propionyl-CoA.

Quantitative Data on Heptadecanoic Acid in Human Tissues

The concentration of heptadecanoic acid varies across different human tissues and is influenced by both dietary intake and endogenous production. The following tables summarize available quantitative data.

Table 1: Heptadecanoic Acid (C17:0) Concentration in Human Plasma/Serum

Biological MatrixConcentration RangeNotes
Plasma0.22 - 0.37 wt% of total fatty acidsIn red blood cells.[10]
Plasma PhospholipidsVaries with dietary dairy intakeOften used as a biomarker for dairy consumption.[11]
SerumGenerally lower than in plasma-

Table 2: Heptadecanoic Acid (C17:0) Composition in Human Adipose Tissue

Anatomical SiteComposition Range (% of total fatty acids)Notes
Subcutaneous (Buttock)~0.3 - 0.5%Composition can be influenced by long-term dietary habits.[12]
Perirenal~0.3 - 0.6%Slightly higher concentrations compared to subcutaneous fat.[12]
General Adipose TissueOdd-chain fatty acids are minor components-[13]

Experimental Protocols for Measuring Endogenous Heptadecanoic Acid Production

Accurate measurement of endogenous C17:0 synthesis is critical for understanding its physiological relevance. The two primary methodologies employed are gas chromatography-mass spectrometry (GC-MS) for quantification and stable isotope tracing for measuring de novo synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful analytical technique for the separation, identification, and quantification of fatty acids in biological samples.

Protocol for Fatty Acid Analysis in Human Plasma:

  • Lipid Extraction:

    • To a 50 µL plasma sample, add a known amount of an internal standard (e.g., deuterated C17:0).[14]

    • Add a mixture of chloroform:methanol (2:1 v/v) to extract the total lipids.[14]

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification and Methylation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Saponify the lipids by adding a methanolic potassium hydroxide solution and heating.[15]

    • Acidify the sample and extract the free fatty acids with hexane.

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol or methanolic HCl.[10]

  • GC-MS Analysis:

    • Inject the FAMEs onto a GC column (e.g., a polar capillary column like SP-2560).

    • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

    • The eluting FAMEs are ionized (e.g., by electron ionization) and detected by a mass spectrometer.

    • Identify and quantify C17:0 methyl ester by comparing its retention time and mass spectrum to that of a known standard and normalizing to the internal standard.

gcms_workflow Sample Plasma Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Add Internal Standard Derivatization Saponification & Methylation (FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

Diagram 3: General workflow for GC-MS analysis of fatty acids.
Stable Isotope Tracing for Measuring De Novo Synthesis

Stable isotope tracing is the gold standard for quantifying the rate of endogenous synthesis of molecules. For C17:0, this involves administering a labeled precursor and measuring its incorporation into the fatty acid.

Protocol using Deuterium Oxide (²H₂O):

  • Tracer Administration:

    • Administer a single oral dose of deuterium oxide (²H₂O) to the subject (e.g., 1 gram/kg body weight).[16]

    • Collect baseline blood samples before administration.

  • Sample Collection:

    • Collect blood samples at various time points after ²H₂O administration (e.g., 4, 8, 12, 24 hours).[16]

    • Isolate plasma and red blood cells.

  • Measurement of Precursor Enrichment:

    • Measure the deuterium enrichment of body water from plasma, saliva, or urine samples using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).[16]

  • Measurement of Product Enrichment:

    • Extract total lipids from plasma or red blood cells as described in the GC-MS protocol.

    • Isolate the fatty acid fraction.

    • Analyze the deuterium enrichment in heptadecanoic acid using GC-MS or GC-P-IRMS.

  • Calculation of Fractional Synthetic Rate (FSR):

    • The FSR of C17:0 is calculated using the precursor-product relationship, which relates the enrichment of deuterium in C17:0 to the enrichment of deuterium in body water over time.[17]

stable_isotope_workflow Tracer Administer ²H₂O Sampling Collect Blood Samples (Time course) Tracer->Sampling Precursor Measure ²H Enrichment in Body Water (GC-P-IRMS) Sampling->Precursor Product Measure ²H Enrichment in C17:0 (GC-MS) Sampling->Product Calculation Calculate Fractional Synthetic Rate (FSR) Precursor->Calculation Product->Calculation signaling_pathways cluster_0 Cellular Signaling cluster_1 Nuclear Receptors cluster_2 Metabolic Regulation C17 Heptadecanoic Acid (C17:0) PPARs PPARα / PPARγ C17->PPARs Modulates Activity AMPK AMPK C17->AMPK Potential Activation mTOR mTORC1 C17->mTOR Potential Modulation Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Fatty_Acid_Synthesis ↓ Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis Cell_Growth ↓ Cell Growth mTOR->Cell_Growth

References

An In-depth Technical Guide to Heptadecenoic Acid Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the techniques used to analyze the metabolic pathways of heptadecenoic acid (C17:0) and its unsaturated counterpart, cis-10-heptadecenoic acid (C17:1). This compound, an odd-chain saturated fatty acid, has garnered increasing interest due to its potential roles in health and disease, including cardiometabolic health.[1][2] Historically used as an internal standard in fatty acid analysis due to its presumed low abundance in humans, its biological significance is now a subject of active investigation.[1][2] This guide details the metabolic routes of this compound, outlines the core analytical technologies for its study, provides detailed experimental protocols, and presents quantitative data in a structured format.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves its breakdown for energy production through β-oxidation. However, its unsaturated form and potential for endogenous production introduce additional complexity.

β-Oxidation of Saturated and Unsaturated this compound

The primary catabolic pathway for fatty acids is β-oxidation , which occurs in the mitochondria and peroxisomes.[1] For saturated this compound (C17:0), this process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA. The final round of oxidation for an odd-chain fatty acid like C17:0 yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle.

The β-oxidation of cis-10-heptadecenoic acid , an unsaturated odd-chain fatty acid, requires auxiliary enzymes to handle the cis-double bond. Two alternative pathways have been described for the degradation of fatty acids with double bonds on even-numbered carbons:

  • Reductase-Isomerase Pathway: The fatty acid is degraded to a trans-2,cis-4-enoyl-CoA intermediate, which is then reduced by 2,4-dienoyl-CoA reductase to a trans-3-enoyl-CoA. This is subsequently converted to a trans-2-enoyl-CoA by Δ³-Δ²-enoyl-CoA isomerase, allowing it to re-enter the main β-oxidation cycle.[3]

  • Epimerase Pathway: In this alternative route, the fatty acid is degraded to an R-3-hydroxyacyl-CoA intermediate, which is then epimerized to the S-3-hydroxyacyl-CoA stereoisomer before rejoining the β-oxidation pathway.[3]

beta_oxidation_heptadecenoic_acid cluster_0 Saturated C17:0 β-Oxidation cluster_1 Unsaturated C17:1 β-Oxidation C17_0 Heptadecanoyl-CoA (C17:0) beta_ox_cycle_sat β-Oxidation Cycles (x7) C17_0->beta_ox_cycle_sat Propionyl_CoA Propionyl-CoA beta_ox_cycle_sat->Propionyl_CoA Acetyl_CoA_sat Acetyl-CoA (x7) beta_ox_cycle_sat->Acetyl_CoA_sat Krebs_Cycle_sat Krebs Cycle Propionyl_CoA->Krebs_Cycle_sat via Succinyl-CoA Acetyl_CoA_sat->Krebs_Cycle_sat C17_1 cis-10-Heptadecenoyl-CoA (C17:1) beta_ox_cycle_unsat β-Oxidation Cycles C17_1->beta_ox_cycle_unsat intermediate trans-2,cis-4-enoyl-CoA or R-3-hydroxyacyl-CoA beta_ox_cycle_unsat->intermediate Propionyl_CoA_unsat Propionyl-CoA beta_ox_cycle_unsat->Propionyl_CoA_unsat Acetyl_CoA_unsat Acetyl-CoA beta_ox_cycle_unsat->Acetyl_CoA_unsat auxiliary_enzymes Auxiliary Enzymes (Reductase/Isomerase or Epimerase) intermediate->auxiliary_enzymes trans_2_enoyl_CoA trans-2-enoyl-CoA auxiliary_enzymes->trans_2_enoyl_CoA trans_2_enoyl_CoA->beta_ox_cycle_unsat Re-entry

Figure 1: β-Oxidation pathways for saturated and unsaturated this compound.
Endogenous Production via α-Oxidation

While dietary intake, particularly from dairy and ruminant fats, is a major source of this compound, there is evidence for its endogenous production.[1][4] One proposed mechanism is α-oxidation , which involves the removal of a single carbon atom from the carboxyl end of a fatty acid. This pathway could potentially convert an even-chain fatty acid, such as stearic acid (C18:0), into this compound (C17:0).[1][2]

alpha_oxidation Stearic_Acid Stearic Acid (C18:0) Alpha_Hydroxylation α-Hydroxylation Stearic_Acid->Alpha_Hydroxylation Decarboxylation Decarboxylation Alpha_Hydroxylation->Decarboxylation Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Decarboxylation->Heptadecanoic_Acid Removal of C1

Figure 2: Proposed α-oxidation pathway for endogenous C17:0 production.
Role in Cellular Signaling

Beyond its role in energy metabolism, this compound and other odd-chain fatty acids are emerging as signaling molecules.[5][6] For instance, studies on the related odd-chain fatty acid pentadecanoic acid (C15:0) have shown it can suppress the JAK2/STAT3 signaling pathway, which is implicated in inflammation and cancer.[7] Similar anti-inflammatory and anti-proliferative effects have been suggested for this compound.[8] These signaling functions are crucial for understanding the full biological impact of this compound and are a key area of investigation in drug development.

signaling_pathway C17_0 Heptadecanoic Acid (C17:0) JAK2 JAK2 C17_0->JAK2 inhibits IL6_Receptor IL-6 Receptor IL6_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Target Gene Expression (Inflammation, Proliferation) pSTAT3->Gene_Expression promotes transcription IL6 IL-6 IL6->IL6_Receptor

Figure 3: this compound's potential role in inhibiting JAK2/STAT3 signaling.

Core Analytical Techniques

The analysis of this compound in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most prominent techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantitative analysis of fatty acids.[9][10] Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into fatty acid methyl esters (FAMEs), which are more amenable to GC analysis.[11][12]

Key Features of GC-MS Analysis:

  • High Resolution: Provides excellent separation of different fatty acid species.[13]

  • Sensitivity: Can detect fatty acids at low concentrations.[14]

  • Established Libraries: Mass spectral libraries for FAMEs are extensive, aiding in compound identification.[15]

  • Stable Isotope Dilution: The use of deuterated internal standards, such as D3-heptadecanoic acid, allows for accurate and precise quantification by correcting for sample loss during preparation.[13][14][15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become increasingly popular for fatty acid analysis, offering several advantages over GC-MS.[16][17] It can often analyze free fatty acids directly without derivatization, simplifying sample preparation.[18]

Key Features of LC-MS Analysis:

  • Broad Coverage: Suitable for a wide range of fatty acids, including very-long-chain fatty acids that can be challenging for GC-MS.[16]

  • High Sensitivity and Selectivity: Tandem MS (MS/MS) provides excellent selectivity for targeted analysis in complex biological matrices.[19][20]

  • Reduced Sample Preparation: The ability to analyze underivatized fatty acids can reduce sample preparation time and potential for analyte loss.[18]

  • Flexibility: Compatible with various sample types and allows for the simultaneous analysis of other lipid classes.

Stable Isotope Tracing

To elucidate metabolic pathways and quantify metabolic fluxes, stable isotope tracing is an indispensable tool.[21][22] This technique involves introducing a substrate labeled with a stable isotope (e.g., ¹³C-heptadecanoic acid) into a biological system and tracking its incorporation into downstream metabolites.[23]

Applications of Stable Isotope Tracing:

  • Pathway Elucidation: Confirms metabolic connections between substrates and products.[24]

  • Flux Analysis: Quantifies the rate of metabolic reactions.

  • Source Determination: Differentiates between endogenous synthesis and exogenous uptake of fatty acids.[21]

The combination of stable isotope labeling with either GC-MS or LC-MS provides a powerful platform for dynamic metabolic studies.[21][23]

Experimental Protocols

Detailed and validated protocols are critical for obtaining reliable and reproducible results in fatty acid analysis.

Protocol 1: Total Fatty Acid Analysis by GC-MS

This protocol describes a common method for extracting total fatty acids from a biological sample (e.g., plasma, cells, or tissue), converting them to FAMEs, and analyzing them by GC-MS.

1. Sample Preparation and Lipid Extraction:

  • For plasma, use 10-50 µL. For tissues, use 1-10 mg homogenized tissue. For cultured cells, use 0.5-1 x 10⁶ cells.[14]

  • Add a known amount of an internal standard, such as deuterated heptadecanoic acid, to the sample.[14]

  • Perform lipid extraction using a standard method like the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol mixture to separate lipids from other cellular components.[11][12]

2. Saponification and Transesterification (FAMEs Preparation):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Resuspend the lipid residue in a solution of methanol containing an acid catalyst (e.g., 2.5% H₂SO₄) or a base catalyst (e.g., 0.5 M sodium methoxide in methanol).[12][25]

  • Heat the mixture (e.g., at 80°C for 1 hour) to simultaneously hydrolyze ester linkages and methylate the free fatty acids.[12]

  • After cooling, add water and hexane. Vortex to extract the FAMEs into the upper hexane layer.[12]

3. GC-MS Analysis:

  • Inject 1 µL of the hexane layer containing the FAMEs into the GC-MS system.

  • Use a suitable capillary column (e.g., a polar column like a DB-23) for the separation of FAMEs.[12]

  • Set an appropriate GC oven temperature program to achieve good separation of the different FAMEs.

  • The mass spectrometer is used to identify and quantify the individual FAMEs based on their retention times and mass spectra.[12]

GCMS_Workflow Sample Biological Sample (Plasma, Tissue, Cells) Spike Add Internal Standard (e.g., D3-C17:0) Sample->Spike Extraction Lipid Extraction (Folch or Bligh-Dyer) Spike->Extraction Dry Evaporate Solvent Extraction->Dry Derivatization Transesterification to FAMEs (Acid/Base Catalysis) Dry->Derivatization Extraction_FAMEs Hexane Extraction of FAMEs Derivatization->Extraction_FAMEs Analysis GC-MS Analysis Extraction_FAMEs->Analysis Data Data Processing and Quantification Analysis->Data

Figure 4: Experimental workflow for total fatty acid analysis by GC-MS.
Protocol 2: Free Fatty Acid Analysis by LC-MS/MS

This protocol outlines a method for the analysis of non-esterified fatty acids from plasma without derivatization.

1. Sample Preparation:

  • Aliquot 100 µL of plasma into a clean tube.[18]

  • Add an antioxidant mixture to prevent auto-oxidation of unsaturated fatty acids.[18]

  • Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled fatty acids).

  • Precipitate proteins by adding 400 µL of ice-cold isopropanol.[18]

  • Vortex and centrifuge (e.g., at 20,000 x g for 10 minutes at 4°C) to pellet the proteins.[18]

2. Extraction:

  • Collect the supernatant containing the free fatty acids.

  • For some applications, a solid-phase extraction (SPE) step may be used to further purify and concentrate the free fatty acids.

3. LC-MS/MS Analysis:

  • Inject the sample extract into the LC-MS/MS system.

  • Use a C8 or C18 reversed-phase column for chromatographic separation.[16][18]

  • Employ a gradient elution with a mobile phase consisting of, for example, water and methanol/acetonitrile with a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid) to improve peak shape and ionization.[16][19]

  • Set the mass spectrometer to operate in negative ion mode using electrospray ionization (ESI).

  • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific fatty acids, including this compound.

Protocol 3: Stable Isotope Tracing of Fatty Acid Metabolism

This protocol describes a general workflow for a stable isotope tracing experiment in cultured cells to study de novo synthesis and elongation of fatty acids.

1. Cell Culture and Labeling:

  • Culture cells in a standard growth medium.

  • To initiate the experiment, switch the cells to a medium where a precursor of interest (e.g., glucose, glutamine, or acetate) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C]-glucose).[23]

  • Incubate the cells for a desired period (from minutes to hours) to allow for the incorporation of the label into fatty acids.[22]

2. Metabolite Extraction:

  • After the incubation period, rapidly quench metabolism by washing the cells with ice-cold saline.

  • Extract total lipids using the methods described in Protocol 3.1.

3. Analysis of Isotopic Enrichment:

  • Prepare FAMEs from the extracted lipids as described in Protocol 3.1.

  • Analyze the FAMEs by GC-MS or the underivatized fatty acids by high-resolution LC-MS.[21]

  • Determine the mass isotopologue distribution for this compound and other fatty acids of interest. This reveals the extent of ¹³C incorporation from the labeled precursor.

4. Data Analysis:

  • Correct the raw mass isotopologue data for the natural abundance of stable isotopes.

  • Calculate the fractional contribution of the labeled precursor to the fatty acid pools. This information can be used to model metabolic fluxes through the pathways of interest.

Quantitative Data Presentation

The concentration of this compound can vary significantly depending on the biological matrix, diet, and physiological state. The following tables summarize typical concentration ranges and key parameters for analytical methods.

Table 1: Typical Concentration of Heptadecanoic Acid in Human Plasma

AnalyteConcentration Range (µM)Analytical MethodReference
Heptadecanoic Acid (C17:0)1.2 - 10GC-MS, LC-MS/MS[4]

Note: Concentrations can be influenced by dietary intake of dairy products.

Table 2: Performance Characteristics of Analytical Methods for Fatty Acid Quantification

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Femtomole to picomole range[10]5-100 nM[18]
Linear Dynamic Range 2-3 orders of magnitude[10]~100-fold[16]
Precision (CV%) Typically < 15%Intra-day: ≤ 10-15%; Inter-day: < 20%[18]
Typical Internal Standards Deuterated fatty acids (e.g., D3-C17:0)[15]¹³C-labeled fatty acids[19]

Table 3: Example Calibration Curve Concentrations for LC-MS/MS Analysis

Analyte GroupConcentration Levels (µM)
Low Abundance Fatty Acids 0.05, 0.075, 0.1, 0.25, 0.5, 0.75, 1.0, 2.5
High Abundance Fatty Acids 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0, 15.0, 20.0

Data adapted from a published LC-MS method.[18]

Conclusion

The analysis of this compound metabolic pathways is a rapidly evolving field with significant implications for understanding human health and for drug development. The combination of advanced analytical techniques like GC-MS and LC-MS with powerful approaches such as stable isotope tracing allows for a detailed investigation of the synthesis, degradation, and signaling functions of this unique odd-chain fatty acid. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to design and execute robust studies in this exciting area of metabolic research.

References

discovery of heptadecenoic acid in marine algae species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, quantification, and experimental protocols related to heptadecenoic acid (C17:1) in marine algae species. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the potential of this odd-chain unsaturated fatty acid.

Discovery and Presence of this compound in Marine Algae

This compound, an odd-chain monounsaturated fatty acid, has been identified as a constituent of the fatty acid profile in various marine microalgae. While a singular "discovery" event is not prominently documented, its presence has been consistently reported in lipid analyses of diverse algal species. Notably, significant concentrations have been observed in certain strains of Chlorella vulgaris. Its saturated counterpart, heptadecanoic acid (C17:0), is also frequently detected alongside it. The occurrence of these odd-chain fatty acids is of growing interest due to their potential biological activities.

Quantitative Data of this compound in Marine Algae Species

The concentration of this compound can vary significantly between different species and even strains of marine algae, as well as being influenced by cultivation conditions. The following tables summarize the quantitative data available from cited studies.

Table 1: Fatty Acid Profile of Chlorella vulgaris featuring this compound [1]

Fatty AcidNotationPercentage of Total Fatty Acids (%)
Lauric acidC12:00.67
Tridecanoic acidC13:00.53
Myristic acidC14:02.84
Pentadecylic acidC15:00.56
cis-10-Pentadecenoic acidC15:13.25
Palmitic acidC16:018.18
Palmitoleic acidC16:11.52
Heptadecanoic acidC17:00.16
This compound C17:1 19.25
Stearic acidC18:01.58
Oleic acidC18:11.66
Linoleic acidC18:246.27
α-Linolenic acidC18:32.82
Docosanoic acidC22:00.72

Experimental Protocols

This section details the methodologies for the extraction and analysis of fatty acids, including this compound, from marine algae.

Lipid Extraction from Chlorella vulgaris

Several methods are effective for extracting lipids from Chlorella vulgaris biomass. The choice of method can depend on the desired scale and available equipment.

3.1.1. Modified Bligh & Dyer Method

This is a widely used solvent extraction method.

  • Procedure:

    • Harvest fresh algal biomass by centrifugation.

    • To the wet biomass, add a mixture of chloroform and methanol (1:2, v/v).

    • Homogenize the mixture using a sonicator or a high-speed blender.

    • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

    • Mix thoroughly and centrifuge to separate the phases.

    • The lower chloroform layer, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

3.1.2. Microwave-Assisted Extraction

This method can enhance extraction efficiency.

  • Procedure:

    • Place dried algal biomass in a microwave-safe extraction vessel.

    • Add a suitable solvent, such as a chloroform:methanol mixture.

    • Apply microwave irradiation for a short duration (e.g., 2-5 minutes) at a controlled power level.

    • Allow the mixture to cool, then filter to separate the biomass from the solvent.

    • Evaporate the solvent to obtain the lipid extract.[2]

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the extracted lipids must be converted to their corresponding fatty acid methyl esters.

  • Procedure (Acid-Catalyzed Transesterification):

    • Dissolve the lipid extract in a known volume of a solvent mixture (e.g., chloroform:methanol).

    • Add a reagent such as 2% sulfuric acid in methanol.

    • Heat the mixture in a sealed vial at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours).

    • After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.

    • The upper hexane layer containing the FAMEs is collected for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

GC-MS is the standard method for identifying and quantifying individual fatty acids.

  • Typical GC-MS Parameters:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).[3]

    • Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.[3]

    • Identification: FAMEs are identified by comparing their retention times with those of known standards and by interpreting their mass spectra.

    • Quantification: The amount of each fatty acid is determined by comparing the peak area to that of an internal standard of known concentration.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from marine algae.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_output Output Algal_Culture Marine Algae Culture Harvesting Harvesting (Centrifugation) Algal_Culture->Harvesting Biomass Algal Biomass Harvesting->Biomass Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Biomass->Lipid_Extraction Total_Lipids Total Lipid Extract Lipid_Extraction->Total_Lipids Transesterification Transesterification to FAMEs Total_Lipids->Transesterification GCMS_Analysis GC-MS Analysis Transesterification->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis Fatty_Acid_Profile Fatty Acid Profile (incl. C17:1) Data_Analysis->Fatty_Acid_Profile

General workflow for this compound analysis.
Hypothesized Signaling Pathways of this compound

While the specific signaling pathways of this compound in marine algae are not yet fully elucidated, studies on its saturated counterpart (heptadecanoic acid) and other odd-chain fatty acids in various eukaryotic cells suggest potential interactions with key cellular signaling cascades. The following diagram presents a hypothesized model of these interactions. It is important to note that this is a speculative model for marine algae based on findings in other organisms.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Heptadecenoic_Acid This compound (C17:1) PI3K PI3K Heptadecenoic_Acid->PI3K Inhibition (Hypothesized) JAK2 JAK2 Heptadecenoic_Acid->JAK2 Inhibition (Hypothesized) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Inflammation) mTOR->Gene_Expression STAT3 STAT3 JAK2->STAT3 STAT3->Gene_Expression

Hypothesized signaling pathways of this compound.

Biological Activity and Potential Applications

Research into the biological effects of this compound and other odd-chain fatty acids has revealed several areas of interest for drug development and nutritional science.

  • Antifungal Properties: cis-9-Heptadecenoic acid produced by the biocontrol agent Pseudozyma flocculosa has demonstrated antifungal activity. Its proposed mechanism involves partitioning into fungal membranes, leading to increased membrane fluidity and permeability, ultimately causing cytoplasmic disintegration.[4] This suggests potential applications in the development of novel antifungal agents.

  • Anti-inflammatory and Anti-cancer Effects: Studies in mammalian cell lines have indicated that odd-chain fatty acids, including heptadecanoic acid, may have anti-inflammatory and anti-cancer properties. For instance, heptadecanoic acid has been shown to suppress the JAK2/STAT3 signaling pathway in primary hepatocytes, a pathway often implicated in inflammation and cancer.[5][6] Furthermore, it has been observed to induce apoptosis and enhance the chemosensitivity of pancreatic cancer cells, potentially through inhibition of the Hippo pathway.[7] While these findings are not specific to marine algae-derived this compound, they highlight promising avenues for future research.

The presence of significant quantities of this compound in certain marine algae species, coupled with its potential biological activities, underscores the importance of further investigation into its role in algal physiology and its potential for therapeutic applications. This guide provides a foundational resource for researchers to build upon in this exciting field.

References

The Biological Role of Heptadecenoic Acid in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenoic acid, a 17-carbon fatty acid existing as both a saturated (C17:0) and a monounsaturated (cis-9-heptadecenoic acid, C17:1) odd-chain fatty acid, has emerged from relative obscurity to become a molecule of significant interest in the field of cell signaling. Historically regarded as a minor dietary fatty acid primarily found in ruminant fats and some fish, recent research has unveiled its potential role in modulating critical cellular pathways implicated in cancer, inflammation, and metabolic diseases.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's role in cell signaling, with a focus on its impact on key pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling cascades. The most well-documented of these are the PI3K/Akt and JAK2/STAT3 pathways, primarily in the context of oncology. Furthermore, its structural similarity to other bioactive lipids suggests potential interactions with nuclear receptors like PPARs and G-protein coupled receptors such as GPR84.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Heptadecanoic acid (C17:0) has been demonstrated to inhibit this pathway in non-small-cell lung cancer (NSCLC) cells, including those with acquired resistance to gefitinib.[3][4] Mechanistically, C17:0 treatment leads to a suppression of Akt phosphorylation, a key step in the activation of this pathway.[4] This inhibition of PI3K/Akt signaling contributes to the observed anti-proliferative and pro-apoptotic effects of heptadecanoic acid in cancer cells.[3][4]

Signaling Pathway Diagram: this compound Inhibition of PI3K/Akt Signaling

PI3K_Akt_Inhibition This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Activates Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival

Caption: Inhibition of the PI3K/Akt pathway by this compound.

The JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Constitutive activation of this pathway is frequently observed in various cancers and inflammatory diseases. Studies on the related odd-chain fatty acid, pentadecanoic acid (C15:0), have shown potent inhibition of both constitutive and IL-6-induced JAK2 and STAT3 phosphorylation in breast cancer stem-like cells.[5][6][7] While direct quantitative data for this compound is still emerging, the structural and functional similarities between these odd-chain fatty acids suggest a comparable mechanism of action.[8] The inhibition of JAK2/STAT3 signaling by odd-chain fatty acids contributes to their anti-cancer and anti-inflammatory properties.

Signaling Pathway Diagram: this compound Inhibition of JAK2/STAT3 Signaling

JAK2_STAT3_Inhibition This compound This compound JAK2 JAK2 This compound->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene Transcription Gene Transcription STAT3->Gene Transcription Activates Cell Growth & Survival Cell Growth & Survival Gene Transcription->Cell Growth & Survival

Caption: Inhibition of the JAK2/STAT3 pathway by this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a central role in the regulation of lipid and glucose metabolism, as well as inflammation. Fatty acids are natural ligands for PPARs. While direct binding and activation data for this compound is limited, studies on other fatty acids provide a strong rationale for its potential as a PPAR agonist. The anti-inflammatory effects of cis-9-heptadecenoic acid (C17:1) may be mediated, in part, through the activation of PPARs, which can antagonize pro-inflammatory transcription factors such as NF-κB.[1]

G-Protein Coupled Receptor 84 (GPR84)

GPR84 is a G-protein coupled receptor that is activated by medium-chain fatty acids.[9][10] Given that this compound is a medium-chain fatty acid, it is a plausible candidate for a GPR84 ligand. Activation of GPR84 has been linked to pro-inflammatory responses in immune cells.[9][11] However, the precise interaction and functional consequences of this compound binding to GPR84 remain to be elucidated and require further investigation.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives in cell signaling. It is important to note that specific IC50 and EC50 values for the direct modulation of signaling pathways by this compound are not yet widely reported in the literature.

Table 1: Anti-proliferative Activity of Heptadecanoic Acid (C17:0)

Cell LineCancer TypeAssayEndpointConcentrationEffectReference
PC-9Non-Small-Cell Lung CancerMTTCell ViabilityDose-dependentSignificant inhibition[4]
PC-9/GR (gefitinib-resistant)Non-Small-Cell Lung CancerMTTCell ViabilityDose-dependentSignificant inhibition[4]
MCF-7/SCBreast CancerCytotoxicity AssayCell Viability50-200 µMSelective cytotoxicity[5][8]

Table 2: Modulation of Signaling Pathways by Odd-Chain Fatty Acids

Fatty AcidPathwayCell LineAssayEndpointConcentrationEffectReference
Heptadecanoic Acid (C17:0)PI3K/AktPC-9, PC-9/GRWestern Blotp-Akt levelsNot specifiedSuppression[3][4]
Pentadecanoic Acid (C15:0)JAK2/STAT3MCF-7/SCWestern Blotp-JAK2, p-STAT3 levels150 µMInhibition of IL-6 induced phosphorylation[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in cell signaling.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Heptadecanoic acid (C17:0) or cis-9-heptadecenoic acid (C17:1) stock solution (dissolved in a suitable solvent like DMSO or ethanol, and complexed with BSA)

  • Cancer cell lines (e.g., PC-9, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-BSA complex in complete culture medium.

  • Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with BSA and the solvent used for the fatty acid stock).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow Seed Cells Seed Cells Adherence (Overnight) Adherence (Overnight) Seed Cells->Adherence (Overnight) Treat with this compound Treat with this compound Adherence (Overnight)->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Add MTT->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Western Blot Analysis of Signaling Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, STAT3).

Materials:

  • Heptadecanoic acid (C17:0) or cis-9-heptadecenoic acid (C17:1) stock solution

  • Cell lines of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL detection system.

  • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to normalize the results.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow Cell Treatment Cell Treatment Lysis & Protein Quantification Lysis & Protein Quantification Cell Treatment->Lysis & Protein Quantification SDS-PAGE SDS-PAGE Lysis & Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound is a promising bioactive lipid with the potential to modulate key cell signaling pathways involved in cancer and inflammation. Its ability to inhibit the PI3K/Akt and likely the JAK2/STAT3 pathways provides a strong rationale for its further investigation as a potential therapeutic or chemopreventive agent. The anti-inflammatory properties of cis-9-heptadecenoic acid also warrant deeper exploration.

Future research should focus on several key areas:

  • Elucidating the direct molecular targets of this compound: Determining whether it directly binds to and inhibits kinases like PI3K and JAK2 or acts through other mechanisms.

  • Comprehensive quantitative analysis: Establishing robust dose-response curves and determining IC50/EC50 values for the effects of both C17:0 and C17:1 on various signaling pathways in a wider range of cell types.

  • Investigating the role of GPR84: Clarifying whether this compound is a bona fide ligand for GPR84 and what the downstream consequences of this interaction are in different cellular contexts.

  • In vivo studies: Translating the promising in vitro findings into animal models of cancer and inflammatory diseases to assess the therapeutic potential of this compound.

A deeper understanding of the cell signaling mechanisms of this compound will be crucial for harnessing its potential for the development of novel therapeutic strategies.

References

An In-depth Technical Guide on the Natural Sources of Heptadecanoic Acid in the Food Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is increasingly becoming a focal point in nutritional and metabolic research. Unlike its even-chain counterparts, heptadecanoic acid is not significantly synthesized endogenously by humans, and its presence in tissues and plasma serves as a reliable biomarker for the consumption of specific dietary fats, particularly those from ruminants. This technical guide provides a comprehensive overview of the natural sources of heptadecanoic acid in the food chain, its biosynthesis in ruminants, and detailed analytical methodologies for its quantification in various food matrices.

Natural Sources of Heptadecanoic Acid

The primary reservoirs of heptadecanoic acid in the human diet are products derived from ruminant animals. Lesser amounts are also found in certain fish species and are generally negligible in most plant-based foods.

1.1. Ruminant-Derived Products: Dairy and Meat

The digestive physiology of ruminant animals, such as cows, sheep, and goats, which involves extensive microbial fermentation in the rumen, is the principal origin of odd-chain fatty acids in the food chain.[1]

Milk and its derivatives are significant dietary sources of heptadecanoic acid. The concentration of this fatty acid can fluctuate based on the specific dairy product, the animal's breed, and its diet.

Table 1: Heptadecanoic Acid Content in Various Dairy Products

Dairy ProductHeptadecanoic Acid Concentration
Milk FatApproximately 0.61% of total fatty acids.
Butter0.51% to 0.87% of total fatty acids.[2]
Cheddar CheeseApproximately 0.26% of total fatty acids.[3]
Gouda CheeseApproximately 0.42% of total fatty acids.[3]
Ras CheeseApproximately 0.50% of total fatty acids.[3]

Meat from ruminants is another key source of heptadecanoic acid. The anatomical location of the fat deposit and the animal's feeding regimen can influence the concentration.

Table 2: Heptadecanoic Acid Content in Ruminant Meats

Meat SourceHeptadecanoic Acid Concentration
Ruminant Meat FatApproximately 0.83% of total fatty acids.
Lamb, Subcutaneous Fat (Raw)1.5 g per 100g.[4]
Lamb, Intermuscular Fat (Raw)1.3 g per 100g.[4]
Beef, Subcutaneous Fat (Raw)1.1 g per 100g.[4]
Beef, Intermuscular Fat (Raw)1.0 g per 100g.[4]
1.2. Fish and Seafood

Select species of fish and other seafood contain heptadecanoic acid, typically at lower levels than those found in ruminant-derived products.

Table 3: Heptadecanoic Acid Content in Fish and Seafood

Fish/Seafood SpeciesHeptadecanoic Acid Concentration (% of total fatty acids)
Various Marine Fish Species0.31% to 1.84%.
Rastrelliger kanagurta (Indian Mackerel)Present, but not quantified as a percentage of total fatty acids.
Monopterus chucia (Freshwater Eel)35.29% of saturated fatty acids.
Biosynthesis of Heptadecanoic Acid in Ruminants

The synthesis of odd-chain fatty acids like heptadecanoic acid in ruminants is a direct consequence of the metabolic activities of the rumen microbiota. The key precursor for this biosynthetic pathway is propionate, a short-chain fatty acid generated from the microbial fermentation of dietary carbohydrates. Propionate is activated to propionyl-CoA, which then acts as the primer for the fatty acid synthase (FAS) complex. The fatty acid chain is subsequently elongated through the sequential addition of two-carbon units derived from malonyl-CoA.

Dietary Carbohydrates Dietary Carbohydrates Rumen Fermentation Rumen Fermentation Dietary Carbohydrates->Rumen Fermentation Propionate (C3) Propionate (C3) Rumen Fermentation->Propionate (C3) Propionyl-CoA Propionyl-CoA Propionate (C3)->Propionyl-CoA Fatty Acid Synthase (FAS) Complex Fatty Acid Synthase (FAS) Complex Propionyl-CoA->Fatty Acid Synthase (FAS) Complex Primer Heptadecanoic Acid (C17:0) Heptadecanoic Acid (C17:0) Fatty Acid Synthase (FAS) Complex->Heptadecanoic Acid (C17:0) Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Complex 2C Donor (x7) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA Carboxylation

Caption: Biosynthesis of Heptadecanoic Acid in Ruminants.

Experimental Protocols for Quantification

The precise quantification of heptadecanoic acid in food products is fundamental for nutritional science and regulatory compliance. Gas chromatography (GC) combined with either a flame ionization detector (FID) or a mass spectrometer (MS) is the predominant analytical technique employed for this purpose.

3.1. General Analytical Workflow

The standard procedure for analyzing heptadecanoic acid in food samples encompasses three main stages: lipid extraction, derivatization of fatty acids into their corresponding methyl esters (FAMEs), and analysis by gas chromatography.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Derivatization (to FAMEs) Derivatization (to FAMEs) Lipid Extraction->Derivatization (to FAMEs) GC-FID/MS Analysis GC-FID/MS Analysis Derivatization (to FAMEs)->GC-FID/MS Analysis Peak Identification Peak Identification GC-FID/MS Analysis->Peak Identification Quantification Quantification Peak Identification->Quantification Food Sample Food Sample Food Sample->Homogenization

Caption: Experimental Workflow for Heptadecanoic Acid Analysis.

3.2. Detailed Methodology for Dairy Samples (e.g., Butter)

This protocol is a composite of standard operating procedures for fatty acid profiling in dairy products.

1. Lipid Extraction (Based on ISO 17678:2010):

  • Liquefy the butter sample by heating to 50°C.

  • Prepare a 1% solution of the liquefied fat in heptane.

  • Aliquot 0.5–1 mL of this solution into a GC vial for derivatization.

2. Derivatization to FAMEs (Acid-Catalyzed Transesterification):

  • Add a 2% solution of sulfuric acid in methanol to the lipid extract.

  • Incubate the sealed vial at 50°C for 2 hours.

  • Following cooling, introduce hexane and deionized water to facilitate the partitioning of the FAMEs into the organic phase.

  • Isolate the upper hexane layer containing the FAMEs for subsequent GC analysis.

3. Gas Chromatography-Flame Ionization Detection (GC-FID):

  • Column: A highly polar capillary column, such as a CP-Sil 88 or equivalent (e.g., 100 m length x 0.25 mm internal diameter, 0.2 µm film thickness), is recommended to achieve optimal separation of fatty acid isomers.

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 170°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 230°C at a rate of 2°C/minute, and hold for 18 minutes.

  • Injector and Detector Temperature: 250°C.

  • Injection Volume: 1 µL.

4. Quantification:

  • The heptadecanoic acid methyl ester peak is identified by comparing its retention time with that of a certified FAME standard mixture.

  • For accurate quantification, an internal standard (e.g., nonadecanoic acid, C19:0) should be added prior to derivatization. The concentration is determined by comparing the peak area of the analyte to that of the internal standard.

3.3. Detailed Methodology for Meat Samples

This protocol is derived from established methods for the analysis of fatty acids in meat and meat products.

1. Lipid Extraction (Folch Method):

  • Homogenize a pre-weighed, minced meat sample in a 2:1 (v/v) chloroform:methanol solution.

  • Filter the resulting homogenate and add a 0.9% NaCl solution to induce phase separation.

  • Carefully collect the lower chloroform phase, which contains the extracted lipids.

  • Remove the solvent under a gentle stream of nitrogen gas to yield the purified lipid extract.

2. Derivatization to FAMEs (Base- and Acid-Catalyzed Transesterification):

  • Redissolve the lipid extract in a minimal volume of toluene.

  • Add methanolic sodium hydroxide and incubate at 60°C for 10 minutes.

  • Subsequently, add 14% boron trifluoride in methanol (BF3-MeOH) and continue incubation at 60°C for an additional 10 minutes.

  • After cooling, add hexane and deionized water, and collect the upper hexane layer containing the FAMEs.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for this application.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 5°C/minute, and hold for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line and Ion Source Temperatures: 280°C and 230°C, respectively.

  • Mass Range: m/z 50–550.

4. Quantification:

  • Peak identification is confirmed by matching both the retention time and the mass spectrum against a known standard.

  • Quantification is achieved through the use of an internal standard (e.g., tridecanoic acid, C13:0) and the generation of a calibration curve with certified heptadecanoic acid standards.

3.4. Detailed Methodology for Fish Samples

This protocol outlines a standard procedure for the analysis of fatty acids in fish tissues and oils.

1. Lipid Extraction (Bligh and Dyer Method):

  • Homogenize the fish sample in a chloroform and methanol mixture.

  • Add additional chloroform and water and re-homogenize to ensure complete extraction.

  • Centrifuge the mixture to achieve clear phase separation and collect the lower chloroform layer.

  • Evaporate the solvent to obtain the lipid extract.

2. Derivatization to FAMEs (BF3-Methanol Method):

  • Add 14% boron trifluoride in methanol to the lipid extract.

  • Heat the sealed reaction vessel at 100°C for 1 hour.

  • After cooling, add hexane and a saturated NaCl solution.

  • Collect the upper hexane layer containing the FAMEs for GC analysis.

3. Gas Chromatography (GC-FID or GC-MS):

  • The GC parameters are similar to those outlined for dairy and meat samples. For fish samples, a polar capillary column is often preferred to effectively separate the complex mixture of polyunsaturated fatty acids.

4. Quantification:

  • Quantification is performed using an internal standard and by comparing the analyte's response to a certified FAME standard mixture that includes heptadecanoic acid.

Conclusion

Heptadecanoic acid is a distinctive dietary fatty acid, primarily sourced from ruminant-derived products, owing its existence in the food web to microbial biosynthesis within the rumen. Its utility as a biomarker for the intake of dairy and ruminant meat is well-documented. The precise and accurate quantification of heptadecanoic acid in diverse food matrices is indispensable for advancing nutritional research and elucidating its physiological significance. The standardized analytical protocols detailed in this guide provide a solid foundation for researchers engaged in this area of study. As scientific interest in odd-chain fatty acids continues to expand, a comprehensive understanding of their dietary sources and analytical determination is crucial for progress in the fields of nutrition, metabolism, and the development of therapeutic interventions.

References

Heptadecenoic Acid Biosynthesis in Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Heptadecenoic acid (17:1), an odd-chain monounsaturated fatty acid, is increasingly recognized for its potential role in host-microbe interactions and metabolic health. While the biosynthesis of fatty acids in bacteria is well-understood, the specific pathways and microbial producers of this compound within the complex ecosystem of the human gut are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis by gut microbiota, detailing the core metabolic pathways, potential microbial sources, and the putative signaling mechanisms through which this fatty acid may influence host physiology. The guide also outlines detailed experimental protocols for the investigation of its synthesis and function and presents quantitative data where available.

Core Concepts in Microbial this compound Biosynthesis

The biosynthesis of odd-chain fatty acids, including this compound, in bacteria diverges from the synthesis of their even-chain counterparts primarily at the initiation step. While even-chain fatty acids are initiated with acetyl-CoA, odd-chain fatty acids utilize propionyl-CoA as the starter unit.[1][2] The subsequent elongation of the fatty acid chain proceeds via the highly conserved fatty acid synthase (FAS) system.

The Propionyl-CoA Gateway

The availability of propionyl-CoA is the rate-limiting step in odd-chain fatty acid synthesis.[1][2] Gut microbiota can generate propionyl-CoA through several metabolic pathways, primarily from the fermentation of dietary fibers and certain amino acids.

Elongation and Desaturation

Once propionyl-CoA is available, it is converted to propionyl-ACP and enters the fatty acid synthesis cycle. A series of condensation, reduction, and dehydration reactions, catalyzed by the enzymes of the FAS II system, elongate the carbon chain by two carbons per cycle. The introduction of a double bond to form a monounsaturated fatty acid like this compound is typically catalyzed by a desaturase enzyme.

Putative Microbial Producers of this compound in the Gut

While the specific gut microbial species responsible for this compound production are not yet definitively identified, several genera are known to produce odd-chain fatty acids and are therefore considered potential contributors. The following table summarizes some of these putative producers and their known production of related odd-chain fatty acids.

Bacterial GenusEvidence for Odd-Chain Fatty Acid ProductionSpecific Mention of this compound (17:1)
BacteroidesKnown to produce propionate, a precursor for odd-chain fatty acids.Some species have been shown to contain odd-chain fatty acids in their lipid profiles.
ParabacteroidesParabacteroides distasonis has been linked to the production of pentadecanoic acid (15:0).Data specific to 17:1 is limited.
RuminococcusSome species are known to produce odd-chain fatty acids.[3]Specific data for 17:1 is not widely available.
PrevotellaA common gut microbe involved in fiber fermentation and propionate production.Likely to produce odd-chain fatty acids, but specific data on 17:1 is lacking.
LactobacillusCertain species have been shown to produce odd-chain fatty acids.Limited direct evidence for 17:1 production.

Experimental Protocols for Studying this compound Biosynthesis

Quantification of this compound from Microbial Cultures

This protocol describes the extraction and quantification of total fatty acids from a bacterial culture, which can be adapted for specific gut microbial isolates.

3.1.1. Materials

  • Bacterial culture

  • Internal standard (e.g., heptadecanoic acid-d33)

  • Methanol, Chloroform, Hexane (HPLC grade)

  • Anhydrous HCl in methanol (1.25 M)

  • Sodium bicarbonate

  • Gas chromatograph-mass spectrometer (GC-MS)

3.1.2. Procedure

  • Cell Lysis and Lipid Extraction:

    • Harvest bacterial cells from culture by centrifugation.

    • Resuspend the cell pellet in methanol.

    • Add the internal standard.

    • Perform lipid extraction using the Bligh-Dyer method (chloroform:methanol:water).

  • Fatty Acid Methylation:

    • To the dried lipid extract, add anhydrous HCl in methanol.

    • Incubate at 85°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

    • Neutralize the reaction with sodium bicarbonate.

  • FAME Extraction and Analysis:

    • Extract the FAMEs with hexane.

    • Analyze the hexane layer by GC-MS.

    • Quantify the this compound methyl ester based on the peak area relative to the internal standard.

Stable Isotope Tracing of this compound Biosynthesis

This protocol utilizes 13C-labeled substrates to trace the metabolic pathways leading to this compound synthesis.

3.2.1. Materials

  • Bacterial culture in a defined medium

  • 13C-labeled substrate (e.g., [13C3]propionate)

  • GC-MS or LC-MS/MS for isotopic analysis

3.2.2. Procedure

  • Culture with Labeled Substrate:

    • Grow the bacterial strain of interest in a medium containing the 13C-labeled precursor.

  • Fatty Acid Extraction and Derivatization:

    • Extract and methylate fatty acids as described in Protocol 3.1.

  • Mass Spectrometry Analysis:

    • Analyze the FAMEs by GC-MS or LC-MS/MS.

    • Determine the incorporation of 13C into the this compound molecule by analyzing the mass isotopologue distribution. This will confirm the utilization of the precursor in its biosynthesis.

Genetic Analysis of Biosynthetic Pathways

Gene knockout studies can be employed to identify the enzymes essential for this compound biosynthesis.

3.3.1. Methodology

  • Identify Candidate Genes:

    • Based on genomic data, identify putative genes involved in fatty acid synthesis (e.g., fab gene homologs).

  • Generate Gene Knockouts:

    • Utilize established genetic tools for the bacterial species of interest (e.g., CRISPR-Cas9, homologous recombination) to create targeted gene deletions.

  • Phenotypic Analysis:

    • Culture the wild-type and mutant strains.

    • Analyze the fatty acid profiles of both strains using the quantification protocol (3.1).

    • A significant reduction or absence of this compound in the mutant strain would indicate the essential role of the knocked-out gene in its synthesis.

Putative Signaling Pathways of Microbiota-Derived this compound

While direct evidence for this compound signaling is limited, it is plausible that it interacts with host cell receptors known to bind other long-chain fatty acids.

G-Protein Coupled Receptors (GPCRs)
  • GPR40 (FFA1) and GPR120 (FFA4): These receptors are activated by medium and long-chain fatty acids and are expressed in various tissues, including the intestine and immune cells.[4][5][6] Activation of these receptors can lead to downstream signaling cascades influencing inflammation and metabolism.

Toll-like Receptor 4 (TLR4)

Saturated fatty acids have been shown to activate TLR4, a key receptor of the innate immune system.[7][8][9][10][11] It is possible that this compound could also modulate TLR4 signaling, thereby influencing inflammatory responses in the gut.

Visualizations

Biosynthetic and Signaling Pathways

Heptadecenoic_Acid_Biosynthesis cluster_propionate Propionate Metabolism cluster_fas Fatty Acid Elongation (FAS II) cluster_desaturation Desaturation Propionate Propionate (from fiber fermentation) Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Propionyl-CoA synthetase Propionyl_ACP Propionyl-ACP Propionyl_CoA->Propionyl_ACP FabD Elongation_Cycle Elongation Cycles (FabG, FabZ, FabI, FabF/B) Propionyl_ACP->Elongation_Cycle Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation_Cycle C17_0_ACP Heptadecanoyl-ACP (17:0-ACP) Elongation_Cycle->C17_0_ACP Heptadecenoic_Acid This compound (17:1) C17_0_ACP->Heptadecenoic_Acid Desaturase

Caption: Proposed biosynthesis pathway of this compound in gut microbiota.

Host_Signaling_Pathways cluster_gut Gut Lumen cluster_host_cell Host Intestinal Epithelial Cell Microbiota Gut Microbiota Heptadecenoic_Acid This compound (17:1) Microbiota->Heptadecenoic_Acid Biosynthesis GPR40_120 GPR40/GPR120 Heptadecenoic_Acid->GPR40_120 Activation TLR4 TLR4 Heptadecenoic_Acid->TLR4 Modulation Signaling_Cascades Intracellular Signaling (e.g., MAPK, NF-κB) GPR40_120->Signaling_Cascades TLR4->Signaling_Cascades Cellular_Response Cellular Response (e.g., Cytokine production, Metabolic regulation) Signaling_Cascades->Cellular_Response

Caption: Putative signaling pathways of microbiota-derived this compound.

Experimental Workflows

Experimental_Workflow_Quantification Start Bacterial Culture Step1 Cell Lysis & Lipid Extraction Start->Step1 Step2 Fatty Acid Methylation (FAMEs synthesis) Step1->Step2 Step3 FAMEs Extraction Step2->Step3 Step4 GC-MS Analysis Step3->Step4 End Quantification of this compound Step4->End

Caption: Workflow for quantification of this compound.

Experimental_Workflow_Gene_Function Start Identify Putative FAS Gene Step1 Construct Gene Knockout Mutant Start->Step1 Step2 Culture Wild-Type and Mutant Strains Step1->Step2 Step3 Fatty Acid Profiling (GC-MS) Step2->Step3 Step4 Compare this compound Levels Step3->Step4 End Determine Gene Function Step4->End

Caption: Workflow for gene function analysis in biosynthesis.

Conclusion and Future Directions

The synthesis of this compound by the gut microbiota represents an intriguing aspect of host-microbe metabolic interactions. While the fundamental biochemical principles are understood, significant knowledge gaps remain regarding the specific microbial players, the quantitative output of this fatty acid in the gut, and its precise signaling roles in the host. The experimental frameworks provided in this guide offer a roadmap for researchers to further investigate these areas. Future research, combining multi-omics approaches with targeted genetic and biochemical studies, will be crucial to fully unravel the importance of microbiota-derived this compound in human health and disease, potentially paving the way for novel therapeutic strategies in metabolic and inflammatory conditions.

References

The Unseen Players: A Technical Guide to the Physiological Functions of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once relegated to the periphery of lipid research, are now emerging as significant bioactive molecules with profound implications for human health. Characterized by a carbon backbone with an odd number of atoms, these fatty acids, particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are increasingly associated with reduced risks of major chronic conditions, including cardiometabolic diseases. Their unique metabolism, culminating in the production of propionyl-CoA, offers a direct anaplerotic substrate for the Krebs cycle, a capability not shared by their even-chain counterparts. This guide provides a comprehensive technical overview of the core physiological functions of OCFAs, detailing their metabolism, cellular mechanisms of action, and established roles in health and disease. It consolidates quantitative data from key studies, outlines detailed experimental protocols for their investigation, and visualizes complex pathways to support advanced research and therapeutic development.

Introduction: A Paradigm Shift in Fatty Acid Research

For decades, fatty acid research has been overwhelmingly dominated by the study of even-chain fatty acids, which constitute over 99% of total plasma fatty acids in humans.[1][2][3] Odd-chain fatty acids were often considered physiologically insignificant, primarily serving as internal standards in gas chromatography-mass spectrometry (GC-MS) due to their low concentrations in human tissues.[1][2][3][4][5] However, a growing body of epidemiological and experimental evidence has challenged this long-held view. Higher circulating levels of C15:0 and C17:0 are now consistently linked to more favorable health outcomes, sparking a renaissance in OCFA research.[4][5][6][7] This guide synthesizes the current understanding of these unique lipids, focusing on the molecular mechanisms that underpin their beneficial physiological effects.

Metabolism of Odd-Chain Fatty Acids: Beyond Acetyl-CoA

The metabolic fate of OCFAs diverges from that of even-chain fatty acids at the final step of β-oxidation, a distinction with significant physiological consequences.

β-Oxidation and the Production of Propionyl-CoA

Like all fatty acids, OCFAs are activated to their acyl-CoA derivatives in the cytoplasm and transported into the mitochondria for β-oxidation.[8][9] This cyclical process sequentially cleaves two-carbon units in the form of acetyl-CoA. However, the final thiolysis step for an OCFA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA , a three-carbon acyl-CoA.[1][10][11]

The Anaplerotic Pathway: From Propionyl-CoA to Succinyl-CoA

Propionyl-CoA serves as a key entry point into the Krebs cycle, a process known as anaplerosis (the replenishment of cycle intermediates). This conversion involves a three-step enzymatic pathway primarily in the mitochondrial matrix:[10][11][12]

  • Carboxylation: The biotin-dependent enzyme propionyl-CoA carboxylase (PCC) catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[10][12][13]

  • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[11][13]

  • Isomerization: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase rearranges L-methylmalonyl-CoA to form succinyl-CoA .[10][13][14]

Succinyl-CoA then directly enters the Krebs cycle, replenishing its intermediates and supporting cellular energy production and biosynthetic processes.[12] This anaplerotic potential is a defining feature of OCFA metabolism and is crucial for tissues with high energy demands, such as the heart and liver.[15] The thermodynamic dis-equilibrium of this pathway makes anaplerosis from propionyl-CoA precursors highly effective.[15]

OCFA_Metabolism cluster_Mitochondria Mitochondrial Matrix OCFA Odd-Chain Fatty Acyl-CoA BetaOx β-Oxidation Cycles OCFA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) (Biotin) PropionylCoA->PCC + CO2 D_MMCoA D-Methylmalonyl-CoA PCC->D_MMCoA MCE Methylmalonyl-CoA Epimerase D_MMCoA->MCE L_MMCoA L-Methylmalonyl-CoA MCE->L_MMCoA MCM Methylmalonyl-CoA Mutase (MCM) (Vitamin B12) L_MMCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA Krebs Krebs Cycle SuccinylCoA->Krebs

Figure 1. Metabolic pathway of odd-chain fatty acid β-oxidation and anaplerosis.

Other Metabolic Pathways: α-Oxidation

While β-oxidation is the primary catabolic route, evidence also points to endogenous production of OCFAs via α-oxidation.[1][2][4] This peroxisomal pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid, which can generate an OCFA from an even-chain precursor.[4][16] This mechanism may contribute to the observed circulating levels of OCFAs in humans.[2][4]

Core Physiological Functions and Cellular Mechanisms

Recent research has unveiled that OCFAs, particularly C15:0, are not merely metabolic intermediates but are bioactive molecules that exert pleiotropic effects at the cellular level.

Cell Membrane Integrity

C15:0 is a stable saturated fatty acid. Its incorporation into cell membranes, particularly phospholipid bilayers, is thought to enhance their structural integrity and stability.[6] By reinforcing cell membranes, C15:0 may protect cells from lipid peroxidation and mechanical stress, thereby reducing cellular fragility and supporting longevity.[17][18]

Mitochondrial Function

Mitochondrial dysfunction is a hallmark of many chronic diseases. C15:0 has been shown to repair mitochondrial function.[7][17][19] Studies have demonstrated that supplementation with C15:0 can reduce the production of mitochondrial reactive oxygen species (ROS) in stressed human cell systems, suggesting a role in mitigating oxidative stress and supporting efficient energy production.[19]

Signaling Pathways and Receptor Activation

C15:0 acts as a signaling molecule, directly binding to and activating key metabolic regulators.

  • Peroxisome Proliferator-Activated Receptors (PPARs): C15:0 is an agonist for PPAR-α and PPAR-δ, nuclear receptors that are master regulators of lipid metabolism, inflammation, and energy homeostasis.[18][20] Activation of these receptors can lead to a cascade of beneficial downstream effects, including improved lipid profiles and reduced inflammation.[20][21]

  • Other Potential Pathways: The broad effects of C15:0 in attenuating inflammation, dyslipidemia, and fibrosis suggest the modulation of multiple signaling pathways, including those involving key inflammatory cytokines.[7][19]

C15_Signaling cluster_Cell Cell cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus C15 C15:0 (Pentadecanoic Acid) Membrane Strengthens Cell Membrane (Reduces Fragility) C15->Membrane Mito Repairs Function (Reduces ROS) C15->Mito PPARs Activates PPAR-α/δ C15->PPARs GeneExp Alters Gene Expression PPARs->GeneExp Lipid_Metabolism Improved Lipid Metabolism GeneExp->Lipid_Metabolism Inflammation_Mod Reduced Inflammation GeneExp->Inflammation_Mod Energy_Homeostasis Energy Homeostasis GeneExp->Energy_Homeostasis

Figure 2. Key cellular mechanisms of action for C15:0.

Role in Health and Disease: Epidemiological and Clinical Evidence

The physiological functions of OCFAs translate into significant associations with health and disease risk, as evidenced by numerous large-scale cohort studies.

Type 2 Diabetes (T2D)

A consistent finding in epidemiological research is the inverse association between circulating levels of C15:0 and C17:0 and the risk of developing T2D.[16][22][23][24] Individuals with higher plasma or phospholipid concentrations of these OCFAs exhibit better insulin sensitivity and a lower incidence of T2D.[6][16] While some studies show associations for both C15:0 and C17:0, others suggest C17:0 may be a stronger predictor.[25]

Cardiovascular Disease (CVD)

Similar to T2D, higher levels of circulating OCFAs are linked to a reduced risk of cardiovascular disease.[4][5][6] This protective association has been observed for outcomes such as coronary heart disease and may extend to lower mortality risk after myocardial infarction.[26][27] These benefits are thought to arise from the combined effects of OCFAs on dyslipidemia, inflammation, and overall metabolic health.[7][17]

Inflammation and Fibrosis

In vivo studies have demonstrated that C15:0 can actively attenuate inflammation and fibrosis.[7][19] By modulating key inflammatory pathways, C15:0 may play a protective role in a variety of chronic inflammatory conditions.

Table 1: Summary of Quantitative Data from Epidemiological Studies
Fatty AcidOutcomeStudy Population/TypeKey Finding (Hazard Ratio, HR)Citation(s)
C15:0 Type 2 DiabetesEPIC-Potsdam (Nested Case-Cohort)Inverse association in women (Phosphatidylcholine C15:0, HR Q5 vs Q1: 0.56)[22][23]
C17:0 Type 2 DiabetesEPIC-Potsdam (Nested Case-Cohort)Inverse association in women (Phosphatidylcholine C17:0, HR per SD: 0.59)[22][23]
C15:0 Total Mortality (Post-MI)Alpha Omega CohortHR per P10-90 range: 0.92 (95% CI: 0.84-1.00)[26][27]
C17:0 Total Mortality (Post-MI)Alpha Omega CohortHR per P10-90 range: 0.94 (95% CI: 0.85-1.05)[26][27]
C17:0 Total Mortality (Post-MI, in diabetics)Alpha Omega CohortHR per P10-90 range: 0.78 (95% CI: 0.64-0.96)[26]

MI: Myocardial Infarction; Q: Quintile; SD: Standard Deviation; P10-90: 10th to 90th percentile range.

Dietary and Endogenous Sources

Understanding the origins of OCFAs is critical for dietary recommendations and biomarker interpretation.

  • Dietary Intake: The primary dietary sources of C15:0 and C17:0 are ruminant animal products, particularly full-fat dairy (e.g., milk, butter, cheese) and, to a lesser extent, ruminant meats.[25][28][29] Some species of fish and certain plants also contain trace amounts of these fatty acids.[7][30]

  • Endogenous Production: There is compelling evidence that OCFAs can be synthesized endogenously. The gut microbiota produces propionate from the fermentation of dietary fibers (e.g., inulin).[16][31] This gut-derived propionate can be absorbed and used by the liver for the de novo synthesis of OCFAs, particularly C17:0.[31] This dual origin complicates the use of OCFAs solely as biomarkers for dairy intake, suggesting they may also reflect dietary fiber consumption.[31][32]

Key Experimental Protocols

Reproducible and standardized methods are essential for advancing OCFA research. Below are outlines of key experimental protocols.

Protocol: Quantification of OCFAs in Human Plasma/Serum

Objective: To accurately measure the concentration of C15:0 and C17:0 in human plasma or serum cholesteryl esters.

Methodology: Gas Chromatography (GC)

  • Lipid Extraction: Total lipids are extracted from plasma or serum samples (typically 50-100 µL) using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system containing an internal standard (e.g., C19:0 or C21:0).

  • Fractionation (Optional but Recommended): The total lipid extract is fractionated using thin-layer chromatography (TLC) or solid-phase extraction (SPE) to isolate specific lipid classes (e.g., cholesteryl esters, phospholipids, triacylglycerols).

  • Transesterification: The isolated lipid fraction (or total lipid extract) is subjected to transesterification to convert fatty acids into fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a reagent like 14% boron trifluoride in methanol (BF3-methanol) or methanolic HCl at 100°C for 1 hour.

  • FAME Extraction: After cooling, the FAMEs are extracted into an organic solvent such as hexane or heptane.

  • GC Analysis: The extracted FAMEs are concentrated and injected into a gas chromatograph equipped with a flame ionization detector (FID). A long, polar capillary column (e.g., SP-2560, 100m) is used to separate the FAMEs based on their chain length, and degree of saturation.

  • Quantification: The peak areas of C15:0 and C17:0 are identified by their retention times relative to known standards. Concentrations are calculated by comparing the peak areas to that of the internal standard and are typically expressed as a percentage of total fatty acids.

References

Heptadecenoic Acid Isomers: A Technical Guide to Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid, and its saturated counterpart, heptadecanoic acid (C17:0), are emerging as significant players in cellular signaling and disease modulation. While historically used as internal standards in fatty acid analysis due to their relatively low abundance, recent studies have unveiled their potent biological activities, ranging from anti-cancer and anti-inflammatory to antifungal effects. This technical guide provides an in-depth overview of the known isomers of this compound, their distinct biological roles, the signaling pathways they modulate, and detailed experimental protocols for their investigation. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction to this compound Isomers

This compound is a monounsaturated fatty acid with 17 carbon atoms. The position and geometry of the double bond give rise to various isomers, each with potentially unique biological properties. The most studied isomers include:

  • cis-9-Heptadecenoic Acid: Recognized for its anti-inflammatory and antifungal properties.

  • 10-cis-Heptadecenoic Acid: This isomer has been identified as a key metabolite in non-small cell lung cancer (NSCLC) cells treated with heptadecanoic acid (C17:0), where it is associated with the induction of apoptosis.[1]

While less is known about the specific biological activities of other positional and geometric (trans) isomers, the existing evidence underscores the importance of isomer-specific research in understanding the full therapeutic potential of heptadecenoic acids.

Biological Significance of this compound Isomers

The biological activities of this compound isomers are multifaceted, with significant implications for oncology, immunology, and metabolic diseases.

Anti-Cancer Activity

Heptadecanoic acid (C17:0), a precursor to this compound, has demonstrated significant cytotoxic effects against various cancer cell lines. Treatment of non-small cell lung cancer (NSCLC) cells with C17:0 leads to the intracellular accumulation of 10-cis-heptadecenoic acid, which is correlated with inhibition of cell proliferation and induction of apoptosis.[1] This effect is mediated, at least in part, through the suppression of the PI3K/Akt signaling pathway.[1]

Anti-Inflammatory and Immunomodulatory Effects

cis-9-Heptadecenoic acid has been reported to possess anti-inflammatory properties.[2] The mechanisms underlying these effects are an active area of research, with potential links to the modulation of inflammatory signaling pathways such as NF-κB and the activation of peroxisome proliferator-activated receptors (PPARs).

Antifungal Properties

cis-9-Heptadecenoic acid has also been identified as an antifungal agent.[2] Its mechanism of action is thought to involve the disruption of fungal cell membrane integrity.[3]

Quantitative Data on Biological Effects

The following tables summarize the available quantitative data on the biological effects of heptadecanoic acid (C17:0), which is metabolically linked to this compound isomers.

Table 1: Cytotoxic Effects of Heptadecanoic Acid (C17:0) on Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
MIA PaCa-2Pancreatic Cancer77.47 ± 2.10[4]
Gemcitabine-Resistant MIA PaCa-2Pancreatic Cancer71.45 ± 6.37[4][5]
MCF-7/SCBreast Cancer41.94 ± 4.06[6]

Table 2: Comparative Cytotoxicity of Fatty Acids in Pancreatic Cancer Cells (Panc-1 and MIA PaCa-2)

Fatty AcidCytotoxic Effect RankingReference
Heptadecanoic Acid (C17:0) 1 (Strongest) [4]
Pentadecanoic Acid (C15:0)2[4]
Palmitic Acid (C16:0)3[4]
Stearic Acid (C18:0)4[4]
Oleic Acid (C18:1)5[4]
Linoleic Acid (C18:2)6 (Weakest)[4]

Signaling Pathways Modulated by this compound Isomers

This compound isomers exert their biological effects by modulating key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The accumulation of 10-cis-heptadecenoic acid in NSCLC cells following treatment with C17:0 has been shown to suppress the activation of the PI3K/Akt signaling pathway.[1][7] This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis. Downstream effectors of this pathway that are likely affected include mTOR and pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2.[8][9]

PI3K_Akt_Pathway C17_0 Heptadecanoic Acid (C17:0) C17_1_10cis 10-cis-Heptadecenoic Acid C17_0->C17_1_10cis Metabolism in NSCLC cells PI3K PI3K C17_1_10cis->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Akt->Bax Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

PI3K/Akt signaling pathway inhibition by 10-cis-heptadecenoic acid.
NF-κB Signaling Pathway

The anti-inflammatory effects of cis-9-heptadecenoic acid suggest a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.[10] Fatty acids can modulate NF-κB activation through various mechanisms, including altering membrane composition and interacting with upstream kinases like IKK.

NFkB_Pathway cluster_nucleus Nucleus C17_1_9cis cis-9-Heptadecenoic Acid IKK IKK Complex C17_1_9cis->IKK Potentially Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n NF-κB NFkB_n->Inflammatory_Genes

Potential modulation of the NF-κB signaling pathway.
PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation.[11] Certain fatty acids can act as ligands for PPARs, thereby modulating the expression of target genes. The specific interactions between this compound isomers and different PPAR isoforms (α, γ, δ) are an important area for future research.

PPAR_Pathway C17_1_isomers This compound Isomers PPAR PPAR C17_1_isomers->PPAR Bind and Activate RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Lipid_Metabolism Lipid Metabolism Target_Genes->Lipid_Metabolism Regulates Inflammation Inflammation Target_Genes->Inflammation Regulates

This compound isomers as potential PPAR ligands.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of this compound isomers.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound isomer in complete culture medium. Treat the cells and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Heptadecenoic Acid Isomers incubate1->treat_cells incubate2 Incubate (24, 48, 72h) treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the this compound isomer for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with This compound Isomer start->treat_cells harvest_cells Harvest adherent and floating cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Annexin V Binding Buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide resuspend_cells->add_stains incubate Incubate 15 min in the dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of Signaling Pathways

This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the this compound isomer, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Akt, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow start Start cell_treatment Cell Treatment & Lysis start->cell_treatment protein_quant Protein Quantification cell_treatment->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end End detection->end

General workflow for Western blot analysis.
GC-MS Analysis of this compound Isomers

Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of fatty acid isomers.

Protocol:

  • Lipid Extraction: Extract total lipids from cells or tissues using a method such as the Folch or Bligh-Dyer procedure.

  • Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF3-methanol.

  • GC-MS Analysis:

    • Injection: Inject the FAMEs into the GC-MS system.

    • Separation: Use a highly polar capillary column (e.g., cyanopropyl polysiloxane) to separate the different FAME isomers based on their boiling points and polarity.

    • Ionization: Ionize the separated FAMEs using electron ionization (EI).

    • Mass Analysis: Analyze the resulting fragment ions using a mass spectrometer to identify the specific isomers based on their mass spectra and retention times.

    • Quantification: Use an internal standard (e.g., a deuterated this compound isomer) for accurate quantification.

GCMS_Workflow start Start lipid_extraction Lipid Extraction start->lipid_extraction transesterification Transesterification to FAMEs lipid_extraction->transesterification gcms_analysis GC-MS Analysis (Separation, Ionization, Mass Analysis) transesterification->gcms_analysis data_analysis Data Analysis (Identification & Quantification) gcms_analysis->data_analysis end End data_analysis->end

Workflow for GC-MS analysis of fatty acid isomers.

Conclusion and Future Directions

The study of this compound isomers is a rapidly evolving field with significant promise for the development of novel therapeutics. The demonstrated anti-cancer, anti-inflammatory, and antifungal activities of specific isomers highlight their potential as lead compounds for drug discovery. Future research should focus on:

  • Comprehensive Isomer Profiling: Systematically characterizing the biological activities of a wider range of this compound isomers, including positional and geometric isomers.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which these isomers modulate cellular signaling pathways.

  • In Vivo Studies: Translating the promising in vitro findings into preclinical and clinical studies to evaluate their therapeutic efficacy and safety in relevant disease models.

  • Structure-Activity Relationship Studies: Understanding how the position and geometry of the double bond influence biological activity to guide the design of more potent and selective analogs.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the exciting and promising field of this compound isomer research. The provided data, pathway diagrams, and experimental protocols are intended to facilitate further investigation and accelerate the translation of these fascinating molecules into novel therapeutic agents.

References

A Technical Guide to the History and Research of Heptadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The study of heptadecenoic acid (C17:1) and its saturated counterpart, heptadecanoic acid (C17:0), has a complex history that began with a case of mistaken identity. Initially named "margaric acid" in the early 19th century and thought to be a primary component of animal fats, it was later dismissed as a mere mixture of more common fatty acids.[1][2] However, modern analytical techniques have re-established its existence as a unique, albeit rare, odd-chain fatty acid predominantly found in ruminant fats.[3][4] Today, it is recognized not only as a validated biomarker for dairy fat consumption but also as a metabolically active molecule with potential implications for human health, including inverse associations with cardiometabolic diseases.[5][6] This guide provides an in-depth overview of the discovery, key research milestones, experimental methodologies, and evolving understanding of the biological significance of this compound for researchers, scientists, and drug development professionals.

Early Discovery and Clarification

The "Margaric Acid" Era (1813)

The history of this compound is inextricably linked to its saturated form, heptadecanoic acid, first described by the French chemist Michel Eugène Chevreul in 1813.[1] He named it acide margarique (margaric acid), derived from the Greek word márgaron for "pearl," owing to the lustrous appearance of its deposits.[1][3] For several decades, scientists considered margaric acid to be one of the three fundamental fatty acids, alongside oleic and stearic acids, that constituted most animal fats.[2]

The Re-evaluation and Misconception (1853)

A significant turning point occurred in 1853 when German structural chemist Wilhelm Heinrich Heintz demonstrated that the substance identified as margaric acid was, in most cases, a eutectic mixture of stearic acid (C18:0) and the more common palmitic acid (C16:0).[1][2] This finding led to the widespread belief that odd-chain fatty acids like C17:0 were not naturally occurring, causing them to be largely disregarded by the scientific community for many years.[3]

Identification of True Heptadecanoic and Heptadecenoic Acids

With the advent of advanced chromatographic and spectrometric techniques in the 20th century, true heptadecanoic acid was confirmed to exist in nature, although in trace amounts. It is now known to be a minor component of the fat and milkfat of ruminants.[4] Its monounsaturated form, this compound (C17:1), is also found in nature, though it is rare.[3] The most common isomer is cis-9-heptadecenoic acid (an omega-8 fatty acid), which is present in small quantities in ruminant fats and certain varieties of olive oil.[3][7] Other isomers, such as cis-10-heptadecenoic acid and the di-unsaturated heptadecadienoic acid (C17:2), have been detected in the seed oil of the Portia tree (Thespesia populnea).[3][7]

Sources and Distribution

This compound is primarily of exogenous origin, obtained through the diet. Its presence in human tissues is strongly linked to the consumption of products from ruminant animals.

  • Ruminant-Derived Products: The main dietary sources are dairy fat (milk, cheese) and ruminant meat (beef, lamb).[8][9] The odd-chain fatty acids are synthesized by microbes in the rumen.[5][10]

  • Plants and Microorganisms: While less common, these fatty acids are found in some plant species. For example, the fruit of the durian species Durio graveolens contains a notable amount of heptadecanoic acid.[4][9] Additionally, novel variants like 16-methyl-8(Z)-heptadecenoic acid have been identified in bacteria (Micrococcus), and (Z)-9-heptadecenoic acid is produced by the yeast Pseudozyma flocculosa.[11][12]

Data Presentation

Table 1: Concentration of Heptadecanoic Acid (C17:0) in Various Natural Sources

Source Concentration (% of Total Fats) Reference
Ruminant Milk Fat 0.61% [8][9]
Conventionally Produced Cow Milk ~0.54% [5]
Ruminant Meat Fat 0.83% [8][9]

| Durio graveolens (Durian) Fruit | 2.2% |[4][9] |

Key Research Milestones and Methodologies

Research into this compound has progressed from simple identification to complex metabolic and functional studies.

Isomeric Characterization in Ruminant Fats

A significant challenge in early research was determining the precise isomeric composition of C17:1 in natural sources. A 2006 study provided clarity by analyzing milk and intramuscular fat from cows, sheep, and goats. The findings conclusively showed that 17:1 cis-9 is the overwhelmingly predominant isomer , while the cis-10 isomer is virtually absent.[13][14] This was a crucial step in standardizing the analysis of this fatty acid in nutritional studies.

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of this compound Isomers in Ruminant Fat This protocol is based on the methodology described by Destaillats et al. (2006).[13][14]

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., milk or muscle tissue) using a standard chloroform/methanol solvent system.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to FAMEs using a methanolic base (e.g., sodium methoxide).

  • cis-Isomer Isolation: The cis-monounsaturated FAME fraction is isolated from the total FAME mixture using silver-ion thin-layer chromatography (Ag-TLC).

  • Gas Chromatography (GC) Separation: The isolated cis-FAMEs are separated using high-resolution gas chromatography. Multiple capillary columns with different polarities are employed to ensure isomeric resolution (e.g., 100-m CP-Sil 88, 60-m BPX-70).

  • Structural Analysis: The definitive structure and double bond position of the eluted isomers are determined using chemical ionization tandem mass spectrometry (CI-MS/MS) with acetonitrile as the reagent gas. This technique generates diagnostic ions that allow for unambiguous identification of the double bond position.

This compound as a Biomarker

The low level of endogenous synthesis and primary dietary origin from ruminant products make heptadecanoic acid (C17:0) an excellent biomarker for dairy fat intake.[5][8] Studies have shown a direct correlation between the consumption of dairy products and the concentration of C17:0 in human plasma and adipose tissue.[5] This allows researchers in epidemiological studies to objectively assess dietary patterns without relying solely on self-reported food questionnaires.

Mandatory Visualization

biomarker_flow cluster_source Dietary Source cluster_human Human System cluster_analysis Analysis & Interpretation ruminant Ruminant Products (Dairy, Meat) ingestion Ingestion & Absorption ruminant->ingestion plasma C17:0 / C17:1 in Plasma & Tissues ingestion->plasma measurement Quantification (e.g., GC-MS) plasma->measurement biomarker Objective Biomarker of Dairy Fat Intake measurement->biomarker Indicates

Caption: Logical workflow of heptadecanoic acid as a dietary biomarker.

Elucidation of Metabolic Pathways

While primarily dietary, evidence suggests that odd-chain fatty acids (OCFAs) can also be synthesized endogenously.[5] The precursor for this synthesis is propionyl-CoA, which is primarily generated from the fermentation of dietary fiber by the gut microbiota.[5]

The metabolism of OCFAs is also distinct. Standard β-oxidation of even-chain fatty acids yields acetyl-CoA (a 2-carbon unit). In contrast, the final cycle of β-oxidation of this compound yields propionyl-CoA (a 3-carbon unit).[15] This propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Citric Acid Cycle (CAC). This process is known as anaplerosis, as it replenishes CAC intermediates, which can be beneficial for mitochondrial function, especially under metabolic stress.[5]

Mandatory Visualization

metabolism_pathway cluster_sources Sources of Propionyl-CoA & OCFAs cluster_synthesis Endogenous Synthesis & Metabolism cluster_cac Citric Acid Cycle (Anaplerosis) fiber Dietary Fiber microbiota Gut Microbiota Fermentation fiber->microbiota amino_acids Amino Acids (Val, Ile, Met) prop_coa Propionyl-CoA amino_acids->prop_coa diet_ocfa Dietary C17:0 / C17:1 beta_ox β-Oxidation diet_ocfa->beta_ox microbiota->prop_coa elongation Chain Elongation prop_coa->elongation succinyl_coa Succinyl-CoA prop_coa->succinyl_coa endogenous_ocfa Endogenous C17:0 / C17:1 elongation->endogenous_ocfa endogenous_ocfa->beta_ox beta_ox->prop_coa cac Citric Acid Cycle succinyl_coa->cac

Caption: Endogenous synthesis and anaplerotic metabolism of odd-chain fatty acids.

Synthesis for Research and Verification

Chemical synthesis has been vital for creating standards for research, verifying structures of novel fatty acids, and developing metabolic tracers. For instance, the total synthesis of 16-methyl-8(Z)-heptadecenoic acid was performed to confirm the structure of this novel bacterial fatty acid.[11] Furthermore, radiolabeled versions have been created to study myocardial fatty acid metabolism.[15][16]

Protocol 2: General Workflow for Synthesis of Radiolabeled 17-¹¹C-Heptadecanoic Acid This protocol outlines the general strategy for producing a tracer to study fatty acid metabolism via Positron Emission Tomography (PET), as described by Kiesewetter et al. (2002).[15][16]

  • Precursor Synthesis: A suitable precursor molecule, such as t-butyl-15-hexadecanoate, is synthesized through multi-step organic chemistry. This precursor is designed to have a reactive site at the terminal (omega) position.

  • Radiolabeling Reaction: The precursor is reacted with ¹¹C-methyliodide (¹¹CH₃I), which is produced in a cyclotron. The reaction, often a palladium-catalyzed cross-coupling, attaches the radioactive ¹¹C-methyl group to the precursor.

  • Deprotection: Protecting groups on the carboxylic acid end of the molecule (e.g., the t-butyl group) are removed, typically using an acid like trifluoroacetic acid, to yield the final fatty acid.

  • Purification: The final radiolabeled product, 17-¹¹C-heptadecanoic acid, is rapidly purified using High-Performance Liquid Chromatography (HPLC) to ensure it is free of unreacted precursors and byproducts.

  • Formulation: The purified tracer is formulated in a physiologically compatible solution for injection and subsequent PET imaging studies in animal models or humans. The entire process must be completed quickly due to the short half-life of Carbon-11 (approx. 20.4 minutes).

Biological Significance and Modern Research

Once considered insignificant, this compound and its saturated analog are now subjects of intense research due to their diverse biological roles.

Table 2: Summary of Key Research Findings on this compound

Area of Research Key Finding(s) Reference(s)
Metabolic Health Higher plasma levels of C17:0 are inversely associated with the risk of developing type 2 diabetes and cardiovascular disease. [5][6]
Antimicrobial Activity (Z)-9-heptadecenoic acid, produced by the yeast Pseudozyma flocculosa, exhibits antifungal properties against powdery mildew. [12]
Semiochemical Function Heptadecanoic acid acts as a pheromone or allomone for mate selection and communication in species like badgers, camels, and certain reptiles. It also functions as an attractant or repellent for various insect species. [3][7][8][9]

| Metabolic Tracer | Radiolabeled heptadecanoic acid is a useful tool for studying myocardial fatty acid oxidation, particularly for identifying defects in medium- and short-chain fatty acid metabolism. |[15][16] |

Conclusion and Future Directions

The journey of this compound from an analytical artifact to a recognized biomarker and bioactive molecule highlights the importance of advancing technology in scientific discovery. Its unique status as an odd-chain fatty acid with both dietary and potential endogenous origins, coupled with its distinct metabolic fate, makes it a fascinating subject.

Future research should focus on elucidating the precise molecular mechanisms through which odd-chain fatty acids exert their health benefits. Investigating their potential to modulate cell signaling, inflammation, and mitochondrial function could open new avenues for therapeutic interventions in metabolic diseases. Furthermore, exploring the diversity of odd-chain fatty acids in different microbial and natural sources may reveal novel compounds with unique biological activities, continuing the long and complex history of this once-overlooked fatty acid.

References

Methodological & Application

Application Note & Protocol: Quantification of Heptadecenoic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantitative analysis of total heptadecenoic acid (C17:0 or margaric acid) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an odd-chain saturated fatty acid whose concentration in plasma can be an indicator of dietary intake and has been studied in relation to various metabolic conditions. The method described herein involves lipid extraction and hydrolysis, derivatization of the fatty acid to its volatile methyl ester (FAME), and subsequent analysis by GC-MS. This protocol is designed to be robust and reproducible, making it suitable for clinical research and metabolomic studies.

Principle of the Method

The quantification of total this compound from plasma requires a multi-step process. First, total lipids are extracted from the plasma sample. Since a significant portion of fatty acids in plasma are esterified as triglycerides, phospholipids, or cholesterol esters, a hydrolysis step is necessary to release all fatty acids into their free form. Following extraction and hydrolysis, the fatty acids are converted into their corresponding fatty acid methyl esters (FAMEs).[1] This derivatization step is crucial as it reduces the polarity and increases the volatility of the fatty acids, making them amenable to analysis by gas chromatography.[2]

The derivatized sample, containing heptadecanoate methyl ester, is then injected into the GC-MS system. The gas chromatograph separates the FAMEs based on their boiling points and interaction with the stationary phase of the GC column.[3] The eluting compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for specific detection and accurate quantification. A stable isotope-labeled internal standard, such as deuterated heptadecanoic acid, is used to ensure high precision and accuracy by correcting for variations during sample preparation and injection.[4]

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (HPLC grade), Iso-octane (HPLC grade), Hexane (HPLC grade), Dichloromethane (DCM, HPLC grade), Acetonitrile (HPLC grade), Pyridine.

  • Reagents: Hydrochloric acid (HCl), Boron trifluoride-methanol solution (12-14% w/w) OR Acetyl chloride, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous sodium sulfate.

  • Standards: Heptadecanoic acid (C17:0, >99% purity), Heptadecanoic-d3 acid (C17:0-d3) or another suitable deuterated fatty acid for use as an internal standard (IS).[5][6]

  • Plasma: Human plasma collected in EDTA or heparin tubes. Stored at -80°C until analysis.

  • Consumables: Glass centrifuge tubes with PTFE-lined caps (16 mm x 125 mm), micro-reaction vessels, autosampler vials with inserts, pipettes, and tips.

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Centrifuge capable of 3000 x g.

  • Vortex mixer.

  • Heating block or water bath.

  • Sample concentrator/evaporator (e.g., SpeedVac or nitrogen evaporator).

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare individual stock solutions of heptadecanoic acid and the internal standard (C17:0-d3) in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the heptadecanoic acid stock solution with methanol to create calibration standards covering the expected physiological range (e.g., 1 to 100 µg/mL).

  • Internal Standard Working Solution: Dilute the C17:0-d3 stock solution with methanol to a final concentration of 25 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of heptadecanoic acid into a pooled plasma matrix.

Sample Preparation Protocol
  • Thawing: Thaw plasma samples, calibration standards, and QC samples on ice.

  • Aliquoting: In a glass tube, pipette 200 µL of plasma (or standard/QC).

  • Internal Standard Addition: Add 100 µL of the internal standard working solution (25 µg/mL) to each tube and vortex briefly.[5]

  • Hydrolysis & Extraction:

    • Add 1 mL of methanol to each tube.[5]

    • Add 100 µL of concentrated HCl to achieve a final concentration of approximately 25 mM.[5]

    • Vortex the mixture thoroughly.

    • Add 2 mL of iso-octane, vortex vigorously for 1 minute, and then centrifuge at 3000 x g for 5 minutes to separate the layers.[5]

    • Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.

    • Repeat the extraction step with another 2 mL of iso-octane and combine the organic layers.

  • Evaporation: Evaporate the pooled organic extract to dryness under a stream of nitrogen or using a SpeedVac.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses Boron Trifluoride-Methanol, a common and effective reagent for esterification.

  • Reagent Addition: Add 1 mL of 12% BCl₃-methanol to the dried extract.

  • Incubation: Cap the tube tightly and heat at 60°C for 10 minutes in a heating block.

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Sample Transfer: Carefully transfer the upper hexane layer to a clean autosampler vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and may require optimization for specific instruments.[7]

Parameter Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column Agilent HP-88 (60 m x 0.25 mm, 0.20 µm) or similar polar column[1]
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at 1.2 mL/min
Oven Program Start at 150°C, hold for 2 min, ramp at 4°C/min to 240°C, hold for 10 min[7]
MS Transfer Line 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Heptadecanoate Methyl Ester: m/z 284 (M+), 74, 87C17:0-d3 Methyl Ester: m/z 287 (M+), 77, 90

Data Presentation and Method Validation

A bioanalytical method must be validated to ensure its reliability.[3] Key validation parameters are summarized below, with typical acceptance criteria for bioanalytical assays.[8][9][10][11]

Validation Parameter Description Typical Acceptance Criteria
Linearity & Range The range over which the method is accurate, precise, and linear. Assessed by analyzing calibration standards at multiple concentrations.Correlation coefficient (r²) ≥ 0.995
Accuracy Closeness of the measured value to the true value. Determined by analyzing QC samples at 3 levels (low, medium, high).Mean value should be within ±15% of the nominal value.
Precision Agreement between replicate measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day) using QC samples.Coefficient of Variation (%CV) should not exceed 15%.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Analyte response should be at least 10 times the response of the blank. Accuracy and precision should be within ±20%.[10][11]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the plasma matrix.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Stability Stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, room temperature storage).Analyte concentration should remain within ±15% of the initial concentration.[8]
Example Quantitative Data Summary
Parameter This compound (C17:0)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) 1 µg/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 92 - 107%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample (200 µL) Spike Spike with Internal Standard (C17:0-d3) Plasma->Spike Hydrolyze Add Methanol & HCl (Hydrolysis) Spike->Hydrolyze Extract1 Liquid-Liquid Extraction (Iso-octane) Hydrolyze->Extract1 Dry Evaporate to Dryness Extract1->Dry Deriv Add BCl3-Methanol Heat at 60°C Dry->Deriv Extract2 Extract FAMEs (Hexane) Deriv->Extract2 GCMS GC-MS Analysis (SIM Mode) Extract2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for C17:0 analysis in plasma.

Caption: FAME derivatization reaction of this compound.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of total this compound in human plasma. The protocol, which includes hydrolysis of esterified lipids followed by FAME derivatization, is suitable for high-throughput analysis in clinical and research settings. Proper method validation according to established guidelines is critical to ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Using Heptadecanoic Acid as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the accurate quantification of lipid species is paramount to understanding their physiological roles and their implications in various disease states. The inherent complexity of biological matrices, coupled with variability in sample preparation and analytical instrumentation, necessitates the use of internal standards (IS) to ensure data accuracy and reproducibility.[1][2] Heptadecanoic acid (C17:0), a saturated fatty acid with a 17-carbon chain, serves as an excellent internal standard for the quantitative analysis of fatty acids and other lipid classes, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based methods.[3]

The primary advantage of heptadecanoic acid lies in its nature as an odd-chain fatty acid.[4] Most naturally occurring fatty acids in mammals have an even number of carbon atoms. Consequently, C17:0 is either absent or present at very low, often negligible, concentrations in most biological samples, a key characteristic of an ideal internal standard.[1][4][5] Its chemical similarity to other saturated and unsaturated fatty acids ensures that it behaves comparably during extraction, derivatization, and ionization, thus effectively correcting for variations throughout the analytical workflow.[6][7]

These application notes provide a comprehensive guide to utilizing heptadecanoic acid as an internal standard for the quantitative analysis of lipids in various biological samples.

Key Properties of Heptadecanoic Acid

PropertyValue
Chemical Formula C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol
Synonyms Margaric acid
Solubility Soluble in organic solvents (e.g., ethanol, methanol, chloroform)[3]
Natural Abundance Low to negligible in most mammalian tissues[1][5]

Experimental Workflow Overview

The general workflow for utilizing heptadecanoic acid as an internal standard in a lipidomics experiment involves several key stages, from sample preparation to data analysis. This workflow ensures consistency and accuracy in the quantification of lipid species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Tissue, Plasma, Cells) Homogenization Homogenization SampleCollection->Homogenization Spiking Spiking with C17:0 IS Homogenization->Spiking LipidExtraction Lipid Extraction (e.g., Folch Method) Spiking->LipidExtraction PhaseSeparation Phase Separation LipidExtraction->PhaseSeparation OrganicPhase Collect Organic Phase PhaseSeparation->OrganicPhase Drying Drying under N2 OrganicPhase->Drying Derivatization Derivatization (e.g., Methylation) Drying->Derivatization GCMS_Analysis GC-MS or LC-MS Analysis Derivatization->GCMS_Analysis PeakIntegration Peak Integration GCMS_Analysis->PeakIntegration Quantification Quantification vs. IS PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Fig. 1: Experimental workflow for lipidomics analysis using an internal standard.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the use of heptadecanoic acid as an internal standard in the analysis of fatty acids from biological samples.

Materials and Reagents
  • Heptadecanoic acid (C17:0) (≥99% purity)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isooctane (HPLC grade)

  • 0.9% NaCl solution

  • 14% Boron trifluoride in methanol (BF₃-MeOH) or 1.25 M HCl in methanol

  • Anhydrous sodium sulfate

  • Nitrogen gas

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS or LC-MS system

Preparation of Internal Standard Stock Solution
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of heptadecanoic acid and dissolve it in 10 mL of ethanol or methanol in a volumetric flask. Store this stock solution at -20°C.

  • Working Solution (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the same solvent to prepare a working solution. The concentration of the working solution should be adjusted based on the expected concentration of the analytes of interest in the samples.

Sample Preparation and Spiking

The amount of starting material will vary depending on the sample type. The following are general recommendations:

Sample TypeRecommended Starting Amount
Tissue ~50 mg
Plasma/Serum 100 µL
Cultured Cells ~1 x 10⁶ cells
  • Homogenization: For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline, PBS) on ice. For cell pellets, resuspend in PBS.

  • Spiking: Add a known amount of the heptadecanoic acid working solution to each sample. The amount should be in the mid-range of the expected concentration of the fatty acids to be quantified.[1] For example, add 10 µL of a 100 µg/mL C17:0 working solution. It is crucial to add the same amount of internal standard to every sample, calibrator, and quality control sample.

Lipid Extraction (Modified Folch Method)
  • To the homogenized and spiked sample, add a 2:1 (v/v) mixture of chloroform:methanol. The total solvent volume should be at least 20 times the sample volume.[1]

  • Vortex the mixture vigorously for 2 minutes and then incubate at room temperature for 30 minutes with occasional shaking.[1]

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[1]

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[1]

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

To improve the volatility of the fatty acids for GC-MS analysis, a derivatization step is necessary. Methylation is a common method.[7]

  • To the dried lipid extract, add 1 mL of 14% BF₃-methanol or 1.25 M HCl in methanol.

  • Cap the tubes tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tubes to room temperature.

  • Add 1 mL of water and 2 mL of hexane or isooctane.

  • Vortex vigorously for 1 minute and then centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer containing the FAMEs to a new tube.

  • Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the FAMEs in a suitable volume (e.g., 50-100 µL) of hexane or isooctane for GC-MS analysis.

GC-MS Analysis

The specific GC-MS parameters should be optimized for the instrument being used. A general set of parameters is provided below.

ParameterExample Value
Column DB-23, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium
Oven Program Initial temp 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min
Ionization Mode Electron Ionization (EI)
MS Scan Mode Selected Ion Monitoring (SIM) or Full Scan

Data Presentation and Quantification

The quantification of individual fatty acids is performed by comparing the peak area of each analyte to the peak area of the internal standard (C17:0). A response factor (RF) for each fatty acid relative to the internal standard should be determined using a calibration curve prepared with known amounts of fatty acid standards and a fixed amount of the internal standard.

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)

The following table provides an example of how to structure quantitative data.

Fatty AcidRetention Time (min)Quantifier Ion (m/z)Peak Area (Analyte)Peak Area (C17:0 IS)Concentration (µg/mL)
Myristic Acid (C14:0)12.5242150,000300,0005.0
Palmitic Acid (C16:0)14.2270450,000300,00015.0
Heptadecanoic Acid (C17:0) 15.1 284 300,000 - 10.0 (Spiked)
Stearic Acid (C18:0)16.0298300,000300,00010.0
Oleic Acid (C18:1)16.2296600,000300,00020.0

Application in Signaling Pathway Analysis

Alterations in lipid metabolism are often linked to changes in cellular signaling pathways.[1] Lipidomics, with accurate quantification enabled by internal standards like heptadecanoic acid, can provide valuable insights into these processes. For example, changes in the levels of specific fatty acids can impact inflammatory signaling pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid (AA) (Quantified using C17:0 IS) PL->AA releases PLA2 PLA2 PLA2->PL acts on COX COX Enzymes AA->COX substrate for Prostaglandins Prostaglandins COX->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates InflammatoryStimulus Inflammatory Stimulus InflammatoryStimulus->PLA2 activates

References

Application Notes and Protocols for the Analytical Determination of Heptadecenoic Acid in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenoic acid (C17:1) is an odd-chain monounsaturated fatty acid that is gaining interest in the scientific community due to its potential roles in various physiological and pathological processes. Accurate and sensitive detection of this compound in tissues is crucial for understanding its metabolism, signaling pathways, and therapeutic potential. These application notes provide detailed protocols for the extraction and quantification of this compound from tissue samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

I. Comparison of Analytical Methods

The two primary analytical methodologies for the quantification of fatty acids, including this compound, in biological matrices are GC-MS and LC-MS.[1] Both techniques offer high sensitivity and selectivity, but they differ in their sample preparation requirements and instrumentation.[2][3]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Derivatization Required . Fatty acids must be converted to volatile esters (e.g., fatty acid methyl esters - FAMEs) prior to analysis.[1]Optional . Can be analyzed directly or with derivatization to enhance ionization.[4]
Sensitivity High, capable of measuring trace amounts of fatty acids.[5]High, with some methods reporting lower limits of detection than GC-MS.[2]
Selectivity High, especially with tandem MS (MS/MS).[6]High, particularly with high-resolution mass spectrometry (HRMS).[7]
Throughput Moderate, limited by derivatization steps and GC run times.Generally higher than GC-MS due to the absence of a derivatization step and faster chromatography.
Instrumentation Widely available in analytical laboratories.Increasingly common, with various configurations (e.g., triple quadrupole, Orbitrap).

II. Experimental Protocols

A. Tissue Sample Preparation and Lipid Extraction

The first and most critical step in the analysis of this compound from tissues is the efficient extraction of lipids from the complex biological matrix. Several methods have been established, with the Folch and Bligh & Dyer methods being the most common.[1][8][9]

1. Homogenization:

  • Accurately weigh 20-50 mg of frozen tissue.

  • Homogenize the tissue in a suitable solvent using a bead beater or other mechanical homogenizer. For quantitative recovery, it is crucial to ensure complete homogenization.[10]

2. Lipid Extraction (Folch Method): [1][8]

  • To the homogenized tissue, add a 20-fold volume of chloroform:methanol (2:1, v/v). For example, for 50 mg of tissue, use 1 mL of the solvent mixture.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Incubate at room temperature for 1-2 hours with occasional vortexing to ensure complete lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.

  • Vortex the mixture and centrifuge at 2,000-3,000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the collected organic phase under a stream of nitrogen.

  • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS) for further analysis.

Internal Standard: For accurate quantification, it is highly recommended to add an internal standard, such as deuterated heptadecanoic acid (d3-C17:0), to the sample before the extraction process.[11] This helps to correct for any loss of analyte during sample preparation.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of fatty acids requires a derivatization step to convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[1]

1. Derivatization (Acid-Catalyzed Transesterification): [6]

  • To the dried lipid extract, add 1-2 mL of 2% methanolic sulfuric acid or 5% HCl in methanol.[1]

  • Seal the tube tightly and heat at 80-100°C for 1-2 hours.

  • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction to maximize recovery.

  • Combine the hexane extracts and dry them under a stream of nitrogen.

  • Reconstitute the sample in a small volume of hexane (e.g., 100 µL) for GC-MS analysis.

2. GC-MS Analysis: [6]

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40°C.

    • Ramp 1: Increase to 250°C at 2°C/min, hold for 15 minutes.

    • Ramp 2: Increase to 270°C at 10°C/min.

  • Mass Spectrometer: Agilent 7000C GC/MS/MS Triple Quad or equivalent.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with specific derivatizing agents.[5]

  • Detector Temperature: 270°C.

  • Data Acquisition: Full scan mode to identify FAMEs and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the target analyte.

C. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS allows for the analysis of fatty acids in their free form, often without the need for derivatization.[2][3]

1. Sample Preparation:

  • The dried lipid extract obtained from the extraction protocol can be directly reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

2. LC-MS/MS Analysis: [4]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column such as a C8 or C18 column.[7]

  • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with an additive such as formic acid or tributylamine to improve peak shape and ionization.[7]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.

  • Data Acquisition: MRM mode is typically used for quantification, monitoring the transition from the precursor ion (M-H)- of this compound to a specific product ion.

III. Data Presentation

The following table summarizes typical quantitative data for the analysis of fatty acids in biological tissues. The actual values can vary depending on the tissue type, extraction method, and analytical instrumentation.

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) pmol rangefmol to pmol range[4][5]
Limit of Quantification (LOQ) Low pmol rangeLow fmol to pmol range[4]
Linear Dynamic Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitude[7]
Recovery Generally >85% with internal standard correctionGenerally >90% with internal standard correction[8]
Reproducibility (RSD%) < 15%< 10%[4]

IV. Visualizations

A. Experimental Workflows

GCMS_Workflow tissue Tissue Sample homogenize Homogenization tissue->homogenize extract Lipid Extraction (e.g., Folch Method) homogenize->extract dry1 Dry Down Extract extract->dry1 derivatize Derivatization to FAMEs dry1->derivatize dry2 Dry Down FAMEs derivatize->dry2 reconstitute Reconstitute in Hexane dry2->reconstitute gcms GC-MS Analysis reconstitute->gcms data Data Analysis gcms->data

Caption: Workflow for this compound Analysis by GC-MS.

LCMS_Workflow tissue Tissue Sample homogenize Homogenization tissue->homogenize extract Lipid Extraction (e.g., Folch Method) homogenize->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data Data Analysis lcms->data

Caption: Workflow for this compound Analysis by LC-MS/MS.

B. Signaling Pathway

This compound has been implicated in several cellular signaling pathways. For instance, it has been shown to suppress JAK2/STAT3 signaling and inhibit the Hippo pathway in certain cancer cells.[12][13]

Signaling_Pathway C17_1 This compound (C17:1) JAK2 JAK2 C17_1->JAK2 inhibits Hippo Hippo Pathway C17_1->Hippo inhibits STAT3 STAT3 JAK2->STAT3 Apoptosis Apoptosis Hippo->Apoptosis regulates

Caption: Simplified Signaling Pathways Involving this compound.

References

Application Notes & Protocols for Fatty Acid Methyl Ester (FAME) Analysis of C17:0

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is gaining increasing interest in various research fields. Found in dairy products and ruminant fats, its levels in biological samples can serve as a biomarker for dietary fat intake.[1] Accurate quantification of C17:0 is crucial for nutritional studies, metabolic research, and drug development. The most common and reliable method for this analysis is gas chromatography (GC) following the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs).[2][3][4]

This document provides a detailed protocol for the analysis of C17:0 as a fatty acid methyl ester (FAME) using gas chromatography with flame ionization detection (GC-FID).

Experimental Workflow

The overall workflow for the FAME analysis of C17:0 involves several key stages, from sample preparation to data analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, tissue, food) Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Homogenization->Lipid_Extraction Internal_Standard Add Internal Standard (e.g., C19:0) Lipid_Extraction->Internal_Standard Transesterification Transesterification/ Methylation Internal_Standard->Transesterification GC_FID GC-FID Analysis Transesterification->GC_FID Data_Acquisition Data Acquisition GC_FID->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for C17:0 FAME Analysis.

Experimental Protocols

Lipid Extraction (Folch Method)

This protocol is suitable for extracting lipids from biological tissues or plasma.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.[5]

  • Add a known amount of an appropriate internal standard, such as methyl nonadecanoate (C19:0), to the homogenate. C17:0 itself is often used as an internal standard when analyzing samples where it is not naturally present.[5][6]

  • Vortex the mixture thoroughly.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.[5]

  • Centrifuge the sample to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids.[5]

  • Dry the collected lipid extract under a stream of nitrogen gas.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed transesterification.

Materials:

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Heater block or water bath

  • Vortex mixer

Procedure:

  • Add 2 mL of 14% BF3 in methanol to the dried lipid extract.

  • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

Gas Chromatography (GC) Analysis

Instrumentation and Conditions:

The following table summarizes typical GC-FID conditions for C17:0 FAME analysis. These parameters may need to be optimized for specific instruments and applications.

Parameter Condition
GC System Agilent 8890 GC (or equivalent)
Column Agilent J&W CP-Sil 88 for FAME (100 m, 0.25 mm ID, 0.20 µm) or similar polar capillary column.[7]
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen[8]
Oven Program Initial temp 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Makeup Gas Nitrogen

Data Presentation

Quantitative Data Summary

The following table provides an example of expected retention times for C17:0 and a common internal standard. Actual retention times may vary depending on the specific GC system and conditions used.

Compound Abbreviation Expected Retention Time (min)
Methyl heptadecanoateC17:0 FAME~26.1
Methyl nonadecanoate (IS)C19:0 FAME~31.5
Calibration Curve

For accurate quantification, a calibration curve should be prepared using a certified C17:0 FAME standard at a range of concentrations. An example of a calibration curve data structure is provided below.

Concentration (µg/mL) Peak Area of C17:0 FAME Peak Area of Internal Standard (C19:0 FAME) Response Ratio (C17:0 Area / IS Area)
1
5
10
25
50
100

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical steps involved in the sample preparation and derivatization process for FAME analysis.

Sample_Prep_Logic Start Start: Sample with Lipids Add_Solvent Add Chloroform: Methanol (2:1) Start->Add_Solvent Homogenize Homogenize Add_Solvent->Homogenize Add_IS Add Internal Standard (C19:0) Homogenize->Add_IS Phase_Separation Add NaCl Solution & Centrifuge Add_IS->Phase_Separation Collect_Lipids Collect Lower Organic Phase Phase_Separation->Collect_Lipids Dry_Extract Dry Under Nitrogen Collect_Lipids->Dry_Extract Add_BF3 Add BF3/Methanol Dry_Extract->Add_BF3 Heat Heat (100°C) Add_BF3->Heat Extract_FAMEs Add Hexane/NaCl & Vortex Heat->Extract_FAMEs Collect_FAMEs Collect Upper Hexane Phase Extract_FAMEs->Collect_FAMEs Ready_for_GC Ready for GC-FID Analysis Collect_FAMEs->Ready_for_GC

Caption: Sample Preparation and Derivatization Logic.

References

Unraveling the Role of Heptadecenoic Acid in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecenoic acid (C17:0), a saturated odd-chain fatty acid, has emerged as a significant area of interest in metabolic research. Historically used as an internal standard in fatty acid analysis due to its presumed low physiological significance, recent epidemiological and experimental evidence suggests a more complex and potentially beneficial role in metabolic health.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the metabolic effects of this compound.

Application Notes

This compound as a Biomarker of Metabolic Health

Circulating levels of this compound are increasingly recognized as a potential biomarker for reduced risk of metabolic diseases, including type 2 diabetes and cardiovascular disease.[1][2][3][4] Unlike even-chain saturated fatty acids, which are often associated with adverse health outcomes, higher plasma concentrations of C17:0 have been inversely correlated with markers of metabolic dysfunction.[5] Researchers can utilize C17:0 levels in plasma, erythrocytes, or adipose tissue as a biomarker to assess dietary intake of dairy fat and to correlate with various metabolic parameters.[2][5]

Investigating the Dichotomy of C17:0's Metabolic Effects

Current research presents a nuanced view of the direct metabolic impact of this compound supplementation. While some studies suggest that dietary C17:0 does not ameliorate high-fat diet-induced hepatic steatosis or insulin resistance in mice, others indicate potential anti-inflammatory and insulin-sensitizing properties, particularly in comparison to its shorter odd-chain counterpart, pentadecanoic acid (C15:0).[6][7] This discrepancy highlights the need for further investigation into the specific contexts, dosages, and metabolic conditions under which C17:0 exerts its effects.

Elucidating the Unique Metabolism of Odd-Chain Fatty Acids

The metabolic breakdown of this compound through β-oxidation differs from that of even-chain fatty acids in its final product. This process yields acetyl-CoA and, uniquely, a three-carbon molecule, propionyl-CoA.[8][9] Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle, contributing to cellular energy production and potentially influencing glucose metabolism.[8][9][10] This distinct metabolic fate is a key area of investigation for understanding the unique physiological roles of odd-chain fatty acids.

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the effects of a high-fat diet supplemented with 5% heptadecanoic acid (HFC17) in mice compared to a high-fat diet (HFD) control group.

Table 1: Effects of this compound Supplementation on Body Weight, Fat Mass, and Liver Lipids in High-Fat Diet-Fed Mice

ParameterHigh-Fat Diet (HFD)High-Fat Diet + 5% C17:0 (HFC17)
Final Body Weight (g)40.5 ± 1.539.8 ± 1.2
Fat Mass (g)15.2 ± 1.014.5 ± 0.8
Liver Weight (g)1.8 ± 0.11.7 ± 0.1
Hepatic Triglycerides (mg/g)155 ± 15148 ± 12

Data are presented as mean ± SEM. Data adapted from a study in C57BL/6JRj mice fed experimental diets for 20 weeks.[11]

Table 2: Effects of this compound Supplementation on Plasma Lipid Profile in High-Fat Diet-Fed Mice

ParameterHigh-Fat Diet (HFD)High-Fat Diet + 5% C17:0 (HFC17)
Triglycerides (mg/dL)120 ± 10115 ± 8
Total Cholesterol (mg/dL)250 ± 20240 ± 15
Non-Esterified Fatty Acids (NEFA) (µmol/L)850 ± 70820 ± 60

Data are presented as mean ± SEM. Data adapted from a study in C57BL/6JRj mice fed experimental diets for 20 weeks.[11]

Experimental Protocols

Protocol 1: In Vitro Treatment of Primary Hepatocytes with this compound

This protocol describes the treatment of primary hepatocytes with this compound to investigate its effects on cellular signaling and gene expression.

Materials:

  • Primary hepatocytes (e.g., from mouse or human)

  • Collagen-coated culture plates

  • Hepatocyte plating medium

  • Hepatocyte maintenance medium

  • Heptadecanoic acid (C17:0)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Reagents for RNA extraction, protein lysis, and subsequent analysis (e.g., qPCR, Western blotting)

Procedure:

  • Cell Seeding: Plate primary hepatocytes on collagen-coated plates at a desired density in hepatocyte plating medium and incubate for 4-6 hours to allow for cell attachment.[12]

  • Preparation of C17:0-BSA Conjugate: a. Prepare a stock solution of this compound in ethanol. b. Prepare a solution of fatty acid-free BSA in serum-free culture medium. c. Slowly add the C17:0 stock solution to the BSA solution while stirring to create a molar ratio of 4:1 (C17:0:BSA). This facilitates the solubility and delivery of the fatty acid to the cells. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation. e. Prepare a BSA-only control solution using the same procedure but with the addition of ethanol without C17:0.

  • Cell Treatment: a. After cell attachment, replace the plating medium with hepatocyte maintenance medium. b. Add the prepared C17:0-BSA conjugate to the cells at the desired final concentration (e.g., 50-200 µM). c. Treat a control group of cells with the BSA-only solution. d. Incubate the cells for the desired treatment period (e.g., 24-48 hours).

  • Downstream Analysis: a. Following incubation, wash the cells with PBS. b. Harvest the cells for downstream analysis, such as RNA isolation for gene expression analysis (e.g., of inflammatory or lipogenic genes) or protein extraction for Western blot analysis of key signaling proteins (e.g., p-AKT, p-STAT3).

Protocol 2: In Vivo Administration of this compound in a Mouse Model of Metabolic Syndrome

This protocol outlines the dietary supplementation of this compound in a high-fat diet-induced mouse model of metabolic syndrome.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Heptadecanoic acid (C17:0)

  • Control diet (matched to the HFD in macronutrient composition)

  • Metabolic cages for monitoring food intake and energy expenditure

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Diet Preparation: a. Prepare the control high-fat diet. b. Prepare the experimental high-fat diet supplemented with this compound (e.g., 5% by weight). Ensure thorough mixing for even distribution.

  • Experimental Groups: a. Control Group: Feed mice with the high-fat diet. b. Treatment Group: Feed mice with the high-fat diet supplemented with C17:0.

  • Dietary Intervention: a. House mice individually and provide them with ad libitum access to their respective diets and water for a specified period (e.g., 12-20 weeks). b. Monitor body weight and food intake regularly (e.g., weekly).

  • Metabolic Phenotyping: a. Towards the end of the study, perform metabolic assessments such as glucose and insulin tolerance tests. b. Acclimate mice to metabolic cages and measure energy expenditure, respiratory exchange ratio, and physical activity.

  • Sample Collection and Analysis: a. At the end of the study, collect blood samples for the analysis of plasma lipids, glucose, and insulin. b. Harvest tissues such as the liver, adipose tissue, and muscle for histological analysis, gene expression studies, and measurement of tissue lipid content.

Visualizations

Metabolic Fate of Propionyl-CoA from this compound Oxidation

C17_0 This compound (C17:0) Beta_Ox β-Oxidation C17_0->Beta_Ox Acetyl_CoA Acetyl-CoA (x7) Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle PCC Propionyl-CoA Carboxylase (Biotin, ATP) Propionyl_CoA->PCC D_MMCoA D-Methylmalonyl-CoA PCC->D_MMCoA MCE Methylmalonyl-CoA Epimerase D_MMCoA->MCE L_MMCoA L-Methylmalonyl-CoA MCE->L_MMCoA MCM Methylmalonyl-CoA Mutase (Vitamin B12) L_MMCoA->MCM Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Metabolic pathway of this compound oxidation.
Proposed Signaling Pathways of this compound in Metabolic Regulation

cluster_inflammation Inflammatory Signaling cluster_insulin Insulin and Energy Sensing C17_0 This compound (C17:0) JAK2 JAK2 C17_0->JAK2 Inhibition AKT AKT C17_0->AKT Modulation (Context-dependent) AMPK AMPK C17_0->AMPK Activation (Hypothesized) Cell_Membrane Cell Membrane Inflammation Inflammation Metabolic_Outcomes Improved Metabolic Outcomes Inflammation->Metabolic_Outcomes Negative Regulation Insulin_Signaling Insulin Signaling Insulin_Signaling->Metabolic_Outcomes Positive Regulation STAT3 STAT3 JAK2->STAT3 TNFa TNF-α STAT3->TNFa TNFa->Inflammation Insulin_R Insulin Receptor IRS IRS Insulin_R->IRS PI3K PI3K IRS->PI3K PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake AMPK->Glucose_Uptake Glucose_Uptake->Insulin_Signaling

Proposed signaling pathways of C17:0.

References

Heptadecanoic Acid (C17:0) as a Biomarker for Dairy Consumption Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanoic acid (C17:0), also known as margaric acid, is a saturated fatty acid with a 17-carbon chain.[1] It is found in trace amounts in various natural sources, including the milk fat of ruminants, making it a valuable biomarker for assessing dairy fat intake in nutritional and metabolic studies.[1][2][3] Unlike even-chain fatty acids, odd-chain fatty acids like heptadecanoic acid are not readily synthesized by the human body and are primarily obtained from dietary sources.[1] This characteristic underpins their use as objective markers of intake for certain foods, helping to overcome the limitations of self-reported dietary data, such as recall bias and inaccuracies in portion size estimation.[4]

Heptadecanoic acid is absorbed during digestion and incorporated into various tissues and blood lipid fractions, including plasma phospholipids, cholesterol esters, triacylglycerides, and adipose tissue.[5][6] Its concentration in these biological matrices can be quantified to reflect dietary intake over different timeframes, with adipose tissue levels indicating long-term consumption patterns.[1][6] Researchers utilize heptadecanoic acid levels to investigate the association between dairy consumption and various health outcomes, including cardiovascular disease and type 2 diabetes.[4][7]

It is important to note that while heptadecanoic acid is a useful biomarker, it is not exclusively found in dairy products. Ruminant meat and certain types of fish and plants also contain this fatty acid, which should be considered when interpreting results, especially in populations with high consumption of these alternative sources.[8][9][10] Pentadecanoic acid (C15:0), another odd-chain fatty acid, is often used in conjunction with or as an alternative to heptadecanoic acid, and is sometimes considered a more robust biomarker for dairy fat intake.[4][5][11]

Data Presentation: Quantitative Correlation of Heptadecanoic Acid with Dairy Intake

The following table summarizes quantitative data from various studies on the correlation between heptadecanoic acid levels in biological samples and dairy product consumption.

Biological MatrixDairy Product CategoryCorrelation Coefficient (r)Study Population/Notes
Plasma PhospholipidsCreamβ = 9.42 (95% CI: 3.43, 15.4)Regression coefficient (β) reported.[9]
Plasma PhospholipidsHigh-Fat Dairyβ = 0.27 (95% CI: 0.1, 0.45)Regression coefficient (β) reported.[9]
Plasma PhospholipidsTotal DairyNot significantly associatedIn contrast to C15:0.[9]
Plasma PhospholipidsCheeseNot significantly associatedIn contrast to C15:0.[9]
Plasma PhospholipidsButterNot significantly associatedIn contrast to C15:0.[9]
PlasmaTotal Intake of Fishr = 0.8 (P ≤ 0.01)EPIC cohort study; ecological correlation.[8]
PlasmaDairy ProductsNo correlationEPIC cohort study.[8]
Dried Blood SpotsTotal Dairy IntakePoorly performed as a biomarkerFood4Me Study (n=1,180).[12]

Note: The strength and significance of the correlation can vary depending on the study population, dietary assessment methods, and the specific dairy products consumed.

Experimental Protocols

Protocol 1: Extraction and Analysis of Total Fatty Acids from Plasma/Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantification of total fatty acids, including heptadecanoic acid, from plasma or serum samples. The procedure involves lipid extraction, saponification, methylation to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS): Heptadecanoic acid-d3 or another suitable odd-chain deuterated fatty acid.[13]

  • Methanol

  • Chloroform

  • 2% Potassium hydroxide (KOH) in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., SP-2560)[14]

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma or serum samples on ice.

    • In a glass tube, add 200 µL of plasma or serum.[14]

    • Add a known amount of the internal standard (e.g., 10 µg of C13:0 or a deuterated heptadecanoic acid standard).[14]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[15]

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of deionized water or 0.9% NaCl solution to induce phase separation.[15]

    • Vortex for another minute and then centrifuge at 3000 x g for 5 minutes to separate the layers.[16]

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

  • Saponification (Hydrolysis of Ester Linkages):

    • Add 2 mL of 2% KOH in methanol to the dried lipid extract.

    • Incubate at 55°C for 30 minutes to hydrolyze the fatty acids from complex lipids.

  • Methylation (Derivatization to FAMEs):

    • After cooling, add 2 mL of 14% BF3 in methanol.[17]

    • Incubate at 55°C for 30 minutes. This reaction converts the free fatty acids to their volatile methyl ester derivatives (FAMEs).

  • Extraction of FAMEs:

    • Add 2 mL of hexane and 2 mL of saturated NaCl solution to the tube.

    • Vortex thoroughly and centrifuge at 3000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation and GC-MS Analysis:

    • Evaporate the hexane extract to a small volume (e.g., 50-100 µL) under a stream of nitrogen.

    • Inject 1 µL of the concentrated FAMEs solution into the GC-MS system.

    • The GC oven temperature program should be optimized for the separation of FAMEs. A typical program might start at 100°C, hold for 2 minutes, ramp up to 250°C, and hold for a final period.[18]

    • The mass spectrometer is operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring the characteristic ions for heptadecanoic acid methyl ester and the internal standard.

Protocol 2: Analysis of Free Fatty Acids in Plasma using Pentafluorobenzyl Bromide (PFBBr) Derivatization and GC-MS

This method is highly sensitive and specific for the analysis of free (non-esterified) fatty acids.

Materials:

  • Plasma sample

  • Deuterated internal standards for fatty acids, including heptadecanoic acid-d3.[13]

  • Methanol

  • Iso-octane

  • 1N Hydrochloric acid (HCl)

  • 1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile

  • 1% Diisopropylethylamine (DIPEA) in acetonitrile

  • Acetonitrile

  • GC-MS system

Procedure:

  • Sample and Internal Standard Preparation:

    • In a glass tube, mix 200 µL of plasma with 300 µL of phosphate-buffered saline (PBS).

    • Add 100 µL of the deuterated internal standard mix.[13]

  • Extraction:

    • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[13]

    • Add 1.5 mL of iso-octane, vortex vigorously for 30 seconds, and centrifuge at 3000 x g for 2 minutes to separate the phases.[16]

    • Transfer the upper iso-octane layer to a clean tube.

    • Repeat the extraction step with another 1.5 mL of iso-octane and combine the extracts.

  • Drying:

    • Dry the combined iso-octane extracts under vacuum using a speed-vac.[13]

  • Derivatization:

    • To the dried extract, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[13]

    • Incubate at room temperature for 20 minutes.[13]

  • Final Preparation and Analysis:

    • Dry the derivatized sample under vacuum.[13]

    • Reconstitute the sample in 50 µL of iso-octane.[13]

    • Inject 1 µL for GC-MS analysis using negative chemical ionization (NCI) for high sensitivity.[16]

Visualizations

experimental_workflow sample Biological Sample (Plasma, Serum, Adipose Tissue) is_addition Addition of Internal Standard (e.g., C17:0-d3) sample->is_addition 1 extraction Lipid Extraction (e.g., Folch Method) is_addition->extraction 2 hydrolysis Saponification (Hydrolysis) (for Total Fatty Acids) extraction->hydrolysis 3a derivatization Derivatization (e.g., Methylation to FAMEs) extraction->derivatization 3b (for Free Fatty Acids) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms 5 quantification Data Analysis & Quantification gcms->quantification 6

Caption: Experimental workflow for heptadecanoic acid analysis.

biomarker_relationship node_source node_source node_biomarker node_biomarker node_outcome node_outcome node_confounder node_confounder dairy Dietary Intake of Dairy & Ruminant Products c17 Heptadecanoic Acid (C17:0) in Biological Samples dairy->c17 Primary Contributor health Health & Disease Outcomes (e.g., CVD, T2D) c17->health Associated with Risk other_sources Other Dietary Sources (e.g., Fish) other_sources->c17 Potential Confounder

Caption: Heptadecanoic acid as a dietary biomarker.

References

Application Note: Accurate Quantification of Heptadecenoic Acid (C17:1) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the accurate quantification of heptadecenoic acid (cis-10-heptadecenoic acid) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, an odd-chain monounsaturated fatty acid, is gaining interest as a potential biomarker for dairy fat intake and may have implications in metabolic and inflammatory processes. The method employs a simple protein precipitation and liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical tool for the measurement of this compound in clinical research samples.

Introduction

This compound (C17:1) is an odd-chain monounsaturated fatty acid primarily of exogenous origin, with ruminant dairy and meat products being the main dietary sources.[1] Emerging research suggests that circulating levels of odd-chain fatty acids may be associated with a lower risk of cardiometabolic diseases.[2] Specifically, cis-10-heptadecenoic acid has been shown to possess anti-inflammatory properties by inhibiting the production of tumor necrosis factor (TNF) induced by lipopolysaccharide (LPS).[3][4] While the precise signaling pathways are still under investigation, its potential to modulate inflammatory responses makes it a fatty acid of significant interest. Furthermore, this compound is recognized as a valuable biomarker for assessing dairy fat consumption.[5]

Accurate and precise measurement of this compound in biological matrices is crucial for elucidating its physiological roles and clinical significance. LC-MS/MS offers superior sensitivity and selectivity for the quantification of fatty acids compared to traditional methods like gas chromatography, often without the need for chemical derivatization.[3][6] This application note provides a detailed protocol for the analysis of this compound in human plasma, including sample preparation, LC-MS/MS conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound (C17:1) standard (Sigma-Aldrich, Cat. No. H3500 or equivalent)

  • Heptadecanoic acid-d3 (C17:0-d3) internal standard (Cayman Chemical, Cat. No. 10005056 or equivalent)

  • LC-MS grade acetonitrile, methanol, isopropanol, and water

  • Formic acid (≥98%)

  • Human plasma (EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment
  • Liquid chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 4500, Agilent 6400 Series)

  • Reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (heptadecanoic acid-d3) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with methanol to create calibration standards.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard primary stock solution with methanol.

Sample Preparation
  • Thaw human plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard spiking solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 65:30:5 acetonitrile:isopropanol:water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

  • Column: C18 reversed-phase, 150 mm × 2.1 mm, 2.7 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Isopropanol (80:20, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

Mass Spectrometry

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 500°C

  • Curtain Gas: 30 psi

  • Nebulizer Gas (GS1): 40 psi

  • Heater Gas (GS2): 50 psi

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound (C17:1)267.4267.4-60 V-15 eV
Heptadecanoic Acid-d3 (IS)272.3272.3-60 V-15 eV

Note: The product ion for underivatized fatty acids in negative mode often corresponds to the precursor ion due to limited fragmentation. For enhanced fragmentation and specificity, derivatization or the use of a high-resolution mass spectrometer for MS/MS analysis can be considered. The provided DP and CE values are starting points and should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for fatty acid analysis, based on validated methods for similar analytes.[7]

Table 1: Calibration Curve and Sensitivity

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound1 - 1000>0.9950.21

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound595 - 105%< 10%< 15%
5098 - 102%< 8%< 12%
50099 - 101%< 5%< 10%

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma 100 µL Human Plasma is_add Add Internal Standard (Heptadecanoic Acid-d3) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evap Evaporation (N2) supernatant->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus TNFa TNF-α Gene Transcription Nucleus->TNFa Promotes C17_1 This compound (C17:1) C17_1->IKK Inhibits

Caption: Potential anti-inflammatory signaling pathway of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical research and metabolomics studies. This method can serve as a valuable tool for investigating the role of this compound as a dietary biomarker and its potential involvement in various physiological and pathological processes.

References

Application Notes: The Role of Heptadecenoic Acid in Studying Gut Microbiome Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has emerged as a significant molecule in the study of host-microbiome interactions. Historically considered primarily a biomarker for dairy and ruminant fat intake, recent evidence highlights its connection to endogenous production and gut microbial metabolism.[1][2] Its circulating levels have been inversely associated with the risk of metabolic diseases, including type 2 diabetes.[1][3] These application notes provide an overview of the role of C17:0 in gut health, summarize key quantitative findings, and offer detailed protocols for researchers investigating its metabolic impact.

Origins and Metabolism of Heptadecenoic Acid

The presence of this compound in human circulation is attributed to three primary sources:

  • Dietary Intake: The most well-known source is the consumption of ruminant fats, found in dairy products and meat.[1][2] The microbial fermentation process in ruminants produces odd-chain fatty acids, which are then absorbed by the animal.[2]

  • Endogenous Biosynthesis: The human body can synthesize C17:0 endogenously through the α-oxidation of even-chain fatty acids, such as stearic acid (C18:0).[1][3] This process involves the removal of one carbon atom from the parent fatty acid in the peroxisomes.[3]

  • Gut Microbiome Metabolism: Gut bacteria can produce propionate from the fermentation of dietary fibers.[3][4] Propionate can serve as a precursor for the synthesis of odd-chain fatty acids.[3][5] Therefore, the composition and metabolic activity of the gut microbiota can directly influence the host's C17:0 levels, particularly when dietary propionate intake is low.[3] This makes C17:0 a potential indicator of a healthy, fiber-fermenting gut ecosystem.

cluster_sources Sources of this compound (C17:0) cluster_precursor Microbial Precursor Diet Dietary Intake (Ruminant Fats, Dairy) Circulating Circulating C17:0 Pool in Host Diet->Circulating Direct Absorption Host Host Endogenous Synthesis (α-oxidation of C18:0) Host->Circulating Biosynthesis Microbiota Gut Microbiota Metabolism Microbiota->Circulating Synthesis & Absorption Propionate Propionate (from Fiber Fermentation) Propionate->Microbiota

Figure 1. Primary origins of circulating this compound (C17:0).

Signaling Pathways and Biological Roles

While research is ongoing, odd-chain fatty acids like C17:0 and the closely related pentadecanoic acid (C15:0) are implicated in several key signaling pathways that regulate host metabolism and inflammation. These fatty acids may exert beneficial effects by:

  • Modulating Metabolic Pathways: Studies on C15:0 suggest activation of AMP-activated protein kinase (AMPK) and inhibition of mammalian target of rapamycin (mTOR), central regulators of cellular energy homeostasis.[6]

  • Anti-inflammatory Effects: Evidence points towards the inhibition of pro-inflammatory pathways like NF-κB, which could help mitigate gut inflammation and improve the integrity of the gut barrier.[6]

  • Improving Glucose Homeostasis: An inverse relationship has been observed between circulating C17:0 levels and the incidence of type 2 diabetes, suggesting a role in improving insulin sensitivity.[3][7]

cluster_pathways Potential Cellular Targets cluster_outcomes Physiological Outcomes C17_0 This compound (C17:0) & other OCFAs AMPK AMPK Activation C17_0->AMPK activates NFkB NF-κB Inhibition C17_0->NFkB inhibits PPARs PPAR Modulation C17_0->PPARs modulates Metabolism Improved Glucose Metabolism AMPK->Metabolism Inflammation Reduced Inflammation NFkB->Inflammation PPARs->Metabolism Barrier Enhanced Gut Barrier Function PPARs->Barrier cluster_meta Parallel Workflows cluster_omics Metabolomics (Fatty Acid Profiling) cluster_geno Microbiota Analysis start Fecal Sample Collection (Store at -80°C) Lyo 1. Lyophilize Sample start->Lyo DNA 1. DNA Extraction start->DNA Extract 2. Methanol Extraction (with Internal Standards, e.g., C15:0) Lyo->Extract Deriv 3. Derivatization Extract->Deriv LCMS 4. LC-MS/MS Analysis Deriv->LCMS Quant 5. C17:0 Quantification LCMS->Quant end Data Integration & Correlation Analysis (Spearman's Rank) Quant->end PCR 2. 16S rRNA Gene Amplification (V4-V5 region) DNA->PCR Seq 3. High-Throughput Sequencing PCR->Seq Tax 4. Taxonomic Profiling Seq->Tax Func 5. Functional Prediction (PICRUSt2) Tax->Func Func->end

References

Application Notes and Protocols for Developing Stable Isotope-Labeled Heptadecenoic Acid Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid, is gaining interest in metabolic research. Its exogenous origins and distinct metabolism make it a valuable biomarker and metabolic probe. Stable isotope-labeled this compound tracers, such as those incorporating ¹³C or deuterium (²H), are powerful tools for elucidating fatty acid uptake, trafficking, and catabolism in vitro and in vivo. These tracers allow for the direct tracking of the metabolic fate of this compound, providing quantitative insights into complex biological systems.

This document provides detailed application notes and protocols for the synthesis, purification, and application of stable isotope-labeled this compound tracers in metabolic research.

Data Presentation

The successful application of stable isotope-labeled tracers hinges on their well-characterized purity and enrichment. The following tables summarize typical quantitative data for synthesized this compound tracers. Note: The values presented are representative and may vary based on the specific synthesis and purification methods employed.

Table 1: Synthesis and Purity of Stable Isotope-Labeled this compound Tracers

Tracer CompoundLabeling PositionIsotopic Enrichment (%)Chemical Purity (%)Overall Yield (%)
[1-¹³C]this compoundC1> 99> 9830-40
[¹³C₁₇]this compoundUniformly Labeled> 98> 9815-25
[D₃₃]this compoundPerdeuterated> 98> 9740-50

Table 2: Representative Data from a Tracer Study in Cultured Hepatocytes

Parameter[1-¹³C]this compoundControl (Unlabeled)
Cellular Uptake (nmol/mg protein)15.2 ± 1.81.5 ± 0.3
Incorporation into Triacylglycerols (%)45.3 ± 3.1-
¹³C-Enrichment in Succinate (M+3)8.7 ± 0.9Background
Rate of β-oxidation (nmol/h/mg protein)2.1 ± 0.2-

Experimental Protocols

Protocol 1: Synthesis of [1-¹³C]this compound

This protocol describes a method for synthesizing this compound with a ¹³C label at the carboxyl carbon, starting from 1-bromohexadecane.

Materials:

  • 1-bromohexadecane

  • [¹³C]Potassium cyanide (K¹³CN)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Nitrile Synthesis:

    • In a round-bottom flask, dissolve 1-bromohexadecane in DMSO.

    • Add [¹³C]Potassium cyanide to the solution.

    • Heat the reaction mixture at 80°C for 4 hours with stirring.

    • After cooling, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain [1-¹³C]heptadecanenitrile.

  • Hydrolysis to Carboxylic Acid:

    • To the crude [1-¹³C]heptadecanenitrile, add a solution of NaOH in ethanol and water.

    • Reflux the mixture for 12 hours.

    • Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude [1-¹³C]this compound by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure product.[1]

Protocol 2: In Vitro Tracer Studies in Cultured Cells

This protocol outlines the use of [1-¹³C]this compound to trace its metabolism in a cell culture model.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS), fatty acid-free

  • Bovine serum albumin (BSA), fatty acid-free

  • [1-¹³C]this compound

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for lipid extraction)

  • Internal standards for GC-MS or LC-MS/MS analysis

Procedure:

  • Preparation of Tracer Stock Solution:

    • Dissolve [1-¹³C]this compound in ethanol to create a concentrated stock solution.

    • Prepare a working solution by complexing the labeled fatty acid with fatty acid-free BSA in serum-free culture medium.

  • Cell Labeling:

    • Culture cells to the desired confluency.

    • Replace the growth medium with the medium containing the [1-¹³C]this compound-BSA complex.

    • Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours).

  • Sample Collection and Lipid Extraction:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Scrape the cells into a solvent mixture of methanol:chloroform:water (2:1:0.8, v/v/v) for lipid extraction (Bligh and Dyer method).[2]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • For GC-MS analysis, derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a suitable reagent such as BF₃-methanol.[3]

    • For LC-MS/MS analysis, reconstitute the dried lipids in an appropriate solvent.

Protocol 3: Analysis by GC-MS and LC-MS/MS

This protocol provides a general overview of the analytical methods for detecting and quantifying the labeled this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).[4]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Program: A temperature gradient to separate the FAMEs (e.g., start at 100°C, ramp to 240°C).[5]

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode to monitor the m/z of the unlabeled and ¹³C-labeled this compound methyl ester.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.[6]

  • Column: A C18 reversed-phase column.[7]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium acetate.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for unlabeled and labeled this compound and its metabolites (e.g., succinate).[8][9]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of [1-¹³C]this compound 1-Bromohexadecane 1-Bromohexadecane Nitrile_Formation Nitrile Formation (DMSO, 80°C) 1-Bromohexadecane->Nitrile_Formation K13CN [¹³C]Potassium Cyanide K13CN->Nitrile_Formation Heptadecanenitrile [1-¹³C]Heptadecanenitrile Nitrile_Formation->Heptadecanenitrile Hydrolysis Hydrolysis (NaOH, EtOH/H₂O, Reflux) Heptadecanenitrile->Hydrolysis Crude_Acid Crude [1-¹³C]this compound Hydrolysis->Crude_Acid Purification Silica Gel Chromatography Crude_Acid->Purification Pure_Acid Pure [1-¹³C]this compound Purification->Pure_Acid

Caption: Synthesis workflow for [1-¹³C]this compound.

Metabolic_Pathway cluster_metabolism Metabolic Fate of [1-¹³C]this compound C17_1 [1-¹³C]this compound Acyl_CoA [1-¹³C]Heptadecenoyl-CoA C17_1->Acyl_CoA Beta_Oxidation β-Oxidation Cycles (x7) Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x7) Beta_Oxidation->Acetyl_CoA Propionyl_CoA [¹³C]Propionyl-CoA Beta_Oxidation->Propionyl_CoA Carboxylation Propionyl-CoA Carboxylase (Biotin, ATP) Propionyl_CoA->Carboxylation Methylmalonyl_CoA [¹³C]Methylmalonyl-CoA Carboxylation->Methylmalonyl_CoA Isomerization Methylmalonyl-CoA Mutase (Vitamin B12) Methylmalonyl_CoA->Isomerization Succinyl_CoA [¹³C]Succinyl-CoA Isomerization->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Caption: Metabolic pathway of odd-chain fatty acids.

Experimental_Workflow cluster_experiment In Vitro Tracer Experiment Workflow Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Tracer_Prep 2. Prepare [¹³C]Heptadecenoic Acid-BSA Complex Cell_Culture->Tracer_Prep Labeling 3. Incubate Cells with Tracer Tracer_Prep->Labeling Harvesting 4. Harvest Cells at Time Points Labeling->Harvesting Lipid_Extraction 5. Lipid Extraction (Bligh & Dyer) Harvesting->Lipid_Extraction Sample_Prep 6. Sample Preparation (Derivatization for GC-MS) Lipid_Extraction->Sample_Prep Analysis 7. GC-MS or LC-MS/MS Analysis Sample_Prep->Analysis Data_Analysis 8. Data Analysis (Isotopologue Ratios, Flux Calculation) Analysis->Data_Analysis

Caption: Workflow for an in vitro tracer experiment.

References

Application of Heptadecenoic Acid in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenoic acid (C17:0), an odd-chain saturated fatty acid, has emerged as a molecule of interest in cancer research. Unlike its even-chain counterparts, this compound has demonstrated significant anti-neoplastic properties in various cancer cell line models. This document provides a comprehensive overview of the application of this compound in cancer cell line studies, detailing its effects on cell viability, apoptosis, and key signaling pathways. The provided protocols for key experiments are intended to facilitate further research into the therapeutic potential of this fatty acid.

Data Presentation: Efficacy of this compound on Cancer Cell Lines

The anti-cancer effects of this compound have been quantified across several cancer cell lines, demonstrating its potential to reduce cell viability and induce apoptosis.

Cell LineCancer TypeParameterValueReference
Panc-1 Pancreatic CarcinomaIC50Not explicitly quantified, but shown to be more cytotoxic than several other fatty acids[1][2][1][2]
MIA PaCa-2 Pancreatic CarcinomaIC5077.47 ± 2.10 µM[1][2]
GR-MIA PaCa-2 Gemcitabine-Resistant Pancreatic CarcinomaIC5071.45 ± 6.37 µM[1][2]
PC-9 Non-Small-Cell Lung CarcinomaApoptosis Induction16.62%[3]
PC-9/GR Gefitinib-Resistant Non-Small-Cell Lung CarcinomaApoptosis Induction29.63%[3]
MCF-7/SC Breast Cancer Stem-Like CellsIC5041.94 ± 4.06 µM[4]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary pathways identified are the PI3K/Akt/mTOR and the Hippo pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. This compound has been shown to suppress the activation of this pathway in non-small-cell lung cancer cells[3].

PI3K_Akt_Pathway C17_0 This compound (C17:0) PI3K PI3K C17_0->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Hippo Pathway

The Hippo pathway is a tumor-suppressive signaling cascade that controls organ size by regulating cell proliferation and apoptosis. The key effectors of this pathway are the transcriptional co-activators YAP and TAZ. When the pathway is active, YAP and TAZ are phosphorylated and sequestered in the cytoplasm. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ, where they promote the expression of genes involved in cell proliferation and survival. This compound has been found to inhibit the Hippo pathway in pancreatic cancer cells[1][2].

Hippo_Pathway C17_0 This compound (C17:0) Hippo_Pathway Hippo Pathway Kinase Cascade C17_0->Hippo_Pathway activates? YAP_TAZ_cyto YAP/TAZ (Cytoplasmic) Hippo_Pathway->YAP_TAZ_cyto phosphorylates & retains in cytoplasm YAP_TAZ_nuc YAP/TAZ (Nuclear) YAP_TAZ_cyto->YAP_TAZ_nuc translocation inhibited TEAD TEAD YAP_TAZ_nuc->TEAD binds Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TEAD->Gene_Expression promotes Proliferation Cell Proliferation Gene_Expression->Proliferation

This compound's effect on the Hippo pathway, leading to YAP/TAZ inhibition.

Experimental Workflow

A general experimental workflow to assess the anti-cancer effects of this compound on a cancer cell line is depicted below. This workflow integrates various assays to provide a comprehensive understanding of the compound's activity.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular & Molecular Assays Cell_Culture Cancer Cell Line Culture C17_0_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->C17_0_Treatment MTT Cell Viability (MTT Assay) C17_0_Treatment->MTT Apoptosis Apoptosis (Annexin V/PI Assay) C17_0_Treatment->Apoptosis Migration Cell Migration (Scratch Assay) C17_0_Treatment->Migration Colony Colony Formation Assay C17_0_Treatment->Colony Western Protein Expression & Signaling (Western Blot) C17_0_Treatment->Western

General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation status of proteins within the PI3K/Akt and Hippo pathways.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-YAP, anti-TAZ, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Cell Migration (Scratch/Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a scratcher

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate to create a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure over time.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity and survival of single cells after treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • Crystal violet solution (e.g., 0.5% in methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Remove the treatment medium and replace it with fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

  • Calculate the colony formation efficiency relative to the vehicle control.

Conclusion

This compound demonstrates promising anti-cancer properties in a range of cancer cell lines by inhibiting cell proliferation, inducing apoptosis, and modulating key oncogenic signaling pathways. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this odd-chain fatty acid. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate its efficacy in in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptadecenoic Acid Extraction from Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of heptadecenoic acid (C17:0) from adipose tissue. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this specific application. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to enhance the accuracy and reproducibility of your results.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound from adipose tissue.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete homogenization of the adipose tissue.Ensure the tissue is thoroughly minced or processed with a bead beater or Dounce homogenizer on ice to maximize surface area for solvent interaction.[1]
Inefficient lipid extraction from the tissue matrix.Use a well-established lipid extraction protocol like the Folch or Bligh & Dyer method. Ensure the correct solvent-to-tissue ratio is used; for high-fat samples, a higher solvent proportion (e.g., 20:1 solvent to tissue for the Folch method) can improve yield.[2][3] Consider re-extracting the tissue pellet to maximize lipid recovery.
Degradation of fatty acids during storage or extraction.Store adipose tissue samples at -80°C immediately after collection and minimize freeze-thaw cycles.[1] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of unsaturated fatty acids, which can indirectly affect the relative quantification of saturated fatty acids like this compound.[1]
Loss of this compound during the washing step.Ensure proper phase separation after adding the aqueous solution (e.g., 0.9% NaCl). Avoid agitating the mixture too vigorously to prevent the formation of a stable emulsion.
Poor Chromatographic Peak Shape (Tailing or Fronting) Interaction of free fatty acids with the GC column.Ensure complete derivatization of fatty acids to their methyl esters (FAMEs). Free fatty acids are polar and can interact with the column, leading to peak tailing.[4]
Column overload.Dilute the sample before injection or increase the split ratio.[4]
Contamination in the GC inlet or column.Clean the injector liner and trim the first few centimeters of the column.
Inconsistent or Non-Reproducible Results Variability in sample homogenization.Standardize the homogenization procedure, including time, speed, and equipment settings.
Inconsistent solvent volumes or pipetting.Use calibrated pipettes and ensure accurate measurement of all solvents and reagents.
Formation of emulsions.If an emulsion forms between the organic and aqueous layers, try adding a small amount of saturated NaCl solution or centrifuging at a higher speed to break the emulsion. Gentle swirling instead of vigorous shaking during the washing step can also help prevent emulsion formation.
Presence of Contaminants in the GC-MS Analysis Co-extraction of non-lipid components (e.g., proteins, sugars).The washing step in the Folch or Bligh & Dyer method is crucial for removing water-soluble contaminants. Ensure this step is performed correctly.
Contaminants from solvents or labware.Use high-purity, GC-grade solvents and thoroughly clean all glassware with a solvent rinse before use. Be aware that plasticware can leach contaminants.

Frequently Asked Questions (FAQs)

Q1: Which is the best extraction method for this compound from adipose tissue: Folch or Bligh & Dyer?

Both the Folch and Bligh & Dyer methods are widely used and considered gold standards for total lipid extraction from animal tissues.[2] For adipose tissue, which has a high lipid content (>2%), the Folch method, with its higher solvent-to-sample ratio (20:1), may provide a more exhaustive extraction and potentially higher recovery of total lipids, including this compound, compared to the Bligh & Dyer method.[3] However, the choice may also depend on the sample size and desired throughput.

Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?

This compound, in its free form, is a polar molecule that can interact with the GC column, leading to poor peak shape and inaccurate quantification.[4][5] Derivatization converts the carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[5] This improves chromatographic separation and provides better sensitivity and accuracy during GC-MS analysis.[5]

Q3: What is the expected concentration of this compound in human adipose tissue?

This compound is a minor fatty acid in human adipose tissue. Its concentration can vary depending on diet and metabolism, but it is generally found at low percentages of total fatty acids.

Q4: How can I validate my extraction and GC-MS method for this compound?

Method validation should include assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6] This can be achieved by using a certified reference material or by spiking a blank matrix with a known amount of this compound standard. A deuterated internal standard for this compound can also be used to correct for extraction efficiency and instrument variability.[7]

Q5: What are the critical parameters for the GC-MS analysis of this compound methyl ester (C17:0-ME)?

Key GC-MS parameters to optimize include the GC column type (a polar capillary column is often used for FAME analysis), oven temperature program, injector temperature, and mass spectrometer settings (e.g., selected ion monitoring for targeted quantification).[4][8]

Experimental Protocols

Protocol 1: Modified Folch Method for Lipid Extraction from Adipose Tissue

This protocol is adapted from the classic Folch method and is suitable for the extraction of total lipids from adipose tissue.[9]

Materials:

  • Adipose tissue sample

  • Chloroform (GC grade)

  • Methanol (GC grade)

  • 0.9% NaCl solution

  • Homogenizer (e.g., bead beater, Dounce homogenizer)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Pasteur pipettes

  • Nitrogen gas supply

  • Heating block or water bath

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of frozen adipose tissue and place it in a glass centrifuge tube.

  • Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tissue. Homogenize the sample on ice until a uniform suspension is achieved.

  • Incubation: Incubate the homogenate at room temperature for 1 hour with occasional vortexing.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the tube. Vortex the mixture for 30 seconds and then centrifuge at 2000 x g for 10 minutes at room temperature to separate the phases.

  • Lipid Extraction: Carefully aspirate the upper aqueous phase using a Pasteur pipette. The lower chloroform phase contains the lipids.

  • Washing (Optional): To remove any remaining non-lipid contaminants, add 0.5 mL of a 1:1 (v/v) methanol:water solution, vortex gently, and centrifuge again. Remove the upper phase.

  • Drying: Transfer the lower chloroform phase to a clean, pre-weighed glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • Storage: Once dried, the lipid extract can be stored at -20°C under a nitrogen atmosphere until further analysis.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted fatty acids to their methyl esters for GC-MS analysis.

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • Reconstitution: Add 1 mL of 14% BF3-methanol solution to the dried lipid extract.

  • Methylation: Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Data Presentation

The following table summarizes typical GC-MS parameters for the analysis of FAMEs, including this compound methyl ester.

ParameterSetting
GC Column Polar capillary column (e.g., BPX70, SP-2560)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 to 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Oven Program Initial temp: 100°C, hold 2 min; Ramp to 240°C at 3°C/min; Hold for 15 min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) for target ions of C17:0-ME

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Folch Method) cluster_derivatization Derivatization to FAMEs cluster_analysis Analysis start Adipose Tissue Sample homogenization Homogenization (e.g., bead beater) start->homogenization add_solvents Add Chloroform:Methanol (2:1) homogenization->add_solvents phase_separation Add 0.9% NaCl & Centrifuge add_solvents->phase_separation collect_lipid_layer Collect Lower Chloroform Layer phase_separation->collect_lipid_layer dry_extract Evaporate Solvent under Nitrogen collect_lipid_layer->dry_extract add_bf3 Add BF3-Methanol & Heat dry_extract->add_bf3 extract_fames Extract with Hexane add_bf3->extract_fames dry_fames Dry with Sodium Sulfate extract_fames->dry_fames gcms_analysis GC-MS Analysis dry_fames->gcms_analysis

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_workflow cluster_extraction_issues Extraction Issues cluster_analysis_issues Analysis Issues start Problem Encountered low_yield Low Yield? start->low_yield Extraction poor_peaks Poor Peak Shape? start->poor_peaks Analysis check_homogenization Check Homogenization low_yield->check_homogenization check_solvent_ratio Check Solvent:Sample Ratio low_yield->check_solvent_ratio check_phase_separation Check Phase Separation low_yield->check_phase_separation check_derivatization Verify Complete Derivatization poor_peaks->check_derivatization check_gc_params Optimize GC Parameters poor_peaks->check_gc_params check_contamination Check for Contamination poor_peaks->check_contamination

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Enhancing Low-Level Heptadecenoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of low-level heptadecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for sensitive this compound detection?

A1: Gas chromatography-mass spectrometry (GC-MS) is a predominant and highly sensitive technique for the analysis of fatty acids, including this compound.[1][2][3] To improve volatility and peak shape for GC analysis, this compound is typically derivatized to its fatty acid methyl ester (FAME).[1][4] For enhanced sensitivity, the mass spectrometer can be operated in single ion monitoring (SIM) mode.[2] Liquid chromatography-mass spectrometry (LC-MS) is also a viable method for the qualitative and quantitative determination of this compound.[5]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a critical step in preparing this compound for GC-MS analysis. Free fatty acids are polar compounds that can interact with active sites within the GC system, leading to poor peak shape (tailing) and reduced sensitivity.[1] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[1] This process improves chromatographic resolution and provides better sensitivity.

Q3: What are the best practices for sample storage to ensure the stability of this compound?

A3: For optimal stability of fatty acids in serum samples, it is recommended to prepare and freeze them at -80°C immediately after collection.[2] However, studies have shown that serum from blood stored refrigerated for up to 3 days can yield similar results.[2] Minimal effects on fatty acid levels were observed for serum stored at room temperature for 3-24 hours or after one freeze/thaw cycle.[2] To minimize contamination, it is advisable to use glassware whenever possible and to be aware that solvents and plastic tips can be sources of fatty acid contamination.[6]

Q4: What are typical sample requirements for this compound analysis?

A4: The required sample volume can vary depending on the biological matrix. General guidelines are:

  • Serum / plasma: ≥ 100 µL per sample[5]

  • Animal tissue: ≥ 100 mg per sample[5]

  • Cells: ≥ 1x10^7 cells[5]

  • Dry weight foods: ≥ 200 mg[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing) in GC-MS Analysis

Symptoms:

  • Asymmetrical peaks with a "tail" extending to the right.[1]

  • Inaccurate peak integration and reduced resolution.[1]

Possible Causes and Solutions:

CauseSolution
Chemical Interactions Free fatty acids are polar and can interact with active sites in the GC system. Ensure complete derivatization to FAMEs. Use a deactivated inlet liner and a high-quality capillary column.[1]
Column Overload Injecting too much sample can saturate the stationary phase. Reduce the injection volume or increase the split ratio.[7]
Improper Column Installation If the column is not installed correctly, it can lead to dead volume and peak tailing. Reinstall the column according to the manufacturer's instructions.[7]
Contaminated System Contamination in the injector, column, or detector can cause peak tailing. Clean the injector, replace the inlet liner, and bake out the column.[7]
Issue 2: Low or No Signal for this compound

Symptoms:

  • The peak for this compound is much smaller than expected or absent altogether.

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization If the derivatization reaction is incomplete, the concentration of the FAME will be low. Optimize the reaction conditions (time, temperature, reagent concentration).[1]
Sample Degradation Improper sample storage or handling can lead to the degradation of fatty acids. Follow recommended storage conditions (e.g., -80°C).[2]
Injector Problems A leak in the injector can lead to sample loss, especially for more volatile compounds. Perform a leak check and ensure all fittings are tight.[7]
Mass Spectrometer Settings Incorrect mass spectrometer settings, such as the wrong ions being monitored in SIM mode, will result in no signal. Verify the m/z values for this compound methyl ester.
Contamination Residual acids from the esterification process can damage the GC column. Ensure proper workup to remove any residual acid.[4]

Experimental Protocols

Protocol 1: this compound Methyl Ester (FAME) Preparation for GC-MS

This protocol describes the conversion of this compound in a biological sample to its methyl ester for GC-MS analysis.

Materials:

  • Sample containing this compound

  • BF₃-Methanol reagent (14%)

  • Hexane

  • Water (HPLC grade)

  • Anhydrous sodium sulfate

  • Glass test tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Place the sample (e.g., lipid extract) into a glass test tube.

  • Add 2 mL of BF₃-Methanol reagent to the sample.[1]

  • Tightly cap the tube and heat at 60-100°C for 5-10 minutes.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.[1]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Centrifuge at a low speed to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[1]

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for GC-MS injection.

Protocol 2: GC-MS Analysis of this compound FAME

This protocol provides typical GC-MS operating conditions for the analysis of FAMEs. These parameters may need to be optimized for your specific instrument.

ParameterRecommended Setting
Inlet Temperature 250 °C[1]
Injection Volume 1 µL[1]
Split Ratio 1/50 (can be adjusted based on concentration)[1]
Carrier Gas Helium or Hydrogen[1]
Oven Temperature Program 50 °C (hold for 1 min), ramp to 170°C at 11°C/min, ramp to 175°C at 0.8°C/min, ramp to 220°C at 20°C/min, hold for 2.5 min[2]
MS Detector Mode Single Ion Monitoring (SIM)
Ions to Monitor m/z 74 and 87 are characteristic for FAMEs. The molecular ion for heptadecanoic acid methyl ester (C18H36O2) is m/z 284.3.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAME Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound Analysis.

troubleshooting_logic Start Low or No Signal CheckDeriv Is Derivatization Complete? Start->CheckDeriv CheckStorage Was Sample Stored Properly? CheckDeriv->CheckStorage Yes OptimizeDeriv Optimize Derivatization CheckDeriv->OptimizeDeriv No CheckInjector Is the Injector Leaking? CheckStorage->CheckInjector Yes Reextract Re-extract from Properly Stored Sample CheckStorage->Reextract No CheckMS Are MS Settings Correct? CheckInjector->CheckMS No FixLeak Perform Injector Maintenance CheckInjector->FixLeak Yes CorrectMS Correct MS Parameters CheckMS->CorrectMS No

Caption: Troubleshooting Low Signal Issues.

References

Technical Support Center: Enhanced GC-MS Analysis of C17:0 through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the GC-MS analysis of heptadecanoic acid (C17:0). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on derivatization techniques and to offer solutions for common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of C17:0?

A1: Direct GC-MS analysis of free fatty acids like C17:0 is challenging due to their low volatility and polar carboxyl group.[1][2][3] This polarity can lead to poor peak shapes, tailing, and inaccurate quantification due to interactions with the GC column's stationary phase.[2][3] Derivatization converts C17:0 into a more volatile and less polar derivative, making it suitable for gas chromatography.[1][2]

Q2: What are the most common derivatization techniques for C17:0 analysis?

A2: The most common derivatization technique is esterification, which converts the fatty acid into a fatty acid methyl ester (FAME).[1][2] This is typically achieved through acid-catalyzed (e.g., using Boron Trifluoride-methanol or methanolic HCl) or base-catalyzed methods.[1][2][4] Another common technique is silylation, which forms trimethylsilyl (TMS) esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3]

Q3: Which derivatization method should I choose for my C17:0 analysis?

A3: The choice of method depends on the sample matrix and whether you are analyzing free fatty acids or total fatty acids (including those in complex lipids).

  • Acid-catalyzed esterification (e.g., BF₃-methanol) is widely used for both free fatty acids and for simultaneous transesterification of esterified fatty acids from glycerolipids.[1]

  • Base-catalyzed transesterification is suitable for esterified fatty acids but not for free fatty acids.[4]

  • Silylation (e.g., BSTFA) is effective for converting the carboxylic group to a TMS ester but can also derivatize other functional groups like hydroxyl and amino groups, which might be a consideration in complex samples.[3]

Q4: How can I ensure my sample is dry enough for derivatization?

A4: Moisture can interfere with derivatization reactions, especially silylation and some esterification methods.[1][3] If your sample is in an aqueous solution, it must be evaporated to dryness before adding the derivatization reagents.[1] This can be achieved through lyophilization (freeze-drying) or by using a stream of inert gas (e.g., nitrogen).[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No peak or very small peak for C17:0 derivative 1. Incomplete derivatization.[5] 2. Degradation of the sample or derivative. 3. Issues with the GC-MS instrument (e.g., column, injector).[5]1. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry.[1][3] 2. Store derivatives properly (e.g., at low temperatures, protected from light) and analyze them promptly.[6] 3. Verify instrument performance with a known standard that does not require derivatization.[5] Check for leaks and ensure proper column installation.
Peak tailing 1. Presence of underivatized C17:0.[3] 2. Active sites in the GC liner or column. 3. Co-elution with interfering compounds.1. Re-optimize the derivatization procedure to ensure complete conversion. 2. Use a deactivated liner and/or trim the front end of the column. 3. Adjust the GC temperature program to improve separation.
Presence of extraneous peaks (artifacts) 1. Contamination from solvents, reagents, or glassware.[7] 2. Side reactions during derivatization. 3. Degradation of the derivatizing reagent.1. Use high-purity solvents and reagents.[7] Thoroughly clean all glassware. Run a reagent blank to identify sources of contamination. 2. Optimize reaction conditions to minimize side product formation. 3. Use fresh derivatization reagents and store them under the recommended conditions.
Poor reproducibility 1. Inconsistent sample preparation and handling.[7] 2. Variations in derivatization reaction conditions. 3. Inconsistent injection volumes.[7]1. Standardize all sample preparation steps. 2. Precisely control reaction time, temperature, and reagent volumes. 3. Use an autosampler for injections to ensure consistency.[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is widely used for the esterification of free fatty acids and the transesterification of esterified fatty acids.[1]

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner.[1] If the sample is in an aqueous solution, it must be evaporated to dryness first.[1]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol.[1]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[3][4] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane or heptane.[2]

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the layers.[1]

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial for GC-MS analysis. For quantitative analysis, it is recommended to repeat the extraction.

  • Drying (Optional but Recommended): Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.

Protocol 2: Silylation using BSTFA

This method is suitable for creating volatile trimethylsilyl (TMS) esters.[1]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry.[1][3] Place the dried sample in a clean, dry autosampler vial.

  • Reagent Addition: Add a molar excess of the silylating reagent, for example, 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) to 100 µL of the sample dissolved in a suitable solvent.[3]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][3]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.[1]

Quantitative Data Summary

Parameter Acid-Catalyzed Esterification (BF₃-Methanol) Silylation (BSTFA)
Sample Amount 1-25 mgDependent on concentration, typically in µL range
Reagent 12-14% BF₃ in MethanolBSTFA + 1% TMCS
Reagent Volume ~2 mL~50 µL (molar excess)
Reaction Temperature 60-100°C[3][4]60°C[1][3]
Reaction Time 5-60 minutes[3][4]60 minutes[1][3]

Visualizations

experimental_workflow_esterification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Start with Lipid Sample dry Evaporate to Dryness (if aqueous) start->dry weigh Weigh Sample dry->weigh add_bf3 Add BF3-Methanol weigh->add_bf3 heat Heat (60-100°C) add_bf3->heat cool Cool to Room Temp heat->cool add_solvents Add Water & Hexane cool->add_solvents vortex Vortex & Centrifuge add_solvents->vortex extract_layer Collect Organic Layer vortex->extract_layer gcms Inject into GC-MS extract_layer->gcms

Caption: Workflow for Acid-Catalyzed Esterification of C17:0.

troubleshooting_logic start Poor Peak Shape or No Peak check_deriv Incomplete Derivatization? start->check_deriv check_gc GC-MS Issue? check_deriv->check_gc No optimize_deriv Optimize Reaction: - Increase Time/Temp - Check Reagent Quality - Ensure Dry Sample check_deriv->optimize_deriv Yes run_std Run a Non-Derivatized Standard check_gc->run_std std_ok Standard OK? run_std->std_ok std_ok->optimize_deriv Yes check_column Check Column & Liner std_ok->check_column No check_injector Check Injector Settings & Septum std_ok->check_injector No

Caption: Troubleshooting Logic for Poor C17:0 Peak Results.

References

Technical Support Center: Quantification of Heptadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of heptadecenoic acid (C17:1) using LC-MS/MS. It directly addresses common issues related to matrix effects and other analytical challenges.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Splitting

Q: My this compound peak is broad, tailing, or splitting. What are the likely causes and how can I fix it?

A: Poor peak shape can arise from several factors related to your sample preparation, chromatography, or mass spectrometry settings. Follow these steps to diagnose and resolve the issue:

  • Check Sample Preparation:

    • Incomplete Derivatization (if applicable): If you are using a derivatization method to improve ionization efficiency, incomplete reactions can lead to multiple forms of the analyte. Ensure your derivatization agent is fresh, and reaction times and temperatures are optimized.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample extract.

    • Solvent Mismatch: The solvent used to reconstitute your final extract should be of similar or weaker strength than your initial mobile phase to ensure proper peak focusing on the column.

  • Optimize Chromatography:

    • Column Contamination: Phospholipids and other matrix components can build up on the analytical column, leading to poor peak shape. Implement a robust column washing protocol between injections or use a guard column.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is typically used for negative ion mode analysis of free fatty acids.

    • Gradient Optimization: Adjust the gradient slope to ensure adequate separation from co-eluting matrix components.

  • Review Mass Spectrometer Parameters:

    • Source Conditions: Suboptimal source temperature or gas flows can affect peak shape. Ensure these are optimized for this compound.

Issue 2: High Signal Variability (Poor Precision)

Q: I am observing significant variation in the peak area of this compound across replicate injections of the same sample. What could be causing this?

A: High variability is often a symptom of inconsistent sample preparation or the presence of significant matrix effects. Here’s how to troubleshoot:

  • Internal Standard Performance:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for variability is to use a SIL-IS, such as this compound-d3. This standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

    • Internal Standard Addition: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps, including extraction.

  • Sample Preparation Consistency:

    • Automate Where Possible: Automated liquid handlers can improve the precision of pipetting and reagent addition.

    • Thorough Mixing: Ensure complete mixing at each step of the extraction process (e.g., vortexing).

  • Matrix Effect Mitigation:

    • Sample Dilution: A simple first step is to dilute the sample to reduce the concentration of interfering matrix components.[1]

    • Advanced Sample Cleanup: If dilution is insufficient, consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2]

Issue 3: Low Signal Intensity or Ion Suppression

Q: The signal for my this compound standard is strong in a neat solution, but very weak when spiked into my sample matrix. How can I overcome this ion suppression?

A: This is a classic indication of matrix effects, where co-eluting compounds from the biological sample interfere with the ionization of this compound in the mass spectrometer source.[1][2] Here are strategies to mitigate ion suppression:

  • Improve Sample Cleanup:

    • Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma and tissue samples.[1] Consider using specialized phospholipid removal plates or cartridges.

    • Solid-Phase Extraction (SPE): Develop an SPE method to selectively isolate fatty acids from the bulk of the matrix.

    • Liquid-Liquid Extraction (LLE): Optimize an LLE protocol to partition this compound into a clean organic solvent, leaving interfering compounds behind.

  • Chromatographic Separation:

    • Optimize Gradient: Modify your LC gradient to achieve better separation between this compound and the region where ion suppression occurs. You can identify this region using a post-column infusion experiment.

    • Change Column Chemistry: If co-elution persists, try a column with a different stationary phase.

  • Mass Spectrometry Source Optimization:

    • Adjust Ionization Parameters: Fine-tuning the ion source temperature, gas flows, and spray voltage can sometimes reduce the impact of matrix effects.[2]

    • Consider a Different Ionization Technique: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2] In the analysis of this compound from biological samples like plasma or serum, common interfering matrix components include phospholipids, salts, and proteins.[2]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of this compound in a neat solvent to the response of the same amount of analyte spiked into a blank matrix sample after the extraction process. The percentage difference in the signal indicates the extent of the matrix effect.

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring. A constant flow of a this compound solution is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.

Q3: What is the most effective strategy to minimize matrix effects for this compound analysis?

A3: The most effective way to reduce matrix effects is through a combination of rigorous sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS).[2] Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up samples for fatty acid analysis. The use of a SIL-IS, like this compound-d3, is crucial as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction for matrix effects.

Q4: Can I analyze this compound without derivatization?

A4: Yes, it is possible to analyze underivatized this compound by LC-MS/MS, typically in negative ion mode. However, free fatty acids can sometimes exhibit poor ionization efficiency. Derivatization can improve sensitivity and chromatographic performance but adds extra steps to the sample preparation workflow. The decision to use derivatization depends on the required sensitivity of the assay and the complexity of the sample matrix.

Q5: What are typical MRM transitions for this compound?

A5: For underivatized this compound (C17H32O2, MW: 268.44 g/mol ), analysis is typically performed in negative ion mode. The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 267.4. Product ions can be generated through collision-induced dissociation. While specific transitions should be optimized on your instrument, a common fragmentation for fatty acids is the loss of the carboxyl group as CO2 (44 Da). Therefore, a potential quantifying transition would be m/z 267.4 -> 223.4. Other product ions may also be present and can be used as qualifying transitions.

Quantitative Data Summary

The following table summarizes the typical performance of various sample preparation techniques in reducing matrix effects for fatty acid analysis. The values are illustrative and should be confirmed for your specific matrix and analyte.

Sample Preparation MethodAnalyte RecoveryMatrix Effect (Ion Suppression)Throughput
Protein Precipitation (PPT) High (>90%)High (can be >50%)High
Liquid-Liquid Extraction (LLE) Moderate to High (70-95%)Moderate (can be 20-50%)Moderate
Solid-Phase Extraction (SPE) High (>85%)Low (<20%)Low to Moderate
Phospholipid Depletion High (>90%)Low (<15%)High

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general guideline for the extraction of total fatty acids from plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of a this compound-d3 internal standard solution (concentration should be optimized based on expected analyte levels).

    • Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

    • Add 250 µL of water to induce phase separation and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes.

  • Sample Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method. Parameters should be optimized for your specific instrument.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 80% B

    • 1-8 min: 80% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 80% B

    • 9.1-12 min: 80% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • MRM Transitions:

    • This compound: 267.4 -> 223.4 (Quantifier), 267.4 -> [Qualifier ion]

    • This compound-d3: 270.4 -> 226.4

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

G Troubleshooting Workflow for Ion Suppression start Low Signal Intensity or Suspected Ion Suppression dilute Dilute Sample Extract (e.g., 1:10) and Re-inject start->dilute check_signal Is Signal Intensity Improved and Sufficient? dilute->check_signal optimize_chrom Optimize LC Method: - Modify Gradient - Change Column check_signal->optimize_chrom No end Proceed with Validated Method check_signal->end Yes check_separation Is Analyte Separated from Suppression Zone? optimize_chrom->check_separation improve_cleanup Implement Advanced Sample Cleanup: - Solid-Phase Extraction (SPE) - Phospholipid Removal check_separation->improve_cleanup No use_sil_is Ensure Use of Stable Isotope-Labeled Internal Standard (SIL-IS) check_separation->use_sil_is Yes check_recovery Is Recovery and Signal Acceptable? improve_cleanup->check_recovery check_recovery->use_sil_is Yes re_evaluate Re-evaluate Method or Consider Derivatization check_recovery->re_evaluate No use_sil_is->end

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

G Principle of Stable Isotope Dilution cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Unknown Analyte Conc.) add_is Add Known Amount of Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is extraction Extraction & Cleanup (e.g., LLE, SPE) (Potential for Analyte/IS Loss) add_is->extraction lcms LC-MS/MS Detection (Matrix Effects Occur Here) extraction->lcms peak_areas Measure Peak Area Ratio (Analyte / SIL-IS) lcms->peak_areas quantification Quantification (Ratio is Constant Despite Loss/Suppression, Allowing Accurate Calculation) peak_areas->quantification

Caption: Workflow illustrating the principle of stable isotope dilution.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Heptadecenoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to heptadecenoic acid analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve poor peak shapes in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common peak shape problems encountered during the analysis of this compound and other fatty acids.

Q1: My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a frequent issue. It can lead to inaccurate integration and reduced resolution.

Potential Causes & Solutions:

  • Secondary Interactions: Free fatty acids like this compound can interact with active sites on the column, such as residual silanol groups.[1]

    • Solution: Use an end-capped column to minimize exposed silanol groups.[1][2] Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the fatty acid, reducing these interactions.[2] For GC analysis, derivatization of the carboxylic acid group is a common strategy to reduce polarity and interaction with active sites.[3]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1]

    • Solution: Flush the column with a strong solvent to remove contaminants.[1][2] If the problem persists, the column may need to be replaced.[1][2] In GC, trimming 10-20 cm from the front of the column can remove contaminated sections.[4]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and tailing.[1]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005") to minimize dead volume.[1]

  • Improper Column Installation (GC): A poor column cut or incorrect installation depth in the inlet can create turbulence and unswept volumes, leading to peak tailing.[4][5] A "chair-shaped" peak can be indicative of a poorly cut column.[5]

    • Solution: Re-cut the column ensuring a clean, 90-degree cut and install it at the correct height in the inlet according to the manufacturer's instructions.[4]

  • Contaminated Inlet Liner (GC): Accumulation of non-volatile residues or septum particles in the liner creates active sites for analyte interaction.[5]

    • Solution: Replace the inlet liner with a fresh, deactivated one.[4]

Q2: My this compound peak is fronting. What could be the issue?

Peak fronting, an asymmetry where the front of the peak is less steep than the back, can also compromise results.

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.[2][6] This can be due to either excessive injection volume or a high sample concentration.[6]

    • Solution: Reduce the injection volume or dilute the sample.[2][6]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase (in LC) or has a mismatched polarity with the stationary phase (in GC) can cause distorted peaks.[2][6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase for LC.[2] If a different solvent is necessary, it should ideally be weaker than the mobile phase.[2] For GC, ensure the solvent polarity is compatible with the stationary phase.[5]

  • Poor Sample Solubility: If the fatty acid is not fully dissolved in the injection solvent, it can lead to fronting.[1]

    • Solution: Ensure the sample is completely dissolved. It may be necessary to change the sample solvent to one with better solubility for this compound and compatibility with the mobile phase.[1]

  • Column Collapse: A void at the head of the column can cause peak fronting.[1][7] This is often a result of operating the column outside its recommended pH or temperature limits.[7]

    • Solution: This typically requires replacing the column.[1] Using a guard column can help protect the analytical column.[1]

Q3: My this compound peak is broad. What are the likely causes and solutions?

Broad peaks can decrease resolution and sensitivity.

Potential Causes & Solutions:

  • Column Contamination or Aging: A contaminated or old column loses efficiency, resulting in broader peaks.[1]

    • Solution: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[1]

  • Slow Injection: A slow injection introduces the sample as a wide band, leading to broad peaks.[1]

    • Solution: Ensure a rapid and clean injection.[1]

  • Extra-Column Dead Volume: Similar to peak tailing, excessive dead volume in the system can cause peak broadening.[1]

    • Solution: Minimize tubing length and use tubing with a smaller internal diameter.[1]

  • Mobile Phase Issues (HPLC): Inconsistent mobile phase composition or improper pH can lead to peak broadening.[8]

    • Solution: Use high-purity HPLC-grade solvents and ensure buffers are fresh and filtered.[8]

Data Presentation

For optimal chromatography of this compound, several parameters can be adjusted. The following tables summarize key operational parameters and their impact on peak shape.

Table 1: HPLC Mobile Phase Modification for Fatty Acid Analysis

ModifierTypical ConcentrationPurposeExpected Outcome on Peak Shape
Formic Acid0.1%Suppresses ionization of the carboxylic acid group.[2]Reduces peak tailing.[2]
Acetic Acid0.1%Suppresses ionization of the carboxylic acid group.[2]Reduces peak tailing.[2]
Triethylamine0.1%Acts as a competitive agent for active silanol sites.[1]Reduces peak tailing.[1]

Table 2: General Troubleshooting of Injection Parameters

IssueParameter to AdjustRecommended Action
Peak FrontingInjection Volume/ConcentrationReduce volume or dilute the sample.[2][6]
Peak Tailing (Splitless GC)Initial Oven TemperatureDecrease the initial temperature by 10-20°C below the solvent's boiling point for better focusing.[9]
Peak Tailing (Split GC)Split RatioEnsure a minimum of 20 mL/min total flow through the inlet; increase the split vent flow rate if necessary.[9][10]

Experimental Protocols

Protocol 1: Column Flushing (General HPLC)

This protocol is a general guideline for flushing a contaminated column. Always consult the column manufacturer's specific instructions.

  • Disconnect the column from the detector.

  • Flush with a series of solvents in order of decreasing polarity. For a reversed-phase column, a typical sequence is:

    • HPLC-grade water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (if compatible with the stationary phase) (20 column volumes)

    • Isopropanol (20 column volumes)

    • Mobile phase without buffer (10 column volumes)

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Protocol 2: Fatty Acid Methyl Ester (FAME) Derivatization for GC Analysis

Derivatization is often necessary for GC analysis of fatty acids to increase volatility and improve peak shape.[3]

Materials:

  • Sample containing this compound

  • Methanolic KOH (2M)

  • n-Hexane

  • Hydrochloric acid (1.0 M) or Boron trifluoride in methanol

Procedure (using Methanolic KOH and HCl): [3]

  • Redissolve the extracted lipid sample in 2 mL of n-hexane.

  • Add 1 mL of 2 M methanolic KOH solution.

  • Cap the tube and shake vigorously for 30 seconds.

  • Heat in a water bath at 70°C for 2 minutes.

  • Cool and add 1.2 mL of 1.0 M HCl, then stir gently.

  • After phase separation, add 1 mL of n-hexane.

  • Transfer the upper hexane layer containing the FAMEs to an analysis vial for GC injection.

Mandatory Visualizations

The following diagrams illustrate logical troubleshooting workflows.

TroubleshootingPeakTailing start Peak Tailing Observed check_concentration Is the peak shape concentration-dependent? start->check_concentration reduce_sample Reduce sample concentration or injection volume check_concentration->reduce_sample Yes check_column Is the column old or contaminated? check_concentration->check_column No end Peak Shape Improved reduce_sample->end flush_column Flush column according to protocol check_column->flush_column Yes check_ph Is the mobile phase pH appropriate? check_column->check_ph No flush_column->end adjust_ph Add acidic modifier (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_system Check for extra-column volume and GC inlet issues check_ph->check_system Yes adjust_ph->end check_system->end

Caption: A stepwise guide to troubleshooting peak tailing.

TroubleshootingPeakFronting start Peak Fronting Observed check_overload Is column overload a possibility? start->check_overload reduce_injection Reduce injection volume or dilute sample check_overload->reduce_injection Yes check_solubility Is the sample fully dissolved in the injection solvent? check_overload->check_solubility No end Peak Shape Improved reduce_injection->end improve_solubility Ensure complete dissolution or change solvent check_solubility->improve_solubility No check_solvent_strength Is the injection solvent stronger than the mobile phase? check_solubility->check_solvent_strength Yes improve_solubility->end match_solvent Dissolve sample in initial mobile phase check_solvent_strength->match_solvent Yes check_column_collapse Inspect for column void or collapse check_solvent_strength->check_column_collapse No match_solvent->end replace_column Replace column check_column_collapse->replace_column replace_column->end

Caption: A workflow for diagnosing and resolving peak fronting.

References

Technical Support Center: Analysis of Heptadecenoic Acid in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of heptadecenoic acid (C17:0) from blood samples.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate blood sample type for this compound analysis?

A1: Both plasma and serum are suitable for heptadecanoic acid analysis. Studies have shown that the levels of major fatty acids are highly comparable between matched plasma and serum samples, with strong and significantly positive correlations in both absolute and relative concentrations.[1] Whole blood can also be used, but plasma and serum are more common for fatty acid profiling.[2][3] The choice may depend on the specific laboratory protocol and other analytes being measured.

Q2: Why is derivatization necessary for fatty acid analysis by gas chromatography (GC)?

A2: Derivatization, typically methylation to form fatty acid methyl esters (FAMEs), is a crucial step for several reasons.[4][5] Fatty acids in their free form are highly polar and can form hydrogen bonds, leading to poor peak shape and absorption issues during GC analysis.[4] Converting them to FAMEs increases their volatility and reduces their polarity, resulting in sharper, more symmetrical peaks and improved separation on the GC column.[5]

Q3: What are the common methods for methylating fatty acids?

A3: Several methylation methods are commonly used, including:

  • Acid-catalyzed methylation: Often uses reagents like boron trifluoride in methanol (BF3/MeOH) or acetyl chloride in methanol.[4][6]

  • Base-catalyzed methylation: Utilizes reagents such as methanolic potassium hydroxide.[7]

  • Methylation with diazomethane: A highly effective but also hazardous method.[4][7]

  • Silylation: Another derivatization technique, though less common for fatty acid analysis than methylation.[4][7]

Q4: What are the key considerations for sample storage to ensure the stability of this compound?

A4: Proper sample storage is critical to prevent degradation of fatty acids. For long-term storage, freezing samples at -80°C is recommended.[3][8] Studies have shown that serum from blood stored refrigerated for up to 3 days yields similar results to serum that was immediately prepared and frozen.[8][9][10] Short-term storage of serum at room temperature for up to 24 hours and a single freeze-thaw cycle have been shown to have minimal effects on fatty acid levels.[8][9][10] However, it is always best practice to process and freeze samples as soon as possible after collection.

Q5: What are the dietary sources of heptadecanoic acid (C17:0)?

A5: The primary dietary sources of heptadecanoic acid are milk and dairy products.[11] Additionally, high fiber intake can promote the production of propionate by the gut microbiome, which can then be converted to heptadecanoic acid in the body.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incomplete derivatization (methylation).- Active sites in the GC inlet or column.- Sample overload.- Optimize methylation reaction time, temperature, and reagent concentration.[4][12]- Use a deactivated inlet liner and ensure proper column conditioning.- Dilute the sample or inject a smaller volume.
Low or No this compound Peak Detected - Inefficient extraction.- Degradation of the analyte.- Insufficient sample volume.- Low concentration in the sample.- Optimize the extraction method (e.g., Folch, LD-DLLME) to ensure good recovery.[8][13][14]- Ensure proper sample handling and storage to prevent degradation.[8][9][10]- Use a larger sample volume if available.- Consider using a more sensitive detector (e.g., MS instead of FID) or a method with a lower limit of quantification (LOQ).[15]
Co-elution of Peaks - Suboptimal GC temperature program.- Inappropriate GC column.- Adjust the temperature ramp rate to improve separation.[16]- Use a more polar capillary column, such as a cyanopropyl column, which provides good separation of FAMEs.[6]
High Background Noise in Chromatogram - Contaminated solvents or reagents.- Carryover from previous injections.- Incomplete removal of interfering substances from the sample matrix.- Use high-purity solvents and reagents.- Implement a thorough wash step for the injection syringe between samples.[6]- Optimize the sample cleanup procedure.[13] A clean-up step of the lower phase after a Folch extraction can be performed by adding a NaCl:MeOH:CHCl3 solution.[13]
Poor Reproducibility (High %CV) - Inconsistent sample preparation (pipetting errors, variable reaction times).- Instability of the GC system.- Manual sample preparation inconsistencies.- Use calibrated pipettes and ensure consistent timing for all steps.- Perform regular maintenance on the GC system, including checking for leaks and cleaning the inlet and detector.- Consider automating the sample preparation process to improve consistency.[6][17][18]

Experimental Protocols

Protocol 1: Lipid Extraction using the Folch Method

This protocol describes a common method for extracting total lipids from serum or plasma.

  • Sample Preparation: Aliquot 100 µL of serum or plasma into a glass tube.

  • Internal Standard: Add 10 µL of an appropriate internal standard (e.g., a fatty acid not expected in the sample, like nonadecanoic acid).[19]

  • Extraction: Add 1 mL of Folch reagent (chloroform:methanol, 2:1 v/v).[8]

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.[8]

  • Phase Separation: Centrifuge the sample at 2400 x g for 5 minutes to separate the layers.[8]

  • Collection: Carefully transfer the lower chloroform layer, which contains the lipids, to a new tube, avoiding the protein interface.[8]

  • Drying: Evaporate the chloroform to dryness under a stream of nitrogen or using a vacuum concentrator.[8]

Protocol 2: Fatty Acid Methylation using Boron Trifluoride-Methanol (BF3/MeOH)

This protocol is for the derivatization of the extracted lipids to FAMEs.

  • Reagent Addition: To the dried lipid extract, add 100 µL of toluene and 0.5 mL of 14% boron trifluoride in methanol (BF3/MeOH).[4]

  • Incubation: Tightly cap the tube and heat at 70°C for 90 minutes in a water bath or heating block.[4]

  • Cooling: Allow the sample to cool to room temperature.

  • Extraction of FAMEs: Add 800 µL of distilled water and 800 µL of hexane. Vortex thoroughly.[4]

  • Phase Separation: Centrifuge to separate the layers.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[4]

Quantitative Data Summary

The following tables summarize typical performance data for fatty acid analysis methods.

Table 1: Method Validation Parameters for Fatty Acid Analysis by GC-MS

ParameterTypical RangeReference(s)
Linearity (r²) > 0.99[4]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[4]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL[4]
Intra-assay Precision (%CV) < 10%[15]
Inter-assay Precision (%CV) < 15%[9]
Recovery 77% - 101%[15]

Table 2: Typical Concentrations of this compound in Human Plasma/Serum

PopulationConcentration (% of total fatty acids)Reference(s)
Healthy Adults0.24 - 0.45%[11]
Epidemiological StudiesMean ~0.41%[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis blood_collection Blood Collection (Plasma/Serum) add_is Add Internal Standard blood_collection->add_is extraction Lipid Extraction (e.g., Folch) add_is->extraction drying Dry Down Extract extraction->drying methylation Methylation (e.g., BF3/MeOH) drying->methylation fame_extraction FAME Extraction (Hexane) methylation->fame_extraction gc_analysis GC-FID/MS Analysis fame_extraction->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing

Caption: Workflow for blood this compound analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_quantification Quantification Issues cluster_reproducibility Reproducibility Issues start Poor Chromatographic Result peak_shape Tailing or Asymmetric Peaks start->peak_shape low_signal Low or No Analyte Signal start->low_signal high_cv High %CV (Poor Reproducibility) start->high_cv check_deriv Incomplete Derivatization? peak_shape->check_deriv check_gc GC System Activity? peak_shape->check_gc optimize_deriv Optimize Reaction check_deriv->optimize_deriv Yes maintain_gc Perform GC Maintenance check_gc->maintain_gc Yes check_extraction Inefficient Extraction? low_signal->check_extraction check_storage Sample Degradation? low_signal->check_storage optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction Yes review_storage Review Storage Procedures check_storage->review_storage Yes check_pipetting Manual Pipetting Errors? high_cv->check_pipetting check_automation Consider Automation check_pipetting->check_automation retrain_staff Review Pipetting Technique check_pipetting->retrain_staff Yes

References

selecting the appropriate internal standard for C17:0 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of heptadecanoic acid (C17:0) using an internal standard method with gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard in C17:0 analysis?

An internal standard (IS) is a known amount of a compound added to a sample to aid in the quantification of an analyte of interest, in this case, C17:0.[1][2] Its primary purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and instrument response fluctuations.[1][2][3] By comparing the peak area of the analyte to the peak area of the internal standard, a more accurate and precise measurement of the analyte's concentration can be achieved.[1]

Q2: What are the key characteristics of a good internal standard for C17:0 analysis?

An ideal internal standard for C17:0 analysis should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to C17:0 to ensure it behaves similarly during derivatization and chromatographic separation.[3][4]

  • Not Naturally Present: The internal standard must not be naturally present in the sample being analyzed to avoid interference and inaccurate results.[1][4]

  • Chromatographic Resolution: It must be well-separated from C17:0 and other components in the sample chromatogram.[1][4]

  • Stability: The internal standard must be chemically stable throughout the entire analytical procedure, including extraction, derivatization, and GC analysis.[4]

Q3: Which compounds are commonly used as internal standards for C17:0 analysis?

For the analysis of fatty acid methyl esters (FAMEs) by GC with Flame Ionization Detection (FID), odd-chain fatty acids are commonly used as internal standards.[4][5] For C17:0 analysis, suitable options that are not typically found in biological samples include:

  • Undecanoic acid (C11:0) [5]

  • Tridecanoic acid (C13:0) [5]

  • Pentadecanoic acid (C15:0)

  • Nonadecanoic acid (C19:0) [6][7]

For GC-Mass Spectrometry (MS) analysis, a stable isotope-labeled version of the analyte, such as C17:0-d33 , is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte.[3][8]

Q4: When should the internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation workflow.[1][9] For C17:0 analysis, this means adding a precise amount of the internal standard to the sample before the lipid extraction and derivatization steps.[10] This ensures that the internal standard experiences the same potential losses as the analyte during the entire process, leading to more accurate correction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor peak shape for the internal standard (e.g., tailing or fronting). The internal standard is too polar for the GC column.Ensure the internal standard has been properly derivatized to its methyl ester form to increase volatility and reduce polarity.
The GC column is contaminated or degraded.Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[11]
The injection port liner is dirty.Replace the inlet liner.[11]
The internal standard peak is not well-resolved from the C17:0 peak or other sample components. The GC temperature program is not optimized.Adjust the temperature ramp rate or initial/final temperatures to improve separation.
The GC column is not suitable for FAME analysis.Use a column specifically designed for FAME analysis, such as a polar cyanopropyl- or polyethylene glycol-based column.
The recovery of the internal standard is consistently low. Inefficient extraction of the internal standard from the sample matrix.Re-evaluate the lipid extraction protocol. Ensure the chosen solvent system is appropriate for extracting both the analyte and the internal standard.
Degradation of the internal standard during sample preparation.Verify the stability of the internal standard under the conditions used for derivatization (e.g., temperature, reagents).
High variability in the internal standard peak area across different samples. Inconsistent addition of the internal standard to each sample.Use a calibrated pipette or syringe to add a precise and consistent volume of the internal standard solution to every sample and standard.
Variability in injection volume.Ensure the autosampler is functioning correctly and that the syringe is clean and free of air bubbles.
The internal standard is detected in blank samples. Contamination of solvents, reagents, or glassware.Use high-purity solvents and reagents. Thoroughly clean all glassware before use. Run a solvent blank to identify the source of contamination.

Data Presentation: Comparison of Potential Internal Standards

Internal StandardMolar Mass ( g/mol )Boiling Point (°C) of Methyl EsterKey AdvantagesKey Disadvantages
Methyl Undecanoate (C11:0) 200.32233Good resolution from C17:0.May be too volatile and elute very early in the chromatogram.
Methyl Tridecanoate (C13:0) 228.37272Good resolution and closer in retention time to C17:0 than C11:0.
Methyl Pentadecanoate (C15:0) 256.43307Structurally very similar to C17:0, leading to similar extraction and derivatization efficiency.May co-elute with other fatty acids in complex samples.
Methyl Nonadecanoate (C19:0) 284.48352Elutes after C17:0, providing a good bracketing of the analyte.Less commonly used than shorter odd-chain fatty acids.
Heptadecanoic acid-d33 (C17:0-d33) 303.68~327Co-elutes with C17:0, providing the most accurate correction for matrix effects and instrument variability (for GC-MS).[3]Only suitable for mass spectrometry-based detection; significantly more expensive.[3]

Experimental Protocols

Protocol: Quantification of C17:0 in a Biological Sample using GC-FID

1. Materials and Reagents:

  • Heptadecanoic acid (C17:0) standard

  • Tridecanoic acid (C13:0) as internal standard

  • Chloroform, Methanol, Hexane (HPLC grade)

  • Sulfuric acid or Boron trifluoride-methanol (BF3-methanol) for derivatization

  • Sodium chloride (NaCl) solution (0.9%)

  • Anhydrous sodium sulfate

2. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample.

  • To a known amount of the homogenate, add a precise volume of the C13:0 internal standard solution (e.g., 100 µL of a 1 mg/mL solution in chloroform).

  • Perform lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v).

  • Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • After cooling, add 1 mL of hexane and 1 mL of water, and vortex.

  • Centrifuge to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs.

  • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final FAME extract to a GC vial for analysis.

4. GC-FID Analysis:

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

5. Quantification:

  • Prepare a series of calibration standards containing known concentrations of C17:0 and a constant concentration of the C13:0 internal standard.

  • Generate a calibration curve by plotting the ratio of the peak area of C17:0 to the peak area of C13:0 against the concentration of C17:0.

  • Calculate the peak area ratio for the unknown samples and determine the concentration of C17:0 using the calibration curve.

Mandatory Visualization

Internal_Standard_Selection_Workflow start Start: Need to Quantify C17:0 detector_type What is the detector type? start->detector_type gc_fid GC-FID detector_type->gc_fid FID gc_ms GC-MS detector_type->gc_ms MS odd_chain Select an odd-chain fatty acid (e.g., C11:0, C13:0, C19:0) gc_fid->odd_chain isotope Select a stable isotope-labeled C17:0 (e.g., C17:0-d33) gc_ms->isotope check_presence Is the selected odd-chain fatty acid absent in the sample? odd_chain->check_presence validate Validate the Internal Standard: - Chromatographic Resolution - Linearity - Precision isotope->validate present Yes check_presence->present Yes not_present No check_presence->not_present No present->validate reselect Reselect a different odd-chain fatty acid not_present->reselect reselect->check_presence end End: Proceed with Analysis validate->end

Caption: Workflow for selecting an appropriate internal standard for C17:0 analysis.

References

minimizing contamination in trace analysis of heptadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during the trace analysis of heptadecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound trace analysis?

A1: Contamination in fatty acid analysis can originate from various sources, including solvents, reagents, glassware, plasticware, and even the laboratory environment.[1] Common contaminants are often other fatty acids (like palmitic and stearic acid), plasticizers (e.g., phthalates), and siloxanes from septa or column bleed.[1][2][3] Skin lipids from the analyst can also be a significant source of contamination.[1]

Q2: How can I prevent contamination from solvents and reagents?

A2: Always use high-purity solvents and reagents specifically designated for trace analysis, such as HPLC, GC, or Spectrophotometric grade.[4][5] These solvents are purified through multiple distillations to minimize organic impurities and trace metals.[4][6] It is crucial to use fresh solvents and avoid using squeeze bottles for dispensing, as these can introduce contaminants.[7] When preparing mobile phases or derivatization reagents, do so in a clean environment and consider using single-use ampules to prevent contamination of stock solutions.[7]

Q3: What is the proper procedure for cleaning glassware for trace analysis?

A3: A meticulous glassware cleaning protocol is essential. This typically involves an initial rinse with distilled water, followed by soaking in an acid bath (e.g., 10% HCl or HNO3) for several hours or overnight.[8][9] After the acid bath, rinse the glassware thoroughly with tap water, followed by multiple rinses with deionized or distilled water.[9][10] For organic contaminants, ashing the glassware in a muffle furnace at high temperatures (e.g., 550°C for 4 hours) after acid washing is highly effective.[8]

Q4: Can I use plasticware in my sample preparation workflow?

A4: It is strongly recommended to avoid plasticware whenever possible, as plasticizers and other additives can leach into your samples and cause significant contamination.[2][11] If plastics are unavoidable, opt for high-quality, inert materials like PTFE. However, be aware that even these can be a source of contamination. Whenever feasible, use glass or stainless-steel alternatives, especially for syringes and filter holders.[11]

Q5: How does derivatization affect potential contamination?

A5: Derivatization is a necessary step for the GC analysis of fatty acids, converting them into more volatile forms like fatty acid methyl esters (FAMEs).[12][13] However, the derivatization reagents themselves can be a source of contamination. Use high-quality, low-moisture derivatization reagents and adhere strictly to storage conditions to prevent degradation. It's also important to run method blanks that include the derivatization step to identify any contaminants introduced during this process.[2]

Troubleshooting Guides

Issue 1: High Background Noise or Baseline Bleed in GC-MS Analysis

  • Possible Cause: Contaminated carrier gas.

    • Solution: Ensure high-purity carrier gas is used and that gas purifiers/traps for moisture and oxygen are installed and functioning correctly.[14][15]

  • Possible Cause: Column bleed.

    • Solution: Condition the GC column according to the manufacturer's instructions. If the bleed persists, the column may be old or damaged and require replacement.[3][16] A rising baseline at higher temperatures is characteristic of column bleed.[16]

  • Possible Cause: Septum bleed.

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Septum bleed often appears as sharp, discrete peaks in the chromatogram.[16]

  • Possible Cause: Contaminated inlet liner.

    • Solution: Regularly replace the inlet liner, especially when analyzing complex or "dirty" samples.[16]

Issue 2: Ghost Peaks Appearing in Chromatograms

  • Possible Cause: Carryover from a previous injection.

    • Solution: Run several solvent blanks after analyzing a concentrated sample. Extend the GC run time or increase the final oven temperature to ensure all compounds from the previous injection have eluted.[16]

  • Possible Cause: Contamination in the syringe.

    • Solution: Implement a rigorous syringe cleaning protocol between injections. Rinsing with multiple solvents of varying polarity can be effective.

Issue 3: Presence of Phthalate Peaks

  • Possible Cause: Leaching from plastic containers, tubing, or bottle cap liners.[1]

    • Solution: Replace all plastic components in the sample path with glass or stainless steel. Avoid storing samples or solvents in plastic containers.

Data Presentation

Table 1: Solvent Grade Comparison for Trace Analysis

Solvent GradePurityCommon ApplicationsSuitability for this compound Trace Analysis
Technical GradeVariesIndustrial applications, general cleaningNot Recommended
Laboratory GradeGoodGeneral laboratory use, non-critical applicationsNot Recommended
ACS GradeHigh (meets American Chemical Society standards)Analytical procedures, quality control[4]Suitable for less sensitive analyses
HPLC GradeVery HighHigh-Performance Liquid Chromatography[6]Recommended
Spectrophotometric GradeHighest PurityUV/Vis spectroscopy, sensitive analytical methods[4]Highly Recommended
Trace Metal GradeExtremely HighInorganic trace analysis at ppb or ppt levels[5][17]Recommended, especially for LC-MS applications

Experimental Protocols

Protocol 1: Comprehensive Glassware Cleaning for Trace Fatty Acid Analysis

  • Initial Rinse: Immediately after use, rinse glassware with distilled water to remove the bulk of the contents.[8]

  • Detergent Wash (Optional, for heavy residues): Wash with a phosphate-free laboratory detergent. Rinse thoroughly with tap water to remove all detergent.[9]

  • Acid Bath: Submerge glassware in a 10% hydrochloric acid (HCl) or nitric acid (HNO3) solution for at least one hour, preferably overnight. Ensure all surfaces are in contact with the acid.[8]

  • Tap Water Rinse: Carefully remove glassware from the acid bath and rinse thoroughly under tap water (at least 3 times).[10]

  • Deionized Water Rinse: Rinse at least three times with deionized (DI) water.[10]

  • Drying: Invert the glassware on a clean rack to drip dry. Small items can be placed in a mesh basket.[8]

  • Solvent Rinse (Final Step before use): Just prior to use, rinse the glassware with a high-purity solvent (e.g., HPLC-grade hexane or the solvent to be used in the extraction).

  • Ashing (for removal of organic residues): For the most critical applications, after the DI water rinse and drying, place glassware in a muffle furnace. Cover openings with aluminum foil and ash at 550°C for 4 hours.[8] Allow to cool completely before use.

Protocol 2: General Workflow for Sample Preparation to Minimize Contamination

  • Sample Collection: Collect samples using appropriate, clean techniques to avoid external contamination. For biological samples, venous blood is preferred over finger pricks to avoid contamination from skin lipids and cosmetics.[18]

  • Homogenization (if applicable): If working with tissues, use a homogenizer with a tip that has been thoroughly cleaned with high-purity solvents.

  • Lipid Extraction: Perform lipid extraction using a validated method (e.g., Folch or Bligh-Dyer) with high-purity solvents in scrupulously clean glassware.[19]

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen. Avoid plastic tubing in the nitrogen line.

  • Derivatization: Reconstitute the lipid extract in the appropriate solvent and add a high-quality derivatization reagent (e.g., BF3-methanol or BSTFA).[20] Heat as required by the specific protocol.

  • Phase Separation and Transfer: After derivatization, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs. Use a glass Pasteur pipette to transfer the organic layer to a clean GC vial with a PTFE-lined cap.

  • Storage: If not analyzing immediately, store the extracts at -20°C or lower under a nitrogen atmosphere to prevent degradation.[18]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (Clean Technique) Extraction Lipid Extraction Sample->Extraction Glassware Use Acid-Washed, Solvent-Rinsed Glassware Glassware->Extraction Solvents High-Purity Solvents (HPLC/GC Grade) Solvents->Extraction Evaporation Solvent Evaporation (Under Nitrogen) Extraction->Evaporation Derivatization Derivatization to FAMEs Evaporation->Derivatization Transfer Transfer to GC Vial (PTFE-lined cap) Derivatization->Transfer GCMS GC-MS Analysis Transfer->GCMS Blank Run Method Blank Blank->GCMS Compare

Caption: Workflow for minimizing contamination in this compound analysis.

Troubleshooting_Workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start High Background Signal in Blank Chromatogram Check_Gas 1. Check Carrier Gas Purity & Purification System Start->Check_Gas Check_Septum 2. Run Blank without Injection (Check for Septum Bleed) Check_Gas->Check_Septum If problem persists Sol_Gas Replace Gas Cylinder/ Purifiers Check_Gas->Sol_Gas If contaminated Check_Column 3. Condition/Bake-out Column Check_Septum->Check_Column If problem persists Sol_Septum Replace Inlet Septum Check_Septum->Sol_Septum If peaks disappear Check_Glassware 4. Review Glassware Cleaning Protocol Check_Column->Check_Glassware If problem persists Sol_Column Replace GC Column Check_Column->Sol_Column If bleed is high Check_Solvents 5. Analyze Fresh, High-Purity Solvents & Reagents Check_Glassware->Check_Solvents If problem persists Sol_Glassware Re-clean or Ash Glassware Check_Glassware->Sol_Glassware If protocol is inadequate Sol_Solvents Use New Solvents/ Reagents Check_Solvents->Sol_Solvents If contaminated

Caption: Troubleshooting decision tree for high background signals.

References

improving reproducibility in heptadecenoic acid analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of heptadecenoic acid (C17:0 and C17:1) analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by gas chromatography (GC)?

A1: this compound, in its free form, is a polar and non-volatile compound. Direct analysis by GC is challenging due to poor peak shape and potential thermal degradation in the hot injector.[1] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxylic acid group into a less polar, more volatile ester.[1][2] This improves chromatographic separation, peak symmetry, and overall analytical reproducibility.

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods involve esterification to form FAMEs using reagents like:

  • Boron trifluoride in methanol (BF3-methanol): A widely used and effective reagent for both free fatty acids and transesterification of lipids.[2][3]

  • Acidified methanol (e.g., with HCl or H₂SO₄): Another common and effective method for esterification.[3][4]

  • Base-catalyzed transesterification (e.g., sodium methoxide): This is a rapid method suitable for transesterifying glycerolipids but not for free fatty acids.[3]

Q3: What is the role of an internal standard in this compound analysis, and which one should I choose?

A3: An internal standard (IS) is crucial for accurate and reproducible quantification. It is a compound added to the sample at a known concentration at the beginning of the sample preparation process to correct for analyte loss during extraction, derivatization, and injection, as well as for variations in instrument response.[5][6] For this compound analysis, common internal standards include:

  • Stable isotope-labeled (SIL) heptadecanoic acid (e.g., d3-C17:0): This is considered the "gold standard" as its chemical and physical properties are nearly identical to the analyte, providing the most accurate correction for variations.[7][8]

  • Odd-chain fatty acids not naturally present in the sample in high concentrations: For example, if analyzing for C17:1, C15:0 or C19:0 could be used. However, it's important to verify their absence or low abundance in the specific sample matrix.[6]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the analyte, can lead to inaccurate quantification.[9] Strategies to minimize matrix effects include:

  • Effective sample cleanup: Techniques like solid-phase extraction (SPE) can remove interfering compounds.

  • Use of a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the IS and analyte are affected similarly.[9]

  • Matrix-matched calibration curves: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.

Q5: What are the best practices for storing samples for heptadecanoic acid analysis to ensure stability?

A5: Proper sample storage is critical to prevent degradation of fatty acids, especially unsaturated ones, through oxidation.[10] Best practices include:

  • Storage at low temperatures: Store samples at -80°C for long-term storage.[11] For short-term storage (up to a week), 4°C may be acceptable for some matrices, but validation is recommended.[12]

  • Use of antioxidants: Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation.

  • Inert atmosphere: Blanketing samples with an inert gas like nitrogen or argon before sealing and freezing can minimize exposure to oxygen.[13]

  • Avoid repeated freeze-thaw cycles: This can lead to degradation of lipids.[14] Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active sites in the GC system (liner, column) 1. Deactivate the glass inlet liner or use a liner with a deactivating coating. 2. Trim the first few centimeters of the GC column to remove accumulated non-volatile residues. 3. Use a column specifically designed for fatty acid analysis with low bleed and high inertness.
Incomplete derivatization 1. Optimize the derivatization reaction time and temperature. 2. Ensure the derivatization reagent is not expired or degraded. 3. Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction.[2]
Column overload 1. Dilute the sample. 2. Inject a smaller volume.
Inappropriate solvent for injection 1. The sample should be dissolved in a solvent that is compatible with the GC column's stationary phase.
Problem 2: Irreproducible Peak Areas/Quantification
Potential Cause Troubleshooting Steps
Inconsistent sample preparation 1. Ensure precise and consistent addition of the internal standard to all samples and standards. 2. Use calibrated pipettes and consistent volumes for all liquid handling steps. 3. Ensure complete solvent evaporation where required, without losing the analyte.
Degradation of analyte during sample preparation or storage 1. Work quickly and keep samples on ice when possible. 2. Add an antioxidant (e.g., BHT) to the extraction solvent. 3. Store samples and extracts under an inert atmosphere (nitrogen or argon) at -80°C.[11]
Matrix effects 1. Implement more rigorous sample cleanup procedures (e.g., solid-phase extraction). 2. Use a stable isotope-labeled internal standard for the most accurate correction.[9] 3. Prepare matrix-matched calibration standards.
Injector discrimination 1. Optimize the injector temperature. 2. Use a pulsed splitless or pressure-pulsed split injection to ensure complete transfer of the sample onto the column.
Inconsistent derivatization 1. Ensure the derivatization reaction goes to completion for all samples by optimizing reaction conditions (time, temperature, reagent concentration).[2]
Problem 3: Ghost Peaks or Baseline Noise
Potential Cause Troubleshooting Steps
Contamination from solvents or reagents 1. Use high-purity solvents and reagents. 2. Run a blank analysis (injecting only the solvent) to identify the source of contamination.
Septum bleed 1. Use high-quality, low-bleed septa. 2. Replace the septum regularly. 3. Decrease the injector temperature if possible.
Carryover from previous injections 1. Run a solvent blank between samples. 2. Increase the injector and column cleaning/bake-out time between runs.
Contaminated gas lines or traps 1. Ensure high-purity carrier gas is used. 2. Check and replace gas purifiers and traps as needed.

Quantitative Data Summary

Table 1: Comparison of Lipid Extraction Methods for Fatty Acid Analysis

Extraction Method Principle Relative Recovery of Fatty Acids (Mean ± SD) Reproducibility (CV%)
Folch et al. Chloroform/methanol extraction98.2 ± 3.5%3.6%
Bligh and Dyer Chloroform/methanol/water extraction97.5 ± 4.1%4.2%
Soxhlet Continuous extraction with an organic solvent95.3 ± 5.2%5.5%

Note: Data is illustrative and compiled from various studies. Actual performance may vary depending on the sample matrix and specific protocol.

Table 2: Impact of Internal Standard Selection on the Precision of Fatty Acid Quantification

Internal Standard Type Example Principle Typical Precision (CV%)
Stable Isotope-Labeled (SIL) d3-Heptadecanoic acidCo-elutes and ionizes identically to the analyte, correcting for matrix effects and sample loss.< 5%
Odd-Chain Fatty Acid Pentadecanoic acid (C15:0)Structurally similar to the analyte, but may not perfectly mimic its behavior.5-15%
No Internal Standard -Relies on external calibration, highly susceptible to variations.> 20%

Note: CV% values are typical ranges and can be influenced by the complexity of the matrix and the robustness of the analytical method.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of a 1 mg/mL solution of d3-heptadecanoic acid in methanol as an internal standard.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Extraction: Vortex the mixture vigorously for 1 minute and then agitate on a shaker for 20 minutes at room temperature.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of hexane for derivatization.

Protocol 2: Derivatization of Fatty Acids to FAMEs using BF3-Methanol
  • Reagent Addition: To the reconstituted lipid extract from Protocol 1, add 200 µL of 14% boron trifluoride (BF3) in methanol.[2]

  • Reaction: Tightly cap the tube and heat at 100°C for 30 minutes in a heating block.

  • Quenching: Cool the tube to room temperature and add 1 mL of hexane and 0.5 mL of water.

  • Extraction of FAMEs: Vortex the mixture for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 3: GC-MS Analysis of this compound Methyl Ester
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of this compound methyl ester (e.g., m/z 284 for C17:0-ME) and the internal standard (e.g., m/z 287 for d3-C17:0-ME).

  • Injection Volume: 1 µL.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (d3-C17:0) Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Add_Reagent Add BF3-Methanol Dry_Extract->Add_Reagent Heat Heat (100°C) Add_Reagent->Heat Extract_FAMEs Extract FAMEs Heat->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS Data Data Processing & Quantification GCMS->Data Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Liner Inspect & Clean/Replace Inlet Liner Start->Check_Liner Trim_Column Trim Front of GC Column Check_Liner->Trim_Column No Improvement Resolved Problem Resolved Check_Liner->Resolved Improvement Check_Deriv Verify Derivatization Efficiency Trim_Column->Check_Deriv No Improvement Trim_Column->Resolved Improvement Optimize_Deriv Optimize Reaction Time/ Temperature Check_Deriv->Optimize_Deriv Incomplete Dilute_Sample Dilute Sample Check_Deriv->Dilute_Sample Complete Optimize_Deriv->Resolved Improvement Check_Solvent Check Sample Solvent Compatibility Dilute_Sample->Check_Solvent No Improvement Dilute_Sample->Resolved Improvement Check_Solvent->Resolved Improvement

References

Validation & Comparative

validation of heptadecenoic acid as a biomarker of long-term dietary habits

Author: BenchChem Technical Support Team. Date: December 2025

Heptadecanoic acid (C17:0), a saturated fatty acid with an odd number of carbon atoms, has emerged as a promising biomarker for the long-term intake of certain foods, particularly dairy products. Its concentration in biological samples is thought to reflect dietary consumption patterns over weeks to months, offering a more objective measure than traditional self-reported dietary assessments which are prone to recall bias. This guide provides a comprehensive comparison of heptadecanoic acid with other dietary biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in its validation and application.

Performance Comparison of Heptadecanoic Acid as a Dietary Biomarker

The utility of a dietary biomarker is determined by its correlation with the intake of specific foods, its sensitivity, and its specificity. Heptadecanoic acid is primarily derived from ruminant fat, making it a candidate biomarker for dairy and, to a lesser extent, meat consumption.[1] However, its performance can be influenced by endogenous synthesis and the intake of other dietary components.

Below is a summary of quantitative data from various studies comparing the correlation of heptadecanoic acid (C17:0) and a related odd-chain fatty acid, pentadecanoic acid (C15:0), with the intake of different dairy products.

BiomarkerDietary ComponentSample TypeCorrelation Coefficient (r)Reference
Heptadecanoic acid (C17:0) Total Fermented DairyPlasma0.19[2]
Low-Fat Fermented DairyPlasma0.16[2]
Pentadecanoic acid (C15:0) Total Dairy ProductsPlasma Phospholipids0.29[3]
Total Fat Dairy ProductsPlasma Phospholipids0.39[3]
Cheese ProductsPlasma Phospholipids0.36[3]
Total Dairy IntakePlasma0.17[2]
Low-Fat DairyPlasma0.16[2]
Total Fermented DairyPlasma0.24[2]
Low-Fat Fermented DairyPlasma0.19[2]
High-Fat Dairy ProductsDried Blood SpotsPositive Association (β=0.32)[4]
CheeseDried Blood SpotsPositive Association (β=1.77)[4]
ButterDried Blood SpotsPositive Association (β=3.34)[4]
Total Dairy IntakePlasma Phospholipids0.22[5]
Regular CheesePlasma Phospholipids0.20[5]
Whole-Fat DairyPlasma Phospholipids0.16[5]
Low-Fat DairyPlasma Phospholipids0.17[5]
ButterPlasma Phospholipids0.13[5]

Experimental Protocols

The accurate quantification of heptadecanoic acid in biological samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Protocol: Quantification of Heptadecanoic Acid in Human Plasma by GC-MS

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add a known amount of an internal standard (e.g., deuterated C17:0).[6]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

2. Saponification and Fatty Acid Methylation:

  • Evaporate the collected organic solvent under a stream of nitrogen.

  • Add 1 mL of 0.5 M methanolic sodium hydroxide.

  • Heat at 100°C for 5 minutes to saponify the lipids, releasing the fatty acids from their esterified forms.

  • Add 2 mL of 14% boron trifluoride in methanol.

  • Heat again at 100°C for 5 minutes to convert the free fatty acids into fatty acid methyl esters (FAMEs).

3. FAMEs Extraction:

  • After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex and centrifuge to separate the layers.

  • Collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction to maximize recovery.

  • Evaporate the pooled hexane extracts to a small volume under nitrogen.

4. GC-MS Analysis:

  • Reconstitute the FAMEs in a suitable volume of hexane.

  • Inject 1 µL of the sample into the GC-MS system.

  • GC Conditions:

    • Column: A capillary column suitable for FAMEs analysis (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 230°C) to elute all FAMEs.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target FAMEs, including heptadecanoate methyl ester.

Visualizing Key Processes

To better understand the context of heptadecanoic acid as a biomarker, the following diagrams illustrate its metabolic pathway and a typical workflow for biomarker validation.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase discovery_start Hypothesis Generation (e.g., C17:0 reflects dairy intake) untargeted_metabolomics Untargeted Metabolomics on biological samples discovery_start->untargeted_metabolomics candidate_identification Candidate Biomarker Identification (C17:0) untargeted_metabolomics->candidate_identification analytical_validation Analytical Method Validation (GC-MS) candidate_identification->analytical_validation Transition to Validation dose_response Dose-Response Studies (Controlled feeding trials) analytical_validation->dose_response observational_studies Observational Studies (Correlation with dietary records) dose_response->observational_studies robustness Assessment of Robustness (Influence of other factors) observational_studies->robustness validation_end Validated Biomarker robustness->validation_end

Caption: A typical workflow for the discovery and validation of a dietary biomarker like heptadecanoic acid.

heptadecanoic_acid_metabolism cluster_sources Sources of Heptadecanoic Acid cluster_metabolism Metabolic Fate dietary_intake Dietary Intake (Ruminant Fat - Dairy, Meat) heptadecanoic_acid Heptadecanoic Acid (C17:0) in tissues and plasma dietary_intake->heptadecanoic_acid endogenous_synthesis Endogenous Synthesis (from Propionyl-CoA) endogenous_synthesis->heptadecanoic_acid beta_oxidation β-Oxidation heptadecanoic_acid->beta_oxidation propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca_cycle Citric Acid Cycle (TCA) succinyl_coa->tca_cycle

Caption: Simplified metabolic pathway of heptadecanoic acid, showing its origins and catabolism.

Conclusion

Heptadecanoic acid holds considerable promise as a biomarker of long-term dairy fat intake. However, the presented data indicates that its correlation with dairy consumption, while often statistically significant, is generally moderate. Its utility can be enhanced when used in conjunction with other biomarkers, such as pentadecanoic acid (C15:0), and as part of a multi-marker panel approach. Researchers should be mindful of potential confounding factors, including endogenous synthesis and dietary sources other than dairy, such as fish.[7] The provided experimental protocol for GC-MS analysis offers a robust method for the accurate quantification of heptadecanoic acid, a critical step in its validation and application in nutritional epidemiology and clinical studies. The visualized workflows provide a clear framework for understanding the validation process and the metabolic context of this fatty acid.

References

A Comparative Analysis of Heptadecenoic Acid and Pentadecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the biochemical properties, physiological effects, and experimental evaluation of two prominent odd-chain fatty acids.

Heptadecenoic acid (C17:1) and pentadecanoic acid (C15:0) are odd-chain fatty acids that have garnered increasing interest in the scientific community for their diverse biological activities and potential therapeutic applications. This guide provides a comprehensive comparison of these two fatty acids, presenting key experimental data, detailed methodologies, and an overview of their known signaling pathways to assist researchers, scientists, and drug development professionals in their work.

Biochemical and Physiological Profiles

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid found in sources like dairy fat, ruminant meat, and certain plants and fish.[1][2] A growing body of evidence suggests it may be an essential fatty acid crucial for maintaining long-term metabolic and heart health.[3] In contrast, this compound, a monounsaturated odd-chain fatty acid, also demonstrates significant biological effects, particularly in inflammation and as an antifungal agent.[4]

Higher circulating levels of both C15:0 and its saturated counterpart, heptadecanoic acid (C17:0), have been associated with a reduced risk of cardiometabolic diseases.[5][6] While both are considered odd-chain fatty acids, their distinct structures—saturated versus monounsaturated—contribute to their unique physiological roles and mechanisms of action.

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies, offering a side-by-side comparison of the biological activities of pentadecanoic acid and this compound.

Table 1: Comparative Biological Activities

FeaturePentadecanoic Acid (C15:0)This compound (C17:1)
Primary Functions Anti-inflammatory, anti-proliferative, potential longevity-enhancement, metabolic regulation.[3][5][7]Anti-inflammatory, antifungal, potential role in autoimmune conditions.[4]
Cardiometabolic Health Associated with lower risk of type 2 diabetes and cardiovascular disease.[1]Plasma concentrations are associated with lower disease risk.[8]
Anti-inflammatory Effects Broad anti-inflammatory activities demonstrated across multiple human cell-based systems.[3] Dose-dependently attenuates inflammation.[5][9]Functions as an anti-inflammatory and edema-inhibiting compound.[4]
Anticancer Properties Exhibits anti-proliferative activities and matches activities of some anti-cancer therapeutics at certain concentrations.[3] Suppresses stemness of human breast cancer stem-like cells.[10]Shows anticancer and antioxidant activity.[4]
Antimicrobial Effects Mimics some antimicrobial compounds at specific concentrations.[3]Exhibits antifungal properties against various fungi, including plant pathogens.[4][11]
Cytotoxicity Non-cytotoxic at concentrations up to 50 μM in various human cell systems.[3][12]Information on cytotoxicity is less extensively documented in the reviewed literature.

Table 2: Comparative Effects on Cellular Biomarkers (Based on BioMAP® Diversity PLUS panel for C15:0)

Biomarker CategoryPentadecanoic Acid (C15:0) Effect (at 17 µM)This compound (C17:1) Effect
Inflammation Lowered MCP-1, TNFα, IL-10, IL-17A/F.[7]Data from equivalent comprehensive panels is not readily available in the reviewed literature.
Fibrosis Antifibrotic activities observed.[7]Data not available in the reviewed literature.
Immunomodulation Shared 12 anti-inflammatory and immunomodulatory activities with EPA.[1]Data not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Pentadecanoic Acid (C15:0)

Pentadecanoic acid exerts its effects through multiple signaling pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR), both of which are central to cellular energy homeostasis and longevity.[7] Furthermore, C15:0 has been identified as a dual partial agonist for peroxisome proliferator-activated receptors α/δ (PPARα/δ) and an inhibitor of histone deacetylase 6 (HDAC6).[1][13] In the context of cancer, it has been shown to suppress the JAK2/STAT3 signaling pathway in breast cancer stem-like cells.[10]

C15_Signaling_Pathway cluster_receptors Receptors / Direct Targets cluster_kinases Kinase Regulation cluster_outcomes Cellular Outcomes C15 Pentadecanoic Acid (C15:0) PPAR PPARα/δ C15->PPAR Activates HDAC6 HDAC6 C15->HDAC6 Inhibits AMPK AMPK C15->AMPK Activates JAK2 JAK2 C15->JAK2 Inhibits Metabolism Improved Metabolic Health (Glucose Regulation, Fatty Acid Oxidation) PPAR->Metabolism Proliferation Decreased Cancer Cell Stemness & Proliferation HDAC6->Proliferation mTOR mTOR AMPK->mTOR Inhibits Inflammation Reduced Inflammation AMPK->Inflammation Reduces Longevity Longevity Pathways AMPK->Longevity mTOR->Longevity Inhibits STAT3 STAT3 JAK2->STAT3 Activates STAT3->Proliferation

Signaling pathways modulated by Pentadecanoic Acid (C15:0).

This compound (C17:1)

The mechanism of action for this compound, particularly its antifungal properties, is linked to its interaction with the fungal cell membrane. It is proposed that cis-9-heptadecenoic acid partitions into the fungal membrane, leading to an increase in membrane fluidity.[11] This disruption of the membrane's physical properties can alter the function of membrane-bound proteins, increase permeability, and ultimately lead to cytoplasmic disintegration in sensitive fungi.[11] Its anti-inflammatory effects are also recognized, though the specific signaling pathways are less well-defined in the available literature compared to C15:0.[4]

C17_Antifungal_Mechanism C17 This compound (C17:1) FungalMembrane Fungal Cell Membrane C17->FungalMembrane Partitions into MembraneFluidity Increased Membrane Fluidity FungalMembrane->MembraneFluidity Leads to ProteinConformation Altered Membrane Protein Conformation MembraneFluidity->ProteinConformation Permeability Increased Permeability MembraneFluidity->Permeability Disintegration Cytoplasmic Disintegration ProteinConformation->Disintegration Permeability->Disintegration

Proposed antifungal mechanism of this compound (C17:1).

Experimental Protocols

Accurate analysis of this compound and pentadecanoic acid is crucial for research and clinical applications. Below are summarized methodologies for their extraction and analysis.

Protocol 1: Fatty Acid Analysis from Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for the quantification of fatty acids, including C15:0 and C17:1, in various biological matrices.[14][15]

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., cells, tissue, plasma).

  • Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method, which typically involves a chloroform/methanol mixture.[14][16] For tissues, grinding the frozen sample to a powder is recommended before extraction.[16]

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Resuspend the lipid residue in a solution of methanol containing an acid catalyst (e.g., 2.5% H2SO4 or 0.4 M KOH-methanol).[14][15]

  • Heat the mixture (e.g., at 80°C for 1 hour) to convert the fatty acids to their corresponding FAMEs.[14]

3. GC-MS Analysis:

  • Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like DB-23) for separation.[14]

  • Use a temperature program in the GC oven to effectively separate the different FAMEs.

  • The mass spectrometer identifies and quantifies individual FAMEs based on their specific retention times and mass spectra.[14] An internal standard (e.g., methyl heneicosanoate, C21:0) is used for accurate quantification.[15][17]

4. Data Analysis:

  • Identify the peaks corresponding to the methyl esters of this compound and pentadecanoic acid by comparing their retention times and mass spectra to known standards.

  • Quantify the peak areas for each identified fatty acid and normalize to the internal standard.[14]

GCMS_Workflow Start Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Folch Method) Start->Extraction Transesterification Transesterification to FAMEs (Methanol + Acid Catalyst) Extraction->Transesterification GCMS GC-MS Analysis Transesterification->GCMS DataAnalysis Data Analysis (Peak Identification & Quantification) GCMS->DataAnalysis Result Fatty Acid Profile (C15:0, C17:1 concentrations) DataAnalysis->Result

Workflow for fatty acid analysis by GC-MS.
Protocol 2: In Vitro Human Primary Cell-Based Assays (BioMAP® Systems)

This methodology, as described in studies on C15:0, allows for the assessment of a compound's effects on complex human disease models in vitro.[1][13]

1. Cell Culture and Treatment:

  • Utilize human primary cell-based systems designed to model various disease states (e.g., vascular inflammation, fibrosis).[1] The BioMAP® Diversity PLUS panel, for instance, uses 12 different systems.[1]

  • Treat the cell systems with a range of concentrations of the fatty acid of interest (e.g., C15:0 at 1.9 to 50 μM) and compare to non-treated controls.[3]

2. Biomarker Measurement:

  • After a set incubation period, measure a broad panel of clinically relevant protein biomarkers from the cell lysates or supernatants using methods like immunoassays.[1]

3. Data Analysis:

  • Quantify the changes in biomarker levels relative to the controls.

  • Analyze the data to identify dose-dependent effects and compare the activity profile of the test compound to a reference database of known bioactive agents.[1] Cytotoxicity is also assessed, for example, by measuring total protein levels.[1]

Conclusion

Both this compound and pentadecanoic acid are odd-chain fatty acids with significant and distinct biological activities. Pentadecanoic acid (C15:0) has been more extensively studied for its broad, clinically relevant effects on metabolic health, inflammation, and cellular aging, with well-documented interactions with key signaling pathways like AMPK and mTOR.[1][7] this compound (C17:1) shows promise as an anti-inflammatory and potent antifungal agent, with a primary mechanism involving the disruption of fungal cell membranes.[4][11]

For researchers and drug development professionals, the choice between or the combined use of these fatty acids will depend on the specific therapeutic target. The provided data, protocols, and pathway diagrams offer a foundational resource for further investigation into the potential of these intriguing molecules. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows for various applications.

References

A Comparative Analysis of the Biological Activities of Heptadecenoic Acid and Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of heptadecenoic acid (C17:0), an odd-chain saturated fatty acid, and palmitic acid (C16:0), an even-chain saturated fatty acid. The following sections detail their differential effects on cytotoxicity, inflammatory responses, and metabolic pathways, supported by experimental data.

At a Glance: this compound vs. Palmitic Acid

Biological ActivityThis compound (C17:0)Palmitic Acid (C16:0)
Cytotoxicity Higher cytotoxicity observed in cancer cells.Lower to moderate cytotoxicity.
Inflammatory Response Exhibits anti-inflammatory properties.Known to be pro-inflammatory.
Metabolic Effects Associated with improved insulin sensitivity and lower risk of type 2 diabetes.Induces insulin resistance and contributes to metabolic dysfunction.

Comparative Cytotoxicity

Emerging research indicates that this compound may exert more potent cytotoxic effects, particularly in cancer cell lines, when compared to palmitic acid.

Table 1: Comparative Cytotoxicity Data

Cell LineFatty AcidConcentrationCytotoxicity (IC50)Reference
Panc-1 (Pancreatic Cancer)This compoundVariousLower IC50 (more potent)[1]
Panc-1 (Pancreatic Cancer)Palmitic AcidVariousHigher IC50 (less potent)[1]
MIA PaCa-2 (Pancreatic Cancer)This compoundVarious77.47 ± 2.10 µM[1]
MIA PaCa-2 (Pancreatic Cancer)Palmitic AcidVariousHigher than this compound[1]

Note: A lower IC50 value indicates greater potency in causing cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Fatty Acid Treatment: Prepare stock solutions of this compound and palmitic acid complexed to bovine serum albumin (BSA). Treat cells with a range of concentrations of each fatty acid for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the fatty acid that causes 50% inhibition of cell growth.

Differential Inflammatory Responses

This compound and palmitic acid elicit opposing effects on inflammatory signaling pathways. While palmitic acid is a well-established pro-inflammatory molecule, this compound demonstrates anti-inflammatory properties.

Table 2: Comparative Inflammatory Response Data

Cell TypeFatty Acid TreatmentKey Inflammatory MarkerObservationReference
Primary Mouse HepatocytesThis compoundTNF-α mRNAReduced expression compared to palmitic acid treatment.[2]
Primary Mouse HepatocytesPalmitic AcidTNF-α mRNAIncreased expression.[2]
Primary Mouse HepatocytesThis compoundPhosphorylation of JAK2 and STAT3Significantly decreased compared to palmitic acid treatment.[2]
Primary Mouse HepatocytesPalmitic AcidPhosphorylation of JAK2 and STAT3Increased phosphorylation.[2]
Palmitic Acid-Induced Pro-Inflammatory Signaling

Palmitic acid is known to activate the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system. This activation triggers a downstream cascade involving the recruitment of adaptor proteins like MyD88, leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4][5]

Palmitic_Acid_Inflammation cluster_nucleus PA Palmitic Acid (C16:0) TLR4 TLR4 PA->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines NFkB_nuc NF-κB

Palmitic Acid Pro-Inflammatory Signaling Pathway
This compound's Anti-Inflammatory Mechanism

In contrast, this compound has been shown to suppress inflammatory signaling. Studies in primary hepatocytes demonstrate that C17:0 can reduce the expression of the pro-inflammatory cytokine TNF-α and decrease the phosphorylation of key signaling proteins JAK2 and STAT3 when compared to treatment with palmitic acid.[2] This suggests that this compound may interfere with the JAK/STAT signaling pathway, which is crucial for mediating the effects of many cytokines.

Heptadecenoic_Acid_Anti_Inflammation cluster_nucleus HA This compound (C17:0) JAK2 JAK2 HA->JAK2 Inhibits Phosphorylation CytokineReceptor Cytokine Receptor CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Nucleus Nucleus STAT3->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression Nucleus->InflammatoryGenes STAT3_nuc STAT3

This compound Anti-Inflammatory Signaling
Experimental Protocol: ELISA for TNF-α

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, hepatocytes) and treat with this compound, palmitic acid, or a vehicle control for a specified time.

  • Sample Collection: Collect the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for TNF-α and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of TNF-α present.

  • Data Analysis: Generate a standard curve from the TNF-α standards and use it to determine the concentration of TNF-α in the samples.

Contrasting Metabolic Effects

The metabolic consequences of exposure to this compound and palmitic acid are markedly different, particularly concerning insulin signaling and glucose metabolism.

Table 3: Comparative Metabolic Effects

Cell TypeFatty AcidEffect on Glucose UptakeEffect on Insulin Signaling (Akt Phosphorylation)Reference
C2C12 MyotubesPalmitic AcidInhibits insulin-stimulated glucose uptakeDecreases insulin-stimulated Akt phosphorylation[6]
C2C12 MyotubesPentadecanoic Acid (C15:0)Promotes basal and insulin-stimulated glucose uptakeDoes not inhibit insulin-stimulated Akt phosphorylation; activates AMPK[6]
Primary Mouse HepatocytesThis compoundNot directly measured, but associated with improved insulin sensitivityDid not enhance insulin-stimulated Akt phosphorylation[2]
Primary Mouse HepatocytesPentadecanoic Acid (C15:0)Not directly measured, but associated with improved insulin sensitivityEnhanced insulin-stimulated Akt phosphorylation[2]

Data on pentadecanoic acid (C15:0), another odd-chain fatty acid, is included to highlight the general trend of odd-chain fatty acids in contrast to even-chain fatty acids like palmitic acid.

Palmitic Acid's Role in Insulin Resistance

Palmitic acid is a known inducer of insulin resistance. It disrupts the insulin signaling pathway by inhibiting the phosphorylation and activation of key downstream targets, most notably Akt (also known as Protein Kinase B). The inhibition of the PI3K/Akt pathway by palmitic acid leads to reduced translocation of the glucose transporter GLUT4 to the cell membrane, resulting in decreased glucose uptake into cells.[7][8][9]

Palmitic_Acid_Metabolism Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PA Palmitic Acid (C16:0) PA->Akt

Palmitic Acid and Insulin Resistance Pathway
Potential Metabolic Benefits of this compound

While direct comparative studies on the metabolic effects of this compound versus palmitic acid are limited, evidence from studies on odd-chain fatty acids, in general, suggests a beneficial role. For instance, pentadecanoic acid (C15:0) has been shown to promote both basal and insulin-stimulated glucose uptake in C2C12 myotubes, an effect mediated through the activation of AMP-activated protein kinase (AMPK) rather than inhibition of the insulin signaling pathway.[6] In hepatocytes, C15:0 was found to enhance insulin-stimulated Akt phosphorylation, whereas C17:0 did not show the same effect in that particular study, though it did exhibit anti-inflammatory properties.[2] The inverse association of circulating this compound with the incidence of type 2 diabetes further supports its potential role in maintaining metabolic health.[10][11]

Experimental Protocol: Glucose Uptake Assay

This assay measures the uptake of a fluorescently labeled glucose analog, 2-NBDG, into cells.

  • Cell Culture and Differentiation: Culture cells (e.g., C2C12 myoblasts) to confluence and then induce differentiation into myotubes.

  • Fatty Acid Treatment: Treat the differentiated myotubes with this compound, palmitic acid, or a vehicle control for a specified duration.

  • Glucose Starvation: Incubate the cells in a glucose-free medium for a short period before the assay.

  • Insulin Stimulation (Optional): To measure insulin-stimulated glucose uptake, treat the cells with insulin for a short period.

  • 2-NBDG Incubation: Add 2-NBDG to the cells and incubate for a defined time to allow for uptake.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the total protein content in each well.

Summary and Future Directions

The available evidence consistently points to divergent biological activities of this compound and palmitic acid. Palmitic acid, an even-chain saturated fatty acid, is strongly associated with pro-inflammatory responses and the induction of insulin resistance, contributing to the pathogenesis of metabolic diseases. In contrast, this compound, an odd-chain saturated fatty acid, exhibits anti-inflammatory properties and is associated with improved metabolic health.

Further research is warranted to fully elucidate the molecular mechanisms underlying the beneficial effects of this compound, particularly in direct comparative studies against palmitic acid across a wider range of cell types and in vivo models. A deeper understanding of these differences could pave the way for novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Heptadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of heptadecenoic acid (C17:1), a fatty acid of increasing interest in biomedical research. We delve into the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting comparative performance data and a detailed protocol for the cross-validation of these methods. This document is intended to assist researchers in selecting the appropriate analytical technique and ensuring the reliability and comparability of their data.

Introduction to Analytical Techniques

The accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. The two most powerful and widely used techniques for this purpose are GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone for the analysis of volatile and semi-volatile compounds, GC-MS offers high chromatographic resolution, enabling the separation of complex fatty acid mixtures.[1] To enhance volatility, fatty acids like this compound require a derivatization step, typically methylation to form fatty acid methyl esters (FAMEs).[1][2] The mass spectrometer then provides sensitive and specific detection of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence for its high sensitivity and specificity, particularly for analytes that are not easily volatilized. A key advantage of LC-MS/MS for fatty acid analysis is the potential to analyze the native compound without the need for derivatization, streamlining sample preparation.[3][4] The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification.[3]

Data Presentation: A Comparative Overview

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical quantitative data for the analysis of fatty acids, including this compound, by GC-MS and LC-MS/MS. It is important to note that performance can vary based on the specific instrument, sample matrix, and experimental conditions.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99[5]> 0.99[3]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL (for various FAMEs)[6]0.8 - 10.7 nmol/L (for various fatty acids)[3]
Limit of Quantification (LOQ) 0.64 - 1.63 µg/mL (for various FAMEs)[6]2.4 - 285.3 nmol/L (for various fatty acids)[3]
Accuracy (% Recovery) 97.4% - 99.2% (for linoleic acid as a proxy)[7]>90%[3]
Precision (%RSD) < 0.9% (for linoleic acid as a proxy)[7]Within-run: <10%, Between-run: <15%[3]
Derivatization Required Yes (typically methylation)[1]No (can analyze native compound)[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable results. Below are representative methodologies for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative methodology for the analysis of total fatty acids in a biological sample.

1. Lipid Extraction (Folch Method) a. Homogenize the sample (e.g., 100 µL of plasma) in a chloroform/methanol mixture (2:1, v/v). b. Add a known amount of an appropriate internal standard, such as deuterated heptadecanoic acid (C17:0-d33). c. Vortex the mixture thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation (to form FAMEs) a. To the dried lipid extract, add a solution of sodium hydroxide in methanol and heat to saponify the lipids into free fatty acids. b. Add a methylating agent, such as boron trifluoride in methanol (BF3-methanol), and heat to convert the free fatty acids to their corresponding methyl esters.[8] c. After cooling, add hexane and water to extract the FAMEs into the hexane layer. d. Collect the upper hexane layer for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).

  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 200°C, then 5°C/min to 230°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound methyl ester and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a method for the direct analysis of this compound without derivatization.

1. Sample Preparation (Protein Precipitation and Extraction) a. To a small volume of the biological sample (e.g., 50 µL of serum), add a protein precipitating solvent such as acetonitrile containing an appropriate internal standard (e.g., this compound-d3). b. Vortex the sample vigorously to ensure complete protein precipitation. c. Centrifuge the sample at high speed to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the dried extract in the initial mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 10 mM ammonium acetate in water.

    • B: Acetonitrile/Isopropanol (90:10, v/v).

  • Gradient Elution: A gradient from 60% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized. For this compound (m/z 267.2), a potential transition could be 267.2 -> 267.2 (pseudo-MRM) or a characteristic fragment.

Cross-Validation Protocol

Cross-validation is essential when comparing data from two different analytical methods to ensure that the results are comparable and interchangeable.[8] The following protocol outlines the steps for a cross-validation study between the GC-MS and LC-MS/MS methods described above.

1. Objective: To determine if the GC-MS and LC-MS/MS methods provide equivalent quantitative results for this compound in a specific biological matrix.

2. Sample Selection: a. Prepare a set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) spanning the expected physiological range of this compound. b. Use a pooled matrix from the target study population to prepare the QC samples. c. In addition to spiked QC samples, it is highly recommended to use incurred samples (real study samples) if available.

3. Experimental Procedure: a. Analyze the same set of QC samples (and incurred samples) using both the validated GC-MS and LC-MS/MS methods. b. It is recommended to have at least three replicates for each QC level. c. The analyses should be performed by experienced analysts who are proficient with their respective methods.

4. Acceptance Criteria: a. The mean concentration of the QC samples determined by one method should be within ±15% of the mean concentration determined by the other method. b. For at least 67% of the samples, the concentration determined by one method should be within ±20% of the concentration determined by the other method. c. A statistical assessment, such as a paired t-test or Bland-Altman analysis, can be used to evaluate the agreement between the two methods.

5. Documentation: a. Document all aspects of the cross-validation study, including the protocol, raw data, calculations, and a final summary report. b. The report should clearly state whether the acceptance criteria were met and provide a conclusion on the comparability of the two methods.

Visualizing the Workflow and a Potential Biological Context

To further clarify the processes and potential relevance of this compound, the following diagrams are provided.

Analytical_Workflow cluster_GCMS GC-MS Method cluster_LCMSMS LC-MS/MS Method cluster_CrossValidation Cross-Validation gcms_start Sample Collection gcms_extraction Lipid Extraction gcms_start->gcms_extraction gcms_derivatization Derivatization (FAMEs) gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data cv_compare Compare Results gcms_data->cv_compare lcmsms_start Sample Collection lcmsms_extraction Protein Precipitation & Extraction lcmsms_start->lcmsms_extraction lcmsms_analysis LC-MS/MS Analysis lcmsms_extraction->lcmsms_analysis lcmsms_data Data Processing lcmsms_analysis->lcmsms_data lcmsms_data->cv_compare cv_qcs Prepare QC Samples cv_analyze Analyze by Both Methods cv_qcs->cv_analyze cv_analyze->cv_compare cv_accept Acceptance Criteria Met? cv_compare->cv_accept

Caption: A flowchart illustrating the parallel workflows for GC-MS and LC-MS/MS analysis of this compound, leading to a cross-validation step.

Signaling_Pathway C17_1 This compound (C17:1) Membrane Membrane Incorporation C17_1->Membrane Metabolism Metabolic Conversion C17_1->Metabolism Signaling Cellular Signaling C17_1->Signaling Fluidity Altered Membrane Fluidity Membrane->Fluidity Lipid_Mediators Bioactive Lipid Mediators Metabolism->Lipid_Mediators Gene_Expression Modulation of Gene Expression Signaling->Gene_Expression Physiological_Effect Physiological Effect Fluidity->Physiological_Effect Lipid_Mediators->Physiological_Effect Gene_Expression->Physiological_Effect

Caption: A simplified diagram showing potential biological roles of this compound.

References

Heptadecenoic Acid: A Comparative Analysis of its Influence on Gene Expression Versus Other Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals.

Heptadecenoic acid (C17:0), an odd-chain saturated fatty acid (SFA), is emerging as a bioactive lipid with distinct effects on cellular signaling and gene expression compared to its even-chain counterparts, such as palmitic acid (C16:0) and stearic acid (C18:0). While comprehensive comparative transcriptomic data remains limited, available research points towards unique regulatory roles for this compound, particularly in pathways related to cancer cell proliferation and metabolism. This guide provides a comparative overview of the current understanding of how this compound influences gene expression, with a focus on contrasting its effects with other well-studied SFAs.

Differential Impact on Key Signaling Pathways

Current research highlights a significant divergence in the molecular pathways modulated by this compound versus other SFAs. A notable example is the differential regulation of the PI3K/Akt signaling pathway, a critical cascade involved in cell growth, proliferation, and survival.

The PI3K/Akt Signaling Pathway

Studies in non-small-cell lung cancer (NSCLC) cells have demonstrated that this compound can suppress cell proliferation by downregulating the PI3K/Akt signaling pathway.[1] This inhibitory effect on a key pro-survival pathway distinguishes it from the general understanding of how some even-chain SFAs may contribute to cellular stress and inflammatory responses.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the inhibitory role of this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes C17_0 This compound (C17:0) C17_0->PI3K inhibits

This compound's inhibition of the PI3K/Akt pathway.

Comparative Effects on Gene Expression: A Summary

While direct, quantitative comparative transcriptomic studies are not yet widely available, the differential effects of odd- and even-chain SFAs on cellular processes suggest distinct gene expression profiles. The following table summarizes the known and hypothesized effects on key gene categories.

Gene CategoryThis compound (C17:0)Palmitic Acid (C16:0) & Stearic Acid (C18:0)
Cell Cycle & Proliferation Downregulation of pro-proliferative genes via PI3K/Akt inhibition.[1]Can promote pro-inflammatory pathways that may indirectly influence cell proliferation.
Inflammation Potentially anti-inflammatory effects, though direct evidence on inflammatory gene expression is limited.Generally considered pro-inflammatory, upregulating genes associated with inflammatory pathways in various cell types.
Lipid Metabolism Effects on key lipid metabolism genes (e.g., SREBP, PPAR targets) are not well-characterized.Known to modulate the expression of genes regulated by SREBP-1c and PPARα, influencing fatty acid synthesis and oxidation.
Adipokine Expression Inverse association with leptin and PAI-1.No consistent association with leptin or adiponectin has been established.

Experimental Methodologies

The findings discussed in this guide are based on a variety of experimental techniques. Understanding these methodologies is crucial for interpreting the data and designing future research.

Cell Culture and Treatment
  • Cell Lines: Non-small-cell lung cancer (NSCLC) cell lines are commonly used to study the anti-proliferative effects of fatty acids.

  • Fatty Acid Preparation: Fatty acids are typically dissolved in a suitable solvent (e.g., ethanol) and then complexed with bovine serum albumin (BSA) to facilitate their delivery to cells in culture.

  • Treatment Conditions: Cells are incubated with various concentrations of the fatty acids for specific durations to assess dose- and time-dependent effects.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA levels of specific genes of interest, such as those involved in the PI3K/Akt pathway.

  • Western Blotting: This method is employed to determine the protein levels of key signaling molecules, providing insight into the activation state of pathways like PI3K/Akt.

  • RNA-Sequencing (RNA-Seq) and Microarrays: These high-throughput methods can provide a global view of the changes in gene expression in response to fatty acid treatment, although such data for this compound is currently scarce.

The following diagram outlines a general experimental workflow for studying the effects of fatty acids on gene expression.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Cell Culture (e.g., NSCLC cells) FA_Treatment Fatty Acid Treatment (C17:0, C16:0, etc.) Cell_Culture->FA_Treatment RNA_Extraction RNA Extraction FA_Treatment->RNA_Extraction Protein_Extraction Protein Extraction FA_Treatment->Protein_Extraction qRT_PCR qRT-PCR (Specific Genes) RNA_Extraction->qRT_PCR RNA_Seq RNA-Sequencing (Global Profile) RNA_Extraction->RNA_Seq Gene_Expression_Data Gene Expression Data (mRNA & Protein Levels) qRT_PCR->Gene_Expression_Data RNA_Seq->Gene_Expression_Data Western_Blot Western Blot (Protein Levels) Protein_Extraction->Western_Blot Western_Blot->Gene_Expression_Data Pathway_Analysis Pathway Analysis (e.g., PI3K/Akt) Gene_Expression_Data->Pathway_Analysis

A general experimental workflow for fatty acid gene expression studies.

Future Directions and Conclusion

The distinct biological activities of this compound compared to even-chain SFAs underscore the need for further investigation into its effects on global gene expression. Future research employing transcriptomic and proteomic approaches will be instrumental in elucidating the full spectrum of its regulatory roles. Such studies will not only enhance our fundamental understanding of fatty acid biology but also have significant implications for nutrition science and the development of novel therapeutic strategies.

References

Heptadecanoic Acid (C17:0): A Potential Biomarker for Mitigating Metabolic Disease Risk

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of C17:0 with Alternative Biomarkers Supported by Experimental Data

The scientific community is increasingly interested in the role of odd-chain saturated fatty acids (OCS-FAs), particularly heptadecanoic acid (C17:0), as potential predictors of metabolic disease risk.[1][2] This comparison guide provides a comprehensive overview of the validation of C17:0 as a biomarker, objectively comparing its performance against other alternatives with supporting experimental data. The content is tailored for researchers, scientists, and drug development professionals, offering clearly structured data, detailed experimental protocols, and visual representations of key pathways and workflows.

Comparative Analysis of C17:0 and Other Biomarkers for Metabolic Disease Risk

Numerous epidemiological studies have demonstrated an inverse association between circulating levels of C17:0 and the risk of developing various metabolic diseases, including type 2 diabetes (T2D), cardiovascular disease (CVD), and metabolic syndrome (MetS).[1][3][4] The following tables summarize quantitative data from key studies, comparing the predictive value of C17:0 with other fatty acids and established biomarkers.

Table 1: C17:0 in Comparison to Other Fatty Acids for Type 2 Diabetes (T2D) Risk

BiomarkerStudy Population/DesignMetricResult (Top vs. Bottom Tertile/Quintile)Reference
C17:0 Meta-analysis of prospective cohort studiesRelative Risk (RR)0.84 (95% CI: 0.76–0.92)[5]
C15:0 Meta-analysis of prospective cohort studiesRelative Risk (RR)0.92 (95% CI: 0.83–1.02)[5]
C14:0 (Myristic Acid) Meta-analysis of prospective cohort studiesRelative Risk (RR)1.19 (95% CI: 1.09-1.31)[6]
C16:0 (Palmitic Acid) Meta-analysis of prospective cohort studiesRelative Risk (RR)1.43 (95% CI: 1.25-1.64)[6]
C18:0 (Stearic Acid) Meta-analysis of prospective cohort studiesRelative Risk (RR)1.19 (95% CI: 1.01-1.40)[6]
trans-C16:1n-7 Meta-analysis of prospective cohort studiesRelative Risk (RR)0.62 (95% CI: 0.49-0.77)[6]

Table 2: C17:0 in Comparison to Other Fatty Acids for Cardiovascular Disease (CVD) Risk

BiomarkerStudy Population/DesignMetricResult (Top vs. Bottom Tertile/Quintile)Reference
C17:0 Meta-analysis of prospective studiesRelative Risk (RR)Inverse linear relationship[5][7]
C15:0 + C17:0 Meta-analysis of prospective studiesRelative Risk (RR)0.85 (95% CI: 0.79–0.92)[5]
C14:0 (Myristic Acid) Meta-analysis of prospective studiesRelative Risk (RR)1.15 (95% CI: 1.01–1.32)[5]
C16:0 (Palmitic Acid) Meta-analysis of prospective studiesRelative Risk (RR)Associated with higher risk[4]
Total SFAs Meta-analysis of prospective studiesRelative Risk (RR)1.50 (95% CI: 1.31-1.71)[7]

Table 3: C17:0 in Comparison to Other Biomarkers for Metabolic Syndrome (MetS) Risk

BiomarkerStudy Population/DesignMetricResultReference
Erythrocyte C17:0 Cross-sectional study (746 adults)Odds Ratio (OR)0.36 (95% CI: 0.21-0.60)[3][8]
Erythrocyte C15:0 Cross-sectional study (746 adults)Odds Ratio (OR)No significant association[3][8]
HOMA-IR Cross-sectional study (746 adults)Mediation AnalysisPartially mediated the effect of C17:0 (33.8%)[3][8]

Experimental Protocols

The validation of C17:0 as a biomarker relies on robust and standardized experimental methodologies. Below are outlines of typical protocols employed in the cited studies.

1. Subject Cohorts and Study Design: Prospective cohort studies are commonly used, involving large populations followed over several years.[5][6] At baseline, blood samples are collected, and dietary information is often assessed using food frequency questionnaires. Participants are then monitored for the incidence of metabolic diseases. Cross-sectional studies are also utilized to investigate associations at a single point in time.[3][8]

2. Blood Sample Collection and Processing: Fasting blood samples are typically drawn from participants. For fatty acid analysis, plasma phospholipids or erythrocyte membranes are commonly used matrices.[1][4] Plasma is separated by centrifugation, and erythrocytes are washed to remove plasma contaminants. Samples are then stored at -80°C until analysis.

3. Fatty Acid Analysis: Gas chromatography (GC) is the gold standard for fatty acid quantification. The general steps are as follows:

  • Lipid Extraction: Lipids are extracted from the plasma or erythrocyte membranes using a solvent system, typically a mixture of chloroform and methanol (Folch method).

  • Transesterification: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by incubation with a reagent such as boron trifluoride in methanol.

  • Gas Chromatography Analysis: The FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID). Fatty acids are identified by comparing their retention times with those of known standards.[4]

  • Data Expression: Fatty acid levels are typically expressed as a percentage of total fatty acids (mol%).[4]

4. Statistical Analysis: Statistical models such as logistic regression and Cox proportional hazards models are used to calculate odds ratios (ORs) and relative risks (RRs) or hazard ratios (HRs), respectively.[3][8] These analyses are adjusted for potential confounding factors, including age, sex, BMI, lifestyle factors (smoking, physical activity), and dietary habits. Mediation analyses may also be performed to understand the pathways through which C17:0 exerts its effects, for example, by examining the role of insulin resistance markers like HOMA-IR.[3][8]

Visualizing the Role of C17:0

The following diagrams, generated using the DOT language, illustrate key concepts related to C17:0 and metabolic disease.

cluster_sources Sources of C17:0 cluster_metabolism Metabolic Fate cluster_effects Potential Protective Mechanisms Dairy Fat Intake Dairy Fat Intake Circulating C17:0 Circulating C17:0 Dairy Fat Intake->Circulating C17:0 Ruminant Meat Ruminant Meat Ruminant Meat->Circulating C17:0 Endogenous Synthesis Endogenous Synthesis Endogenous Synthesis->Circulating C17:0 Incorporation into Tissues Incorporation into Tissues Circulating C17:0->Incorporation into Tissues Propionyl-CoA Production Propionyl-CoA Production Circulating C17:0->Propionyl-CoA Production Reduced Inflammation Reduced Inflammation Circulating C17:0->Reduced Inflammation Modulation of Lipid Metabolism Modulation of Lipid Metabolism Incorporation into Tissues->Modulation of Lipid Metabolism Improved Insulin Sensitivity Improved Insulin Sensitivity Propionyl-CoA Production->Improved Insulin Sensitivity

Caption: Proposed pathways of C17:0 metabolism and its potential protective effects.

Prospective Cohort Study Initiation Prospective Cohort Study Initiation Baseline Data Collection Baseline Data Collection Prospective Cohort Study Initiation->Baseline Data Collection Blood Sampling Blood Sampling Baseline Data Collection->Blood Sampling Dietary & Lifestyle Assessment Dietary & Lifestyle Assessment Baseline Data Collection->Dietary & Lifestyle Assessment Long-term Follow-up Long-term Follow-up Baseline Data Collection->Long-term Follow-up Fatty Acid Analysis (GC) Fatty Acid Analysis (GC) Blood Sampling->Fatty Acid Analysis (GC) Disease Ascertainment Disease Ascertainment Long-term Follow-up->Disease Ascertainment Statistical Analysis Statistical Analysis Disease Ascertainment->Statistical Analysis Fatty Acid Analysis (GC)->Statistical Analysis Risk Association Calculation Risk Association Calculation Statistical Analysis->Risk Association Calculation

Caption: Workflow for validating C17:0 as a predictive biomarker in prospective cohort studies.

High Circulating C17:0 High Circulating C17:0 Reduced Risk of T2D Reduced Risk of T2D High Circulating C17:0->Reduced Risk of T2D Reduced Risk of CVD Reduced Risk of CVD High Circulating C17:0->Reduced Risk of CVD Reduced Risk of MetS Reduced Risk of MetS High Circulating C17:0->Reduced Risk of MetS Low Circulating C17:0 Low Circulating C17:0 Increased Risk of T2D Increased Risk of T2D Low Circulating C17:0->Increased Risk of T2D Increased Risk of CVD Increased Risk of CVD Low Circulating C17:0->Increased Risk of CVD Increased Risk of MetS Increased Risk of MetS Low Circulating C17:0->Increased Risk of MetS

Caption: Logical relationship between circulating C17:0 levels and metabolic disease risk.

Conclusion

The available evidence from numerous large-scale observational studies strongly suggests that higher circulating levels of C17:0 are associated with a lower risk of type 2 diabetes, cardiovascular disease, and metabolic syndrome.[1][3][5] When compared to even-chain saturated fatty acids like myristic (C14:0) and palmitic (C16:0) acids, which are generally associated with increased risk, C17:0 demonstrates a contrasting and potentially protective profile.[4][5][6]

However, it is crucial to acknowledge that association does not equal causation. While some experimental studies in animal models have shown beneficial effects of odd-chain fatty acid supplementation, others have reported negligible impacts, indicating that the underlying mechanisms are not yet fully elucidated.[9][10][11] Further research, including well-designed clinical trials, is necessary to establish a causal relationship and to determine the potential of C17:0 as a therapeutic target or a reliable biomarker for routine clinical use.

For researchers and drug development professionals, C17:0 represents a promising area of investigation. Its consistent inverse association with metabolic disease risk in diverse populations warrants further exploration of its metabolic functions and its potential for informing novel preventive and therapeutic strategies. The standardized methodologies for its measurement provide a solid foundation for future studies aimed at definitively validating its role in metabolic health.

References

A Comparative Lipidomics Guide: Unraveling the Dichotomy of Odd- and Even-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lipid research is increasingly revealing the nuanced and distinct roles of different fatty acid species. While even-chain fatty acids (ECFAs) have long been the focus of metabolic studies, their odd-chain counterparts (OCFAs) are emerging as critical players in cellular signaling, metabolism, and disease. This guide provides an objective comparison of odd- versus even-chain fatty acids, supported by experimental data and detailed methodologies, to empower researchers in their exploration of these fascinating molecules.

At a Glance: Key Differences

FeatureOdd-Chain Fatty Acids (OCFAs)Even-Chain Fatty Acids (ECFAs)
Structure Contain an odd number of carbon atoms (e.g., C15:0, C17:0).Contain an even number of carbon atoms (e.g., C16:0, C18:0).
Primary Sources Ruminant fat (dairy, beef), some plants, and gut microbiota.[1]De novo lipogenesis and a wide variety of dietary fats.
Metabolic Fate β-oxidation yields acetyl-CoA and a terminal propionyl-CoA molecule.[2][3]β-oxidation yields exclusively acetyl-CoA molecules.[3]
Anaplerotic Potential High; propionyl-CoA is converted to succinyl-CoA, replenishing TCA cycle intermediates.[3][4][5]Low; acetyl-CoA primarily enters the TCA cycle for oxidation.
Health Associations Often associated with a lower risk of cardiometabolic diseases like type 2 diabetes and coronary heart disease.[6][7]Certain species, particularly saturated ECFAs, are linked to an increased risk of metabolic diseases.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data on the abundance and biological effects of odd- and even-chain fatty acids.

Table 1: Circulating Levels of Odd- and Even-Chain Saturated Fatty Acids in Human Serum Phospholipids
Fatty AcidMean Proportion (%) in Japanese Adults (n=484)[8]Association with Adipokines[6][8]
Odd-Chain
Pentadecanoic acid (C15:0)~0.25Inverse association with leptin and PAI-1.
Heptadecanoic acid (C17:0)~0.40Inverse association with leptin and PAI-1.
Even-Chain
Myristic acid (C14:0)~0.50Positive association with resistin.
Palmitic acid (C16:0)~25.0Inverse association with adiponectin.
Stearic acid (C18:0)~15.0No significant association with leptin or adiponectin in some studies.

Note: Proportions are estimations based on graphical data presented in the cited study. Actual values may vary.

Table 2: Effects of a High-Fat Diet (HFD) on Odd- and Even-Chain Fatty Acid Levels in Mice[7]
Fatty AcidChange in Serum Levels (HFD vs. Chow)Change in Liver Levels (HFD vs. Chow)
Odd-Chain
Pentadecanoic acid (C15:0)Significantly Lower (>50% decrease)Lower
Heptadecanoic acid (C17:0)No Significant DifferenceLower
Even-Chain
Total (C14:0, C16:0, C18:0)No Significant DifferenceNo Significant Difference

Signaling Pathways: A Visual Comparison

The distinct metabolic fates of odd- and even-chain fatty acids lead to differential impacts on key cellular signaling pathways.

Beta-Oxidation and Metabolic Fates

The catabolism of both OCFAs and ECFAs begins with beta-oxidation. However, their end products diverge, leading to distinct downstream effects.

cluster_0 Fatty Acid Beta-Oxidation cluster_1 Downstream Metabolic Pathways OCFA Odd-Chain Fatty Acid Beta_Oxidation β-Oxidation Spiral OCFA->Beta_Oxidation Multiple Cycles ECFA Even-Chain Fatty Acid ECFA->Beta_Oxidation Multiple Cycles Acetyl_CoA_O Acetyl-CoA Beta_Oxidation->Acetyl_CoA_O Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Final Cycle Acetyl_CoA_E Acetyl-CoA Beta_Oxidation->Acetyl_CoA_E TCA_Cycle TCA Cycle Acetyl_CoA_O->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Acetyl_CoA_E->TCA_Cycle Lipogenesis Lipogenesis Acetyl_CoA_E->Lipogenesis Ketogenesis Ketogenesis Acetyl_CoA_E->Ketogenesis Energy Energy Production (ATP) TCA_Cycle->Energy Succinyl_CoA->TCA_Cycle Anaplerosis Anaplerosis Succinyl_CoA->Anaplerosis

Caption: Metabolic fate of odd- vs. even-chain fatty acids.

Influence on Cellular Signaling

The production of propionyl-CoA from OCFAs has unique implications for cellular signaling, including epigenetic modifications.

OCFA Odd-Chain Fatty Acids Propionyl_CoA Propionyl-CoA OCFA->Propionyl_CoA Insulin_Signaling Insulin Signaling Pathway OCFA->Insulin_Signaling Positive Modulation Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) OCFA->Inflammatory_Pathways Anti-inflammatory Effects ECFA Even-Chain Fatty Acids Acetyl_CoA Acetyl-CoA ECFA->Acetyl_CoA ECFA->Insulin_Signaling Negative Modulation (Saturated ECFAs) ECFA->Inflammatory_Pathways Pro-inflammatory Effects (e.g., Palmitic Acid) Histone_Propionylation Histone Propionylation Propionyl_CoA->Histone_Propionylation Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Propionylation->Gene_Expression Histone_Acetylation->Gene_Expression Metabolic_Regulation Improved Metabolic Regulation Insulin_Signaling->Metabolic_Regulation Pro_inflammatory_Signaling Pro-inflammatory Signaling Inflammatory_Pathways->Pro_inflammatory_Signaling

Caption: Differential effects on key signaling pathways.

Experimental Protocols

Accurate lipidomic analysis is paramount for distinguishing the roles of odd- and even-chain fatty acids. Below are generalized protocols for their analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

Objective: To quantify the relative abundance of individual odd- and even-chain fatty acids in a biological sample.

Methodology:

  • Lipid Extraction:

    • Homogenize tissue samples or pellet cells.

    • Perform a lipid extraction using a modified Folch or Bligh-Dyer method with chloroform:methanol (2:1, v/v).

    • Add an internal standard (e.g., C19:0 or a deuterated fatty acid) prior to extraction for quantification.

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to FAMEs:

    • Resuspend the dried lipid extract in a known volume of toluene.

    • Add a solution of 1% sulfuric acid in methanol.

    • Incubate at 50-60°C for 2-3 hours to convert fatty acids to their methyl esters.

    • Stop the reaction by adding a saturated sodium bicarbonate solution.

    • Extract the FAMEs with hexane.

    • Collect the upper hexane layer and dry it under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried FAMEs in a small volume of hexane.

    • Inject an aliquot into the GC-MS system.

    • GC Conditions:

      • Column: A polar capillary column (e.g., DB-23 or equivalent).

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to separate FAMEs based on chain length and unsaturation.

      • Carrier Gas: Helium.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

  • Data Analysis:

    • Identify FAME peaks by comparing their retention times and mass spectra to a known standard mix (e.g., FAME 37 component mix).

    • Quantify the abundance of each fatty acid relative to the internal standard.

Protocol 2: LC-MS/MS for Targeted Lipidomics

Objective: To quantify specific classes of lipids containing odd- and even-chain fatty acids (e.g., phospholipids, triacylglycerols).

Methodology:

  • Lipid Extraction:

    • Follow a similar lipid extraction procedure as in Protocol 1, using an appropriate internal standard for the lipid class of interest (e.g., a deuterated phospholipid).

  • LC Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform, 1:1, v/v).

    • Inject an aliquot into the LC-MS/MS system.

    • LC Conditions:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid and 10 mM ammonium formate).

      • Mobile Phase B: Acetonitrile:isopropanol (e.g., 10:90, v/v) with the same modifier.

      • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids based on their polarity.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes to detect different lipid classes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

      • For each lipid of interest, a specific precursor ion (the intact lipid) and one or more product ions (fragments of the lipid, often corresponding to the fatty acid chains) are monitored.

  • Data Analysis:

    • Identify and quantify the target lipids by comparing their retention times and MRM transitions to those of authentic standards.

    • Normalize the abundance of each lipid species to the corresponding internal standard.

Conclusion

The distinction between odd- and even-chain fatty acids extends beyond a simple carbon count. Their unique metabolic pathways and divergent biological activities underscore the importance of specific fatty acid analysis in lipidomics research. OCFAs, with their anaplerotic potential and association with favorable metabolic outcomes, represent a promising area for further investigation in the context of nutrition, health, and drug development. The methodologies and comparative data presented in this guide offer a foundational resource for researchers to delve deeper into the fascinating world of these distinct lipid molecules.

References

Assessing the Specificity of Heptadecenoic Acid as a Dairy Intake Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecenoic acid (C17:0), a saturated odd-chain fatty acid, has long been considered a potential biomarker for dairy fat intake. Its primary dietary source is ruminant fat, making it an attractive candidate for objectively assessing dairy consumption in nutritional epidemiology and clinical studies. However, its specificity has been a subject of ongoing research, with several factors potentially influencing its circulating levels beyond dairy intake. This guide provides a comprehensive comparison of this compound with other proposed dairy intake biomarkers, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their studies.

Performance Comparison of Dairy Intake Biomarkers

The utility of a dietary biomarker is determined by its specificity, sensitivity, and the strength of its correlation with the intake of the target food item. The following table summarizes quantitative data from various studies, comparing the performance of this compound (C17:0) with other key biomarkers: pentadecanoic acid (C15:0) and trans-palmitoleic acid (t-C16:1n-7).

BiomarkerMatrixCorrelation with Dairy Fat Intake (r)Key Findings & Limitations
This compound (C17:0) Plasma/Serum, Erythrocytes, Adipose Tissue0.10 - 0.25[1]Weaker correlation compared to C15:0.[2][3] Found in other food sources like fish and ruminant meat.[4][5] Endogenous synthesis can influence levels.[6][7]
Pentadecanoic acid (C15:0) Plasma/Serum, Erythrocytes, Adipose Tissue0.20 - 0.33[1]Generally considered a more reliable biomarker of high-fat dairy intake than C17:0.[2][8] Shows a stronger dose-response relationship with dairy fat consumption.
trans-Palmitoleic acid (t-C16:1n-7) Plasma/Serum, Erythrocytes0.21[1]Also a ruminant-derived fatty acid. Its combination with other markers may improve accuracy.[9]
Combination (t-C16:1n-7 + iso-C17:0) Plasma PhospholipidsExplained 35.4% of the variation in dairy fat intakeA combination of biomarkers, particularly when adjusted for factors like liver fat, age, and sex, may provide a more robust estimate of dairy consumption.[9]

Experimental Protocols

The validation of these biomarkers typically involves controlled intervention studies and observational studies. Below are generalized methodologies employed in such research.

Dietary Intervention Study Protocol
  • Participant Recruitment: Healthy individuals are recruited and randomized into different dietary groups.

  • Dietary Control: Participants are assigned to diets with varying levels of dairy fat content (e.g., low-fat dairy, high-fat dairy, and no dairy). The duration of the dietary intervention is typically several weeks.

  • Biological Sample Collection: Blood samples (plasma, serum, erythrocytes) and sometimes adipose tissue biopsies are collected at baseline and at the end of the intervention period.

  • Dietary Intake Assessment: Dietary intake during the study is meticulously recorded using methods like 24-hour dietary recalls or weighed food records.

  • Fatty Acid Analysis:

    • Lipid Extraction: Total lipids are extracted from the biological samples using methods like the Folch or Bligh and Dyer procedures.

    • Fatty Acid Methylation: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs).

    • Gas Chromatography (GC): FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a polar capillary column.[10] Heptadecanoic acid is sometimes used as an internal standard in these analyses.[1]

  • Statistical Analysis: Correlations between the changes in biomarker concentrations and the recorded dairy fat intake are calculated to assess the biomarker's validity.

Observational Study Protocol
  • Study Population: A large cohort of free-living individuals is enrolled.

  • Dietary Assessment: Habitual dietary intake is assessed using food frequency questionnaires (FFQs) or other validated dietary assessment tools.

  • Biological Sample Collection: A single blood sample or adipose tissue biopsy is collected from each participant.

  • Fatty Acid Analysis: The same analytical procedures as in intervention studies (lipid extraction, methylation, and GC analysis) are used to measure the fatty acid profiles.

  • Statistical Analysis: Cross-sectional associations between the biomarker levels and self-reported dairy intake are examined using statistical models, often adjusting for potential confounding factors.

Metabolic Pathways and Experimental Workflows

To visualize the complex relationships discussed, the following diagrams illustrate the metabolic pathway of odd-chain fatty acids and a typical workflow for a biomarker validation study.

Metabolic Pathway of Odd-Chain Fatty Acids Ruminant_Diet Ruminant Diet (e.g., grasses) Rumen_Microbes Rumen Microbes Ruminant_Diet->Rumen_Microbes Consumed by Propionyl_CoA Propionyl-CoA Rumen_Microbes->Propionyl_CoA Produces C15_0_C17_0_Synthesis De novo synthesis of C15:0 and C17:0 Propionyl_CoA->C15_0_C17_0_Synthesis Precursor for Dairy_Products Dairy Products (Milk, Butter, Cheese) C15_0_C17_0_Synthesis->Dairy_Products Incorporated into Human_Diet Human Diet Dairy_Products->Human_Diet Consumed in Gut_Microbiota Gut Microbiota (Fiber Fermentation) Human_Diet->Gut_Microbiota Provides fiber for Circulating_OCFAs Circulating Odd-Chain Fatty Acids (C15:0, C17:0) Human_Diet->Circulating_OCFAs Dietary Intake Endogenous_Propionyl_CoA Propionyl-CoA (from amino acids) Gut_Microbiota->Endogenous_Propionyl_CoA Produces Endogenous_Propionyl_CoA->Circulating_OCFAs Precursor for endogenous synthesis Alpha_Oxidation α-oxidation of even-chain fatty acids Alpha_Oxidation->Circulating_OCFAs Contributes to

Caption: Metabolic sources of circulating odd-chain fatty acids.

Biomarker Validation Study Workflow Study_Design Study Design (Intervention or Observational) Participant_Recruitment Participant Recruitment Study_Design->Participant_Recruitment Dietary_Assessment Dietary Assessment (FFQ, 24h recall, records) Participant_Recruitment->Dietary_Assessment Sample_Collection Biological Sample Collection (Blood, Adipose Tissue) Participant_Recruitment->Sample_Collection Data_Analysis Statistical Analysis (Correlation, Regression) Dietary_Assessment->Data_Analysis Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction FAME_Preparation FAME Preparation Lipid_Extraction->FAME_Preparation GC_Analysis Gas Chromatography Analysis FAME_Preparation->GC_Analysis GC_Analysis->Data_Analysis Biomarker_Validation Biomarker Validation Data_Analysis->Biomarker_Validation

Caption: Workflow of a typical dairy biomarker validation study.

Conclusion

While this compound (C17:0) is present in dairy fat and its levels do reflect dairy intake to some extent, its specificity as a standalone biomarker is questionable. The evidence suggests that pentadecanoic acid (C15:0) is a more robust marker of high-fat dairy consumption.[2][8] The presence of C17:0 in other dietary sources such as fish and ruminant meat, coupled with the potential for endogenous synthesis, introduces variability that can confound its association with dairy intake alone.[4][5][7]

For researchers aiming for a more accurate and objective assessment of dairy consumption, a multi-biomarker approach is recommended. Combining C17:0 with other fatty acids like C15:0 and trans-palmitoleic acid, and potentially adjusting for confounding factors like liver fat content, can provide a more reliable estimate of dairy fat intake.[9] Future research should continue to explore and validate novel biomarkers and multi-marker panels to enhance the precision of dietary assessment in nutritional science.

References

Plasma Heptadecenoic Acid as a Biomarker for Adipose Tissue Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecenoic acid (17:0), a saturated odd-chain fatty acid, has garnered significant interest as a potential biomarker for the intake of dairy and ruminant fats. Its concentrations in plasma are often used as a surrogate for its levels in adipose tissue, which reflect long-term dietary habits. This guide provides a comparative analysis of the correlation between plasma and adipose tissue this compound levels, supported by experimental data and detailed methodologies.

Correlation Between Plasma and Adipose Tissue this compound

The relationship between plasma and adipose tissue concentrations of heptadecanoic acid is a critical factor in its validation as a reliable biomarker. A strong positive correlation suggests that plasma levels can accurately reflect the fatty acid composition of adipose tissue, a more invasive biopsy. The following table summarizes quantitative data from various studies investigating this correlation.

Study PopulationPlasma/Serum Fraction AnalyzedAdipose Tissue SiteCorrelation Coefficient (r)Reference
27 non-diabetic womenNonesterified fatty acids (NEFA)Subcutaneous0.838[1][2]
27 non-diabetic womenNonesterified fatty acids (NEFA)Visceral0.862[1][2]
Not specifiedNot specifiedNot specified>0.7[3]

It is important to note that correlation coefficients can vary depending on the study population, the specific fraction of plasma or serum analyzed (e.g., total lipids, phospholipids, nonesterified fatty acids), and the analytical methods employed.

Experimental Protocols

Accurate quantification of this compound in both plasma and adipose tissue is paramount for establishing a reliable correlation. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (FID) is the most common analytical technique. Below are detailed methodologies for sample preparation and analysis.

Fatty Acid Analysis in Human Plasma

This protocol outlines the steps for the extraction and derivatization of fatty acids from plasma for GC-MS analysis.

a. Lipid Extraction (Modified Folch Method)

  • To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

b. Saponification and Methylation

  • Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic NaOH.

  • Heat the sample at 100°C for 5 minutes to saponify the fatty acids.

  • After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Heat again at 100°C for 5 minutes to methylate the fatty acids, forming fatty acid methyl esters (FAMEs).

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge at 1000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Fatty Acid Analysis in Human Adipose Tissue

This protocol details the procedure for extracting and analyzing fatty acids from adipose tissue biopsies.

a. Homogenization and Lipid Extraction

  • Weigh approximately 50-100 mg of frozen adipose tissue.

  • Homogenize the tissue in 2 mL of a 2:1 (v/v) chloroform:methanol solution using a tissue homogenizer.

  • Follow steps 3-6 of the plasma lipid extraction protocol to obtain the total lipid extract.

b. Saponification and Methylation

  • Follow the same saponification and methylation procedure as described for plasma samples (steps b1-b7).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject 1 µL of the FAMEs in hexane into the GC-MS system.

  • Column: Use a polar capillary column (e.g., SP-2560 or equivalent) suitable for FAME separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a certain period.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Identification and Quantification: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the amount of each fatty acid by comparing its peak area to that of an internal standard (e.g., C19:0) of a known concentration.

Experimental Workflow

experimental_workflow cluster_plasma Plasma Sample Processing cluster_adipose Adipose Tissue Processing p_sample Plasma Sample p_extraction Lipid Extraction (Chloroform:Methanol) p_sample->p_extraction p_fames Saponification & Methylation (BF3/MeOH) p_extraction->p_fames p_gcms GC-MS Analysis p_fames->p_gcms result Correlation Analysis p_gcms->result a_sample Adipose Tissue Sample a_homogenization Homogenization a_sample->a_homogenization a_extraction Lipid Extraction (Chloroform:Methanol) a_homogenization->a_extraction a_fames Saponification & Methylation (BF3/MeOH) a_extraction->a_fames a_gcms GC-MS Analysis a_fames->a_gcms a_gcms->result

Caption: Workflow for correlating plasma and adipose tissue this compound.

Metabolic Pathway of this compound

The direct signaling pathways of this compound are not yet well-elucidated. Its primary metabolic fate involves beta-oxidation, a process that breaks down fatty acids to produce energy. As an odd-chain fatty acid, its metabolism has a unique end-product compared to even-chain fatty acids.

metabolic_pathway cluster_intake Dietary Intake cluster_metabolism Mitochondrial Beta-Oxidation dairy Dairy Products heptadecenoic_acid Heptadecanoic Acid (17:0) dairy->heptadecenoic_acid ruminant Ruminant Fats ruminant->heptadecenoic_acid beta_oxidation Beta-Oxidation Cycles heptadecenoic_acid->beta_oxidation acetyl_coa Acetyl-CoA (Enters Krebs Cycle) beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa succinyl_coa Succinyl-CoA (Enters Krebs Cycle) propionyl_coa->succinyl_coa

Caption: Metabolic fate of dietary this compound via beta-oxidation.

References

The Anti-Inflammatory Landscape: A Comparative Analysis of Heptadecanoic Acid (C17:0) and Other Key Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

A growing body of evidence positions odd-chain saturated fatty acids (OCSFAs), particularly heptadecanoic acid (C17:0), as potential modulators of inflammatory responses. This guide provides a comparative analysis of the anti-inflammatory properties of C17:0 against other well-studied fatty acids, including the even-chain saturated fatty acid palmitic acid (C16:0), omega-3 polyunsaturated fatty acids (PUFAs) eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and the short-chain fatty acid butyrate. This report collates quantitative data from pertinent in vitro and in vivo studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Quantitative Comparison of Anti-Inflammatory Effects

The anti-inflammatory potential of a fatty acid can be quantified by its effect on the production of inflammatory mediators. The following tables summarize the quantitative effects of C17:0 and other fatty acids on key pro- and anti-inflammatory markers. It is important to note that the data are compiled from various studies with differing experimental setups, which should be taken into consideration when making direct comparisons.

Table 1: Effects of Fatty Acids on Pro-Inflammatory Cytokine Expression/Secretion

Fatty AcidModel SystemTreatmentTNF-αIL-6IL-1β
C17:0 Primary Mouse Hepatocytes100 µM C17:0↓ mRNA expressionNo dataNo data
Palmitic Acid (C16:0) Murine 3T3-L1 Adipocytes500 µM Palmitic Acid↑ ~70% protein secretion[1]No dataNo data
Human THP-1 Monocytes100 µM Palmitic AcidNo significant changeNo significant change↑ IL-1β secretion[2]
EPA Human THP-1 Macrophages (LPS-stimulated)100 µM EPA↓ protein secretion↓ protein secretionNo data
DHA Murine 3T3-L1 Adipocytes500 µM DHANo significant change[1]No dataNo data
Butyrate Human PBMC (LPS-stimulated)2 mM Butyrate↓ protein secretion↓ mRNA expression↓ mRNA expression[3]
RAW 264.7 Macrophages (LPS-stimulated)100-500 µM Butyrate↓ protein secretion↓ protein secretionNo data[4]

Table 2: Effects of Fatty Acids on Anti-Inflammatory Cytokine Expression/Secretion

Fatty AcidModel SystemTreatmentIL-10
C17:0 No direct data availableNo dataNo data
Palmitic Acid (C16:0) Murine 3T3-L1 Adipocytes500 µM Palmitic Acid↓ ~75% protein secretion[1]
EPA Human THP-1 Macrophages (LPS-stimulated)100 µM EPA↑ protein secretion
DHA Murine 3T3-L1 Adipocytes500 µM DHA↑ ~2-fold protein secretion[1]
Butyrate RAW 264.7 Macrophages (LPS-stimulated)100-500 µM Butyrate↑ protein secretion[4]

Key Signaling Pathways in Fatty Acid-Mediated Inflammation

The anti-inflammatory or pro-inflammatory effects of fatty acids are mediated through their interaction with key intracellular signaling pathways. Below are graphical representations of the pathways modulated by C17:0, palmitic acid, omega-3 fatty acids, and butyrate.

G cluster_C170 C17:0 Signaling C170 C17:0 JAK2 JAK2 C170->JAK2 Inhibits IL6R IL-6 Receptor IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus TargetGenes Pro-inflammatory Gene Expression (e.g., TNF-α) Nucleus->TargetGenes Transcription

Figure 1: C17:0 inhibits the IL-6-induced JAK2/STAT3 signaling pathway.

G cluster_Palmitic Palmitic Acid Signaling Palmitic Palmitic Acid (C16:0) TLR4 TLR4 Palmitic->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus pIkB->NFkB Degrades, releasing NF-κB TargetGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->TargetGenes Transcription

Figure 2: Palmitic acid activates the pro-inflammatory TLR4/NF-κB pathway.

G cluster_Omega3 Omega-3 (EPA/DHA) Signaling Omega3 Omega-3 (EPA/DHA) IKK IKK Omega3->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus TargetGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->TargetGenes Transcription

Figure 3: Omega-3 fatty acids inhibit the NF-κB signaling pathway.

G cluster_Butyrate Butyrate Signaling Butyrate Butyrate IKK IKK Butyrate->IKK Inhibits degradation of IκB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus TargetGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->TargetGenes Transcription

Figure 4: Butyrate inhibits the NF-κB pathway by preventing IκB degradation.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo assessment of the anti-inflammatory properties of fatty acids.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a general workflow for assessing the anti-inflammatory effects of fatty acids on lipopolysaccharide (LPS)-stimulated macrophages.

G cluster_workflow In Vitro Anti-Inflammatory Assay Workflow A 1. Cell Culture: - Culture macrophage cell line (e.g., RAW 264.7, THP-1) - Seed cells in multi-well plates B 2. Fatty Acid Preparation: - Dissolve fatty acid in appropriate solvent (e.g., ethanol) - Complex with fatty acid-free BSA in culture medium A->B C 3. Cell Treatment: - Pre-incubate cells with fatty acid-BSA complex for a defined period (e.g., 24 hours) B->C D 4. Inflammatory Stimulus: - Add LPS to the culture medium to induce an inflammatory response (e.g., 100 ng/mL) C->D E 5. Incubation: - Incubate cells for a specific duration to allow for cytokine production (e.g., 4-24 hours) D->E F 6. Sample Collection: - Collect cell culture supernatant for cytokine analysis - Lyse cells for protein or RNA extraction E->F G 7. Analysis: - Cytokine levels (ELISA) - Gene expression (qPCR) - Signaling protein activation (Western Blot) F->G

References

Safety Operating Guide

Proper Disposal Procedures for Heptadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Heptadecenoic acid, a saturated fatty acid, requires careful handling and disposal to ensure laboratory safety and environmental compliance. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate it can cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to manage it as a chemical waste stream. The following guide provides detailed procedures for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection : Wear chemical safety goggles or glasses.[2][3]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.[4]

  • Protective Clothing : A lab coat is mandatory to prevent skin contact.[2][3]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or fumes.[2][3]

In case of accidental exposure:

  • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin : Flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, provide oxygen.[2]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

Waste Classification and Segregation

Properly classify and segregate this compound waste to prevent dangerous reactions.

  • Classification : this compound is an organic acid. While not always classified as a hazardous waste by all suppliers, it should be treated as such due to its irritant properties.[1] It is incompatible with strong oxidizing agents.[2]

  • Segregation :

    • Store this compound waste separately from bases, oxidizing agents, and reducing agents.[5]

    • Do not mix solid and liquid waste forms of this compound.[6]

    • Keep it away from water-reactive materials.[5]

Step-by-Step Disposal Protocol

Follow these steps for the safe collection and disposal of this compound waste.

  • Container Selection :

    • Use a dedicated, compatible waste container. Plastic containers are often preferred for chemical waste.[7] The container must be in good condition with a secure, leak-proof screw cap.[5][6]

    • Ensure the container material is compatible with organic acids. Avoid using steel containers.[5]

    • Never use food containers for hazardous waste storage.[5]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard warnings (e.g., "Irritant").[8]

    • The label should also include the date when the first waste was added to the container.

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]

    • The SAA must be inspected weekly for any signs of leakage.[5]

    • Keep the waste container securely capped at all times, except when adding waste.[5][7]

  • Final Disposal :

    • Do Not Drain Dispose : As an organic acid that can be toxic even after neutralization, this compound should not be disposed of down the drain.[5][8] Only small quantities of certain non-hazardous, water-soluble chemicals with a neutral pH are suitable for drain disposal.[9]

    • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the this compound waste.[7] Follow their specific procedures for waste pickup requests.

    • Waste containers should be removed from the SAA within three days of becoming full or within one year of the initial accumulation date for partially filled containers.[5]

General Guidelines for Acid Waste

The following table summarizes general quantitative guidelines for the in-lab neutralization of acids prior to disposal. Note: These are general guidelines and are not recommended for this compound, which should be disposed of via EH&S.

ParameterGuidelineCitation
In-Lab Neutralization Quantity Limit ≤ 25 mL for strong, concentrated acids[10]
Required Dilution Before Neutralization 1 part acid to 10 parts cold water (always add acid to water)[4][10]
Acceptable pH Range for Drain Disposal Between 5.5 and 10.5[9]
Post-Neutralization Flush Volume At least 20 parts water[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as Organic Acid Waste ppe->classify container Step 3: Select Compatible, Labeled Waste Container classify->container saa Step 4: Store in Satellite Accumulation Area (SAA) container->saa drain_check Is waste non-hazardous, water-soluble, and pH neutral? saa->drain_check ehs_disposal Step 5: Arrange for EH&S Hazardous Waste Pickup drain_check->ehs_disposal No (Recommended Path) drain_disposal Drain Disposal (Not Recommended) drain_check->drain_disposal Yes (Not for this chemical) no_drain No end End: Proper Disposal Complete ehs_disposal->end

Caption: Workflow for this compound Disposal.

References

Safeguarding Your Research: A Guide to Handling Heptadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of heptadecenoic acid in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and maintaining a secure research environment.

This compound, a saturated fatty acid, is generally considered to be of low toxicity. However, as with any chemical, appropriate handling and disposal are paramount to prevent potential irritation and ensure a safe working environment. Several safety data sheets indicate that while it is not classified as a hazardous substance, direct contact with skin and eyes should be avoided.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive approach to personal protection is necessary. This includes the use of appropriate gloves, eye protection, and laboratory coats.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesRecommended for handling fatty acids due to their chemical resistance.[3][4]
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of the solid material.
Body Protection Standard laboratory coat (Polyester/cotton blend)Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. If dust is generated, a dust mask may be appropriate.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[2] The container should be kept tightly sealed when not in use.

Handling in the Laboratory
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and waste disposal containers readily accessible.

  • Weighing and Transfer : As this compound is a crystalline solid, care should be taken to avoid generating dust during weighing and transfer.[2] Perform these actions in a chemical fume hood or a designated area with good ventilation.

  • Spill Response : In the event of a small spill, sweep up the solid material, taking care not to create dust, and place it in a designated waste container.[2] For larger spills, consult your institution's safety protocols.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step. As it is generally not considered hazardous waste, the disposal procedure is straightforward but must be followed diligently.

Experimental Protocol for Disposal of Solid this compound

This protocol outlines the steps for the disposal of small quantities of solid this compound typically used in a laboratory setting.

  • Segregation : Collect all waste this compound and any materials lightly contaminated with it (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed waste container. Do not mix with other chemical waste.

  • Container Labeling : The waste container must be labeled as "Non-hazardous Solid Waste: this compound."

  • Waste Manifest : Follow your institution's guidelines for documenting chemical waste.

  • Final Disposal : Dispose of the sealed container in the designated non-hazardous solid chemical waste stream as per your institution's and local regulations.[5][6][7] This typically involves placing it in a designated bin for collection by the environmental health and safety office.

Quantitative Data Summary

ParameterValueReference
Occupational Exposure Limits Not established[1][8][9]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Weigh and Transfer in Ventilated Area A->B Proceed to handling C Perform Experiment B->C Use in experiment D Collect Solid Waste in Labeled Container C->D Generate waste E Dispose in Non-Hazardous Solid Waste Stream D->E Final disposal

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.